molecular formula C8H20ClNSi B2919299 3-(Trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride CAS No. 2567504-09-8

3-(Trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride

Numéro de catalogue: B2919299
Numéro CAS: 2567504-09-8
Poids moléculaire: 193.79
Clé InChI: VATGRDVKDDKEDE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-(Trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride is a useful research compound. Its molecular formula is C8H20ClNSi and its molecular weight is 193.79. The purity is usually 95%.
BenchChem offers high-quality 3-(Trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-(trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NSi.ClH/c1-10(2,3)6-7-4-8(9)5-7;/h7-8H,4-6,9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATGRDVKDDKEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC1CC(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNSi
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Silicon Bioisostere Paradigm: Chemical Structure and Properties of 3-(Trimethylsilylmethyl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The "Silicon Switch" in Modern Drug Design

In the relentless pursuit of optimized pharmacokinetics, medicinal chemists frequently encounter the "flatland" paradox—where overly planar molecules exhibit poor solubility and high off-target promiscuity. To circumvent this, the incorporation of sp³-rich, conformationally restricted scaffolds like cyclobutane has become a gold standard. However, when classical lipophilic appendages (such as tert-butyl or neopentyl groups) fail to achieve the desired blood-brain barrier (BBB) penetration or metabolic stability, we must pivot to more advanced bioisosteric strategies.

Enter the "silicon switch"[1]. The strategic replacement of carbon atoms with silicon (sila-substitution) has emerged as a transformative approach in medicinal chemistry. 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride represents a cutting-edge building block in this domain. By combining the rigid, vector-directing nature of a cyclobutane ring with the unique stereoelectronic profile of a trimethylsilyl (TMS) group, this intermediate offers a powerful tool for optimizing lead compounds.

Structural Chemistry and Physicochemical Properties

As a Senior Application Scientist, I evaluate building blocks not just by their structural novelty, but by their thermodynamic and pharmacokinetic utility. The architecture of 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride can be dissected into three functional domains:

The Cyclobutane Core: Escaping Flatland

The 4-membered cyclobutane ring serves as a conformationally restricted scaffold. Unlike flexible alkyl chains, cyclobutane projects its substituents in highly defined vectors (cis or trans). This sp³-rich character reduces the entropic penalty upon receptor binding, thereby increasing target affinity and selectivity.

The Trimethylsilylmethyl Moiety: Stereoelectronic Alterations

Silicon sits directly below carbon in Group IV of the periodic table, but its larger covalent radius results in C–Si bond lengths of approximately 1.87 Å, compared to 1.54 Å for C–C bonds[2]. This extended bond length reduces steric hindrance around the silicon center, allowing the TMS group to occupy a larger van der Waals volume than its carbon analogue without inducing severe steric clashes[3]. Furthermore, silicon's lower electronegativity (1.90 vs. 2.55 for carbon) alters the molecule's dipole moment, which can favorably modulate the hydrogen-bond acidity of adjacent functional groups[3].

The Hydrochloride Salt Form

Primary amines containing highly lipophilic groups like TMS often present as viscous, unstable oils with poor aqueous solubility. Isolation of this compound as a hydrochloride salt protonates the primary amine, drastically lowering the crystal lattice energy required for dissolution. This ensures optimal handling (as a free-flowing powder), long-term bench stability, and favorable formulation thermodynamics.

Quantitative Data: Carbon vs. Silicon Analogues

The strategic replacement of a neopentyl group with a trimethylsilylmethyl group yields profound pharmacokinetic advantages. The table below summarizes the quantitative shifts in physicochemical properties when executing this bioisosteric replacement.

Table 1: Comparative Physicochemical Properties of Carbon vs. Silicon Analogues

Physicochemical PropertyNeopentyl Group (Carbon Baseline)Trimethylsilylmethyl (Silicon Bioisostere)Pharmacokinetic Impact
Central Bond Length ~1.54 Å~1.87 ÅIncreased conformational flexibility; altered receptor binding kinetics[2].
Electronegativity (Pauling) 2.55 (Carbon)1.90 (Silicon)Modulates dipole moment; enhances hydrogen bond acidity of adjacent groups[3].
Lipophilicity (ΔlogP) Baseline+0.5 to +0.8 increaseSuperior membrane permeation; enhanced Blood-Brain Barrier (BBB) crossing[2].
Covalent Radius 0.77 Å1.11 ÅExpands van der Waals volume without increasing steric clash penalties[3].
Metabolic Clearance Susceptible to CYP450Highly resistantDecreased hepatic metabolism; extended in vivo plasma half-life[2].

Experimental Methodology: Synthesis and Validation Protocol

To utilize this building block effectively, a robust, scalable, and self-validating synthetic protocol is required. In our laboratory workflows, we prioritize the Curtius rearrangement over direct reductive amination. Direct amination of cyclobutanones often yields complex mixtures of over-alkylated products. The Curtius approach guarantees absolute retention of stereochemistry and prevents the formation of symmetric ureas.

Step-by-Step Synthesis Workflow

Step 1: Nucleophilic Addition & Elimination (Olefin Formation)

  • Action: React 3-oxocyclobutanecarboxylic acid with (trimethylsilyl)methylmagnesium chloride (1.2 eq) in anhydrous THF at -78 °C. Quench, isolate the tertiary alcohol, and subject it to acid-catalyzed dehydration using p-toluenesulfonic acid in refluxing toluene.

  • Causality: The Grignard reagent selectively attacks the highly electrophilic cyclobutanone carbonyl. Conducting the addition at cryogenic temperatures prevents the competitive enolization of the cyclobutanone, which would otherwise stall the reaction and decimate the yield.

  • Self-Validation (QC): Perform ¹³C NMR on the isolated intermediate. The disappearance of the ketone carbonyl carbon (~200 ppm) and the appearance of vinylic carbon signals (~110-140 ppm) confirm successful olefination.

Step 2: Stereoselective Hydrogenation

  • Action: Reduce the exocyclic alkene using 10% Pd/C under a hydrogen atmosphere (1 atm) in methanol at ambient temperature for 12 hours.

  • Causality: Catalytic hydrogenation reduces the double bond to yield 3-(trimethylsilylmethyl)cyclobutanecarboxylic acid. The bulky TMS group forces the palladium catalyst to approach from the less hindered face, establishing a predictable cis/trans diastereomeric ratio.

  • Self-Validation (QC): GC-MS analysis of the crude mixture is utilized to confirm the expected molecular ion mass and quantify the exact cis/trans ratio prior to the next step.

Step 3: Curtius Rearrangement to the Amine

  • Action: Treat the carboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol under reflux (85 °C) for 8 hours.

  • Causality: The Curtius rearrangement cleanly converts the carboxylic acid to a primary amine (trapped here as a Boc-protected amine) with absolute retention of stereochemistry at the cyclobutane ring. tert-Butanol acts as the trapping agent for the highly reactive isocyanate intermediate.

  • Self-Validation (QC): In-line IR spectroscopy of the reaction mixture will show the transient appearance of a strong isocyanate peak (~2250 cm⁻¹), which completely disappears upon full conversion to the carbamate (Boc group).

Step 4: Deprotection and Hydrochloride Salt Formation

  • Action: Stir the Boc-protected amine in a solution of 4M HCl in dioxane at room temperature for 2 hours. Evaporate the solvent under reduced pressure and recrystallize the residue from diethyl ether/ethanol.

  • Causality: Anhydrous HCl in dioxane cleanly cleaves the Boc group without hydrolyzing the sensitive TMS group (which can be prone to protodesilylation under harsh aqueous acidic conditions). Recrystallization isolates the compound as a stable, highly pure hydrochloride salt.

  • Self-Validation (QC): Final purity is confirmed via elemental analysis (C, H, N, Cl). The ¹H NMR must show a broad integration of ~3H around 8.0 ppm corresponding to the -NH₃⁺ group, and a sharp 9H singlet near 0.0 ppm for the intact TMS group.

Visualization of Pharmacokinetic Optimization

The decision to utilize 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride in a drug discovery program is driven by a logical progression of physicochemical enhancements. The diagram below illustrates the causality between the structural "silicon switch" and the resulting pharmacological outcomes.

G Lead Neopentyl Pharmacophore (Carbon Baseline) Switch Silicon Switch Strategy (C -> Si Substitution) Lead->Switch TMS 3-(Trimethylsilylmethyl) cyclobutan-1-amine Switch->TMS Prop1 Longer Bond Length (Si-C: 1.87 Å) TMS->Prop1 Prop2 Increased Lipophilicity (Higher LogP) TMS->Prop2 Prop3 Altered Polarization (Lower Electronegativity) TMS->Prop3 Outcome1 Optimized Receptor Fit Prop1->Outcome1 Outcome2 Enhanced BBB Penetration Prop2->Outcome2 Outcome3 Improved Metabolic Stability Prop3->Outcome3

Logical workflow of pharmacokinetic optimization via silicon substitution.

Conclusion

The integration of 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride into medicinal chemistry pipelines represents a sophisticated application of bioisosterism. By leveraging the unique bond lengths, lipophilicity, and metabolic resistance inherent to organosilicon chemistry, drug development professionals can rescue stalled lead compounds, successfully navigate the blood-brain barrier, and engineer therapeutics with superior in vivo performance.

References

  • The role of silicon in drug discovery: a review - RSC Publishing. URL:[Link]

  • Organosilicon Molecules with Medicinal Applications - ACS Publications. URL:[Link]

  • The Place of the Bioisosteric Sila-Substitution in Drug Design - ResearchGate. URL:[Link]

Sources

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Considerations

3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride is a substituted cyclobutane derivative featuring a primary amine, protonated to its hydrochloride salt, and a trimethylsilyl (TMS) methyl group. The structural characterization of such molecules is critical for confirming identity, purity, and stereochemistry, with NMR spectroscopy being the most powerful tool for this purpose.

The cyclobutane ring is not planar and exists in a dynamic equilibrium of puckered "butterfly" conformations to alleviate ring strain.[1] This conformational flexibility, along with the presence of substituents, dictates the chemical environment of each proton and carbon, which is directly reflected in the NMR spectrum.[1] The molecule can exist as cis and trans diastereomers. This guide will assume a general case, but a real-world sample may contain a mixture of isomers, which would result in a more complex spectrum with additional peaks.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is predicted by analyzing the distinct chemical environments of the protons in the molecule. The hydrochloride form implies that the amine group is protonated (-NH₃⁺), and a suitable deuterated solvent for analysis would be D₂O or DMSO-d₆. In D₂O, the acidic -NH₃⁺ protons would exchange with deuterium and become invisible in the spectrum.

Key Predicted Signals for ¹H NMR:

  • Trimethylsilyl (TMS) Protons (a): The nine equivalent protons of the -Si(CH₃)₃ group are expected to produce a sharp, intense singlet. Due to the high electropositivity and shielding effect of the silicon atom, this signal will be significantly upfield, appearing at approximately 0.0 - 0.1 ppm . This is the most characteristic signal for this moiety.

  • Methylene Protons adjacent to Silicon (b): The two protons of the -CH₂-Si group are adjacent to the silyl group and the cyclobutane ring. They are expected to appear as a doublet, due to coupling with the adjacent methine proton on the cyclobutane ring (c). Their chemical shift is predicted to be around 0.5 - 1.0 ppm .

  • Cyclobutane Ring Protons (c, d, e, f): The protons on the cyclobutane ring represent a complex spin system.[2]

    • H-3 Methine Proton (c): This proton is adjacent to the silylmethyl group. It will be a multiplet due to coupling with the -CH₂-Si protons (b) and the adjacent ring protons (d). Its chemical shift is expected in the 1.5 - 2.2 ppm range.

    • H-2/H-4 Methylene Protons (d, e): These four protons are diastereotopic and will exhibit complex splitting patterns (multiplets) due to both geminal and vicinal coupling.[3] They are expected to resonate in the region of 1.8 - 2.5 ppm .

    • H-1 Methine Proton (f): This proton is attached to the same carbon as the ammonium group (-NH₃⁺). The strong electron-withdrawing effect of the protonated amine will significantly deshield this proton, shifting it downfield to approximately 3.0 - 3.5 ppm . It will appear as a multiplet due to coupling with the adjacent methylene protons (e).

  • Ammonium Protons (-NH₃⁺): If the spectrum is run in a non-exchanging solvent like DMSO-d₆, the three protons of the ammonium group would typically appear as a broad singlet in the range of 8.0 - 9.0 ppm .[4] In D₂O, this signal would be absent.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the potential for cis/trans isomerism and the molecule's asymmetry, up to six distinct carbon signals are predicted.

Key Predicted Signals for ¹³C NMR:

  • Trimethylsilyl (TMS) Carbons (C-a): The three equivalent methyl carbons of the TMS group are highly shielded by the silicon atom and will appear far upfield, typically in the range of -2.0 to 2.0 ppm .

  • Methylene Carbon adjacent to Silicon (C-b): This carbon is also shielded by the silicon and is expected to appear at approximately 15 - 25 ppm .

  • Cyclobutane Ring Carbons (C-c, C-d, C-e):

    • C-3 (C-c): The carbon bearing the trimethylsilylmethyl group. Its chemical shift is predicted to be in the 25 - 35 ppm range.

    • C-2/C-4 (C-d): These two carbons are equivalent in a perfectly symmetrical trans isomer but may be non-equivalent otherwise. They are expected to resonate around 30 - 40 ppm .

    • C-1 (C-e): This carbon is directly attached to the electron-withdrawing ammonium group, causing a significant downfield shift.[5] Its resonance is predicted to be in the 45 - 55 ppm range.

Data Presentation

The predicted chemical shifts for 3-(trimethylsilylmethyl)cyclobutan-1-amine hydrochloride are summarized below.

Assignment (Label) Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted Integration Predicted ¹³C Chemical Shift (ppm)
a: -Si(CH ₃)₃0.0 - 0.1Singlet (s)9H-2.0 - 2.0
b: -CH ₂-Si0.5 - 1.0Doublet (d)2H15 - 25
c: CH -31.5 - 2.2Multiplet (m)1H25 - 35
d, e: Ring -CH ₂-1.8 - 2.5Multiplet (m)4H30 - 40
f: CH -13.0 - 3.5Multiplet (m)1H45 - 55
g: -NH ₃⁺8.0 - 9.0 (in DMSO-d₆)Broad Singlet (br s)3HN/A

Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate structural confirmation.

Step-by-Step Methodology for NMR Data Acquisition:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-(trimethylsilylmethyl)cyclobutan-1-amine hydrochloride.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube. D₂O is often preferred for hydrochloride salts to ensure complete dissolution.[6]

    • Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for D₂O, if precise chemical shift referencing is required. Tetramethylsilane (TMS) is used for most organic solvents.[7]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of ~16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of ~240 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2 seconds.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton connectivity within the cyclobutane ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, confirming assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is essential for piecing together the molecular structure.

Visualization of Structure and Workflow

The diagrams below illustrate the molecular structure with labeled protons and a typical workflow for NMR analysis.

cluster_molecule Molecular Structure with Proton Labels mol G Sample Sample Preparation (Compound in D2O/DMSO-d6) Acquire1D 1D NMR Acquisition (1H, 13C) Sample->Acquire1D 1. Prepare Process1D Data Processing (FT, Phasing, Baseline Correction) Acquire1D->Process1D 2. Acquire Assign1D Initial Signal Assignment Process1D->Assign1D 3. Process Acquire2D 2D NMR Acquisition (COSY, HSQC, HMBC) Assign1D->Acquire2D 4. Refine Assign2D Detailed Assignment using 2D Correlations Acquire2D->Assign2D 5. Correlate Structure Structure Verification & Elucidation Assign2D->Structure 6. Confirm

Caption: Workflow for NMR-based structural elucidation.

References

  • BenchChem. (2025). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.
  • Doc Brown's Chemistry. Cyclobutane low high resolution H-1 proton nmr spectrum.
  • ResearchGate. NMR spectra of allylamine hydrochloride.
  • ResearchGate. Chemical shifts from the NMR spectra of the cyclobutane ring.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • OpenStax. (2023). Spectroscopy of Amines.
  • DOI. Supporting Information For: S1.
  • ACS Publications. (2026). A 1H NMR Spectroscopic Window into Amine pKa.
  • ResearchGate. NMR Spectroscopy of Cyclobutanes.

Sources

Navigating the Safety Profile of 3-(Trimethylsilylmethyl)cyclobutan-1-amine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride was not publicly available at the time of this writing. This guide has been compiled using information from structurally similar compounds to provide a potential framework for risk assessment and safe handling. The information herein is intended for guidance purposes only and should not be considered a substitute for a manufacturer-provided SDS. Researchers, scientists, and drug development professionals are strongly advised to obtain a specific SDS from their supplier before handling this compound.

Introduction: Understanding the Compound

3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride is a substituted cyclobutane derivative of interest in medicinal chemistry and drug discovery. Its unique structure, combining a cyclobutane ring, a primary amine, and a trimethylsilyl group, makes it a valuable building block for the synthesis of novel therapeutic agents. However, as with any chemical entity, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety. This technical guide aims to provide an in-depth overview of the anticipated safety considerations for this compound, based on an analysis of structurally related molecules.

Hazard Identification and Classification: An Evidence-Based Approach

Due to the absence of a specific SDS, the hazard profile of 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride must be inferred from related compounds. Amine hydrochlorides, in general, are known to be irritants.

Based on data from analogous structures, the following hazard classifications are plausible:

  • Skin Corrosion/Irritation: Likely to be a skin irritant. Similar amine hydrochlorides can cause redness, itching, and inflammation upon contact.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation. Direct contact may result in pain, tearing, and potential damage to the cornea.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled.[1][2][3]

The GHS pictograms likely to be associated with this compound are:

Signal Word: Warning

Potential Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Physical and Chemical Properties: A Comparative Analysis

PropertyEstimated Value/InformationBasis for Estimation (Similar Compound)
Appearance White to off-white solidGeneral property of amine hydrochlorides
Molecular Formula C8H20ClNSI-
Molecular Weight 193.79 g/mol -
Solubility Likely soluble in water and polar organic solventsProperty of many amine hydrochlorides
Melting Point Not available-
Boiling Point Not available-
Flash Point Not available-

Handling and Storage: Best Practices for a Novel Compound

Given the anticipated hazards, stringent adherence to safe laboratory practices is essential when working with 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4]

  • Ensure easy access to an eyewash station and a safety shower.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol lab_coat Wear a flame-retardant lab coat gloves Wear compatible chemical-resistant gloves (e.g., nitrile) goggles Wear chemical safety goggles face_shield Use a face shield when handling larger quantities or if there is a splash hazard First_Aid_Protocol cluster_first_aid Emergency First-Aid Procedures exposure Exposure Event inhalation Inhalation: Move to fresh air. Seek medical attention if symptoms persist. exposure->inhalation skin_contact Skin Contact: Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops. exposure->skin_contact eye_contact Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. exposure->eye_contact ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. exposure->ingestion

Caption: First-aid workflow for exposure to irritant chemicals.

Accidental Release Measures: A Step-by-Step Guide

Proper containment and cleanup of spills are vital to prevent wider contamination and exposure.

Experimental Protocol: Spill Cleanup

  • Evacuate the Area: Immediately clear the area of all personnel.

  • Ensure Proper Ventilation: Increase ventilation to the area, if safe to do so.

  • Wear Appropriate PPE: Don full PPE as described in section 4.2.

  • Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. [1]For liquid spills, use an inert absorbent material to contain the spill.

  • Clean the Area: Decontaminate the spill area with a suitable cleaning agent.

  • Dispose of Waste: All contaminated materials should be placed in a sealed container and disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Report the Incident: Document and report the spill according to your institution's safety protocols.

Toxicological Information: Extrapolating from Related Compounds

While specific toxicological data for 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride is unavailable, data from similar amine hydrochlorides suggests the following potential effects:

  • Acute Toxicity: Likely to be harmful if swallowed. [1]* Skin Irritation: Expected to cause skin irritation. [1][2][3]* Eye Irritation: Expected to cause serious eye irritation. [1][2][3]* Respiratory Sensitization: May cause respiratory irritation upon inhalation. [1][2][3]* Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to suggest that this compound or its structural analogs are carcinogenic, mutagenic, or pose a reproductive hazard. However, a lack of data does not imply a lack of hazard.

Conclusion: A Call for Caution and Further Investigation

The safe handling of novel chemical compounds is a cornerstone of responsible research. While a definitive Safety Data Sheet for 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride is not currently in the public domain, an analysis of structurally similar molecules provides a valuable, albeit preliminary, framework for risk assessment. Researchers and drug development professionals must treat this compound with the caution it deserves, adhering to the highest standards of laboratory safety. It is imperative to obtain a manufacturer-specific SDS to ensure that all handling, storage, and emergency procedures are based on compound-specific data.

References

Sources

Physicochemical Profiling of Trimethylsilylmethyl Cyclobutane Derivatives: A Bioisosteric Strategy for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the optimization of absorption, distribution, metabolism, elimination, and toxicity (ADMET) profiles often dictates the survival of a lead candidate. The incorporation of strained ring systems, such as cyclobutanes, has become a standard approach to restrict conformational flexibility and improve target affinity. However, these motifs can suffer from rapid oxidative metabolism and suboptimal lipophilicity. As a Senior Application Scientist, I advocate for the strategic deployment of the trimethylsilylmethyl cyclobutane (TMSMC) motif. By leveraging carbon-silicon bioisosterism, this vector introduces a unique physicochemical paradox: it simultaneously enhances lipophilicity and metabolic stability while preserving, or even improving, kinetic solubility through crystal lattice disruption.

This whitepaper provides an in-depth technical analysis of the physicochemical profiling of TMSMC derivatives, emphasizing the mechanistic causality behind their behavior and outlining self-validating experimental protocols for their evaluation.

The Sila-Substitution Paradigm in Strained Rings

The cyclobutane ring inherently adopts a puckered "butterfly" geometry with an approximate 123° interflap angle, providing a highly specific spatial vector for substituents that planar aromatic rings cannot achieve[1]. When a tert-butyl group on such a ring is replaced with a trimethylsilyl (TMS) group—a strategy known as sila-substitution—the physicochemical landscape of the molecule shifts dramatically[2][3].

Mechanistic Causality: Sterics and the β-Silicon Effect

Silicon, located directly below carbon in Group 14, possesses a larger covalent radius (approx. 1.11 Å vs. 0.77 Å for carbon) and lower electronegativity[4]. In the context of the TMSMC motif, these properties manifest in two critical ways:

  • Steric Shielding: The expanded Van der Waals radius of the TMS group acts as a physical umbrella over the cyclobutane core, introducing significant steric hindrance that prevents the docking of the motif into the narrow catalytic pockets of Cytochrome P450 (CYP450) enzymes.

  • The β-Silicon Effect: The C–Si σ-bond provides extreme hyperconjugative stabilization to adjacent positive charges. In solvolytic and metabolic environments, the generation of a β-silyl carbocation intermediate can be stabilized by up to a factor of 1012 compared to its carbon analog[5]. This electronic stabilization fundamentally alters the transition state energies during oxidative metabolism, often shifting the metabolic soft spot away from the cyclobutane ring entirely.

G TMSMC TMSMC Pharmacophore (C-Si σ-bond) CYP CYP450 Active Site (Oxidative Stress) TMSMC->CYP Exposure Steric Steric Shielding (Larger Si VdW Radius) TMSMC->Steric Structural Property BetaEffect β-Silicon Effect (Hyperconjugation) TMSMC->BetaEffect Electronic Property Outcome Metabolic Stability (Prolonged t1/2) CYP->Outcome Reduced Clearance Steric->CYP Blocks Hydroxylation BetaEffect->CYP Stabilizes Intermediates

Fig 1. Mechanistic pathways of CYP450 metabolic shielding by the TMSMC motif.

Physicochemical Paradox: Lipophilicity vs. Solubility

A common heuristic in medicinal chemistry is that increasing lipophilicity (LogP/LogD) inversely impacts aqueous solubility. However, TMSMC derivatives routinely violate this rule. The longer C–Si bond length (1.87 Å) and the high degree of rotational freedom around the TMS-methyl bond disrupt the highly ordered crystal packing typically seen in rigid tert-butyl analogs. This lowers the crystal lattice energy (melting point), which thermodynamically favors dissolution, resulting in higher kinetic solubility despite an elevated LogD[2].

Comparative Physicochemical Data

The following table summarizes the multiparametric optimization (MPO) data for a generalized pharmacophore where the terminal vector was systematically varied.

Compound MotifLogD (pH 7.4)Kinetic Solubility (µM)HLM CL int​ (µL/min/mg)3D Conformation Dynamics
Unsubstituted Cyclobutane 1.2> 20045.2Puckered (Butterfly), High flexibility
tert-Butylmethyl Cyclobutane 3.81538.5Rigid, High Steric Clash, High Lattice Energy
TMS-methyl Cyclobutane 4.14512.4Rigid, Expanded VdW Radius, Low Lattice Energy

Data Interpretation: The TMSMC derivative exhibits a highly desirable intrinsic clearance (CL int​ ) reduction while maintaining a viable kinetic solubility profile (> 40 µM), making it the superior bioisostere for late-stage lead optimization.

Self-Validating Profiling Protocols

To ensure scientific integrity, the physicochemical profiling of silicon-containing compounds cannot rely on in silico predictions, as standard computational force fields often misparameterize the polarizability and radius of silicon. Empirical validation is mandatory. The following protocols are engineered as self-validating systems , meaning internal controls inherently prove the reliability of the generated data.

Protocol 3.1: High-Throughput LC-MS/MS Shake-Flask for LogD 7.4​

Causality & Rationale: Chromatographic hydrophobicity index (CHI) assays often fail for organosilicons due to secondary interactions with stationary phase silanols. A miniaturized shake-flask method coupled with LC-MS/MS ensures true thermodynamic partitioning is measured.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the TMSMC derivative in DMSO.

  • Buffer Saturation: Vigorously mix equal volumes of 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation.

  • Partitioning: In a 96-well deep V-bottom plate, add 5 µL of the compound stock to 495 µL of the pre-saturated octanol/PBS biphasic mixture.

  • Equilibration: Seal the plate and shake at 1,200 rpm for 2 hours at exactly 25°C to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the plate at 3,000 x g for 15 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Carefully aspirate 10 µL from the octanol layer and 50 µL from the aqueous layer. Dilute both into a quenching solvent (Acetonitrile containing 50 ng/mL Propranolol as an internal standard). Analyze via LC-MS/MS (MRM mode).

  • Self-Validation (Mass Balance): Calculate the total mass recovered across both phases. If the mass balance is < 85%, the assay is flagged for compound precipitation or plastic adsorption, invalidating the LogD result.

Protocol 3.2: Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: To definitively prove that the increased metabolic stability of the TMSMC derivative is due to CYP450 shielding (and not chemical inertness or assay artifacts), the assay must isolate enzymatic degradation from chemical degradation.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

  • Incubation: Pre-warm the HLM suspension to 37°C for 5 minutes. Add the TMSMC derivative to a final concentration of 1 µM (keep final DMSO < 0.1% to prevent CYP inhibition).

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an internal standard.

  • Self-Validation (Control Arms):

    • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. No degradation should occur; if depletion is observed, the compound is chemically unstable, not metabolically cleared.

    • Positive Control: Run Verapamil in parallel. It must show rapid clearance (CL int​ > 40 µL/min/mg) to validate the enzymatic viability of the HLM batch.

  • Analysis: Centrifuge the quenched plates at 4,000 x g for 20 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance (CL int​ ).

Multiparametric Optimization Workflow

The integration of these self-validating assays forms a robust decision matrix for drug development professionals. By adhering to strict MPO thresholds, we prevent the progression of "flat" or "greasy" molecules that will inevitably fail in in vivo pharmacokinetic models.

G cluster_assays Self-Validating Physicochemical Assays Start TMSMC Derivative Library LogD Lipophilicity (LogD7.4) Shake-Flask LC-MS/MS Control: Mass Balance Start->LogD Sol Kinetic Solubility Nephelometry Control: Haloperidol Start->Sol Met Metabolic Stability HLM Assay (+/- NADPH) Control: Verapamil Start->Met MPO Multiparametric Optimization (MPO) Scoring LogD->MPO LogD < 4.5 Sol->MPO Sol > 40 µM Met->MPO CLint < 20 µL/min/mg Lead Lead Candidate Selection (In Vivo PK) MPO->Lead MPO Score > 4.5

Fig 2. Self-validating physicochemical profiling workflow for TMSMC derivatives.

Conclusion

The physicochemical profiling of trimethylsilylmethyl cyclobutane derivatives reveals a sophisticated bioisosteric tool for modern drug design. By replacing traditional aliphatic bulk with a silicon-containing vector, medicinal chemists can exploit the β-silicon effect and expanded atomic radii to shield vulnerable cyclobutane cores from metabolic clearance. When evaluated through rigorous, self-validating protocols, TMSMC derivatives consistently demonstrate an optimized balance of lipophilicity, kinetic solubility, and metabolic stability, positioning them as premier building blocks for next-generation therapeutics.

References

  • 3-Substituted-1-(Trimethylsilylmethyl)cyclobutyl Cations: Stereochemistry of Solvent Capture of β-Trimethylsilyl Carbocations Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][5]

  • Applications of carbon-silicon bioisosterism in drug design and development Source: PMC (National Institutes of Health) URL:[Link][2]

  • Bicyclobutanes: from curiosities to versatile reagents and covalent warheads Source: Chemical Science (RSC Publishing) URL:[Link][1]

  • The Place of the Bioisosteric Sila-Substitution in Drug Design Source: Bentham Science Publishers URL:[Link][3]

  • Silicon as a Bioisostere for Carbon in Drug Design Source: Rowan URL:[Link][4]

Sources

Physicochemical Profiling of 3-(Trimethylsilylmethyl)cyclobutan-1-amine Salt: Molecular Weight and Aqueous Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

The incorporation of silicon into aliphatic amine scaffolds is a sophisticated bioisosteric strategy utilized in modern drug design. 3-(Trimethylsilylmethyl)cyclobutan-1-amine represents a highly specialized pharmacophore where a bulky, highly lipophilic trimethylsilyl (TMS) group is appended to a rigid cyclobutane core. This technical guide provides an in-depth analysis of the molecular weight calculations for its common salt forms and explores the mechanistic drivers of its aqueous solubility. Furthermore, we outline a self-validating experimental protocol designed to accurately measure the thermodynamic solubility of this challenging, surfactant-like molecule.

Structural Deconstruction & Molecular Weight

To accurately determine the molecular weight, we must first deconstruct the empirical formula of the free base. The molecule consists of:

  • Cyclobutane-1-amine core: Contributes rigidity and limits the conformational space of the primary amine[1].

  • Trimethylsilylmethyl group at the 3-position: A highly lipophilic, sterically demanding appendage[2].

Empirical Formula of the Free Base: C8​H19​NSi

  • Carbon (C): 8×12.011=96.088 g/mol

  • Hydrogen (H): 19×1.008=19.152 g/mol

  • Nitrogen (N): 1×14.007=14.007 g/mol

  • Silicon (Si): 1×28.085=28.085 g/mol

Exact Molecular Weight (Free Base): 157.33 g/mol

Because primary aliphatic amines with high lipophilicity are typically liquids or low-melting solids prone to oxidation and poor handling characteristics[3], they are universally isolated as pharmaceutical salts.

Table 1: Molecular Weight and Formula Breakdown of Common Forms
Chemical EntityEmpirical FormulaCounterion MW ( g/mol )Total Molecular Weight ( g/mol )
Free Base C8​H19​NSi N/A157.33
Hydrochloride Salt C8​H19​NSi⋅HCl 36.46193.79
Trifluoroacetate Salt C8​H19​NSi⋅C2​HF3​O2​ 114.02271.35

Mechanistic Drivers of Aqueous Solubility

The aqueous solubility of the 3-(Trimethylsilylmethyl)cyclobutan-1-amine salt is a thermodynamic tug-of-war between the hydration energy of the ionized amine and the cavitation energy required to accommodate the hydrophobic TMS-cyclobutane tail in the aqueous network.

The Lipophilic Penalty of the TMS Group

Silicon is larger and less electronegative than carbon. The trimethylsilyl group is significantly more lipophilic than its carbon analog (the tert-butyl group). The π (lipophilicity) contribution of a TMS group drastically increases the partition coefficient ( LogP )[4]. While the cyclobutane ring contributes a moderate hydrophobic surface area[1], the TMS group dominates the molecule's solvation thermodynamics, actively resisting aqueous dissolution[5].

The Hydration Benefit of Salt Formation

In its un-ionized free base form, the compound is practically insoluble in water. Converting the amine to a hydrochloride (HCl) salt forces protonation ( pKa≈10.5 ). The resulting −NH3+​ cation forms strong ion-dipole interactions with water, overcoming the crystal lattice energy and driving dissolution.

Amphiphilic Behavior and Micelle Formation

Due to the distinct separation of the highly polar ammonium headgroup and the extremely hydrophobic TMS-tail, this salt exhibits amphiphilic (surfactant-like) properties. At higher concentrations, rather than forming a true solution, the molecules may self-assemble into micelles to shield the TMS groups from water. This can lead to artificially high "apparent solubility" readings if not carefully controlled during analysis.

G Compound 3-(Trimethylsilylmethyl) cyclobutan-1-amine Salt TMS Trimethylsilyl (TMS) Group (+ Lipophilicity, + Steric Bulk) Compound->TMS Cyclobutane Cyclobutane Core (Rigidity, + Hydrophobic Surface) Compound->Cyclobutane Amine Amine Salt (e.g., HCl) (+ Ionization, + Hydration Energy) Compound->Amine Solubility Net Aqueous Solubility (Thermodynamic Balance) TMS->Solubility Decreases Cyclobutane->Solubility Decreases Amine->Solubility Increases

Fig 1: Structural motif contributions to the net aqueous solubility of the compound.

Table 2: Estimated Physicochemical Properties
PropertyFree BaseHydrochloride Salt
Estimated LogP (Octanol/Water) ~3.2 - 3.8~0.5 - 1.2 ( LogD at pH 7.4)
Aqueous Solubility (Predicted) < 0.1 mg/mL5 - 25 mg/mL
Physical State Liquid / OilCrystalline Solid

Self-Validating Experimental Protocol: Thermodynamic Solubility

Standard kinetic solubility assays (e.g., DMSO stock dilution) are fundamentally flawed for this compound. The lipophilic TMS group will cause the compound to crash out as a nano-suspension, which standard syringe filters fail to remove, yielding false-positive solubility data.

To establish absolute trustworthiness, the following Thermodynamic Shake-Flask Protocol utilizes ultracentrifugation for phase separation and Charged Aerosol Detection (CAD) for quantification. Expert Insight: Because the molecule lacks a conjugated π -system or aromatic ring, standard UV detection is useless. HPLC-CAD provides universal, mass-based detection.

Step-by-Step Methodology
  • Solid Addition: Add 50 mg of 3-(Trimethylsilylmethyl)cyclobutan-1-amine HCl salt to a 2 mL glass vial. Add 1 mL of aqueous buffer (e.g., Phosphate Buffer pH 7.4). Ensure visible excess solid remains.

  • Equilibration: Seal the vial and agitate on a thermoshaker at 25∘C ( ±0.5∘C ) for 48 hours . Causality: 48 hours is required to ensure the crystal lattice has reached thermodynamic equilibrium with the solvent.

  • Phase Separation (Critical Step): Transfer the suspension to a thick-walled centrifuge tube. Ultracentrifuge at 50,000×g for 30 minutes at 25∘C . Causality: Ultracentrifugation pellets any colloidal suspensions or micelles that would otherwise pass through a standard filter, ensuring only truly dissolved molecules are measured.

  • Quantification (HPLC-CAD): Carefully aspirate the supernatant. Dilute 1:10 in mobile phase and inject into an HPLC system equipped with a Charged Aerosol Detector (CAD). Quantify against a pre-established calibration curve of the salt.

  • Self-Validation (Solid-State Check): Recover the pelleted solid from the centrifuge tube. Dry under vacuum and analyze via X-Ray Powder Diffraction (XRPD). Causality: If the XRPD pattern differs from the starting material, the salt may have disproportionated into the free base or formed a hydrate. The measured solubility would reflect this new form, not the original salt.

G Step1 1. Solid Addition (Excess Salt in Buffer pH 7.4) Step2 2. Equilibration (Shake at 25°C for 48h) Step1->Step2 Step3 3. Phase Separation (Ultracentrifugation at 50,000 x g) Step2->Step3 Step4 4. Quantification (HPLC-CAD / Universal Detection) Step3->Step4 Step5 5. Solid State Verification (XRPD on residual solid) Step3->Step5

Fig 2: Self-validating thermodynamic solubility workflow ensuring phase purity.

References

  • Title: BIS(TRIMETHYLSILYLMETHYL)AMINE - Gelest, Inc.
  • Title: 3-Substituted-1-(Trimethylsilylmethyl)
  • Title: Chemical Properties of Cyclobutylamine (CAS 2516-34-9)
  • Source: pg.edu.
  • Source: connectsci.

Sources

Crystal Structure Analysis of 3-(Trimethylsilylmethyl)cyclobutan-1-amine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride presents a unique crystallographic challenge. The molecule is a dichotomy of physical properties: it features a highly polar, rigid hydrogen-bonding terminus (the amine hydrochloride) coupled with a highly lipophilic, conformationally flexible tail (the trimethylsilylmethyl group). Furthermore, the central cyclobutane ring introduces complex puckering dynamics driven by the relief of Dunitz-Schomaker strain[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic crystallographic reporting. This guide details the causality behind solvent selection, the thermodynamic necessity of cryogenic data collection to mitigate trimethylsilyl (TMS) disorder[2], and the self-validating refinement strategies required to produce publication-quality structural data.

The Crystallographic Challenge: Mechanistic Causality

To successfully crystallize and refine this molecule, one must understand the physical chemistry dictating its solid-state behavior:

  • Amphiphilic Packing Frustration: Hydrochloride salts typically form robust, predictable 1D or 2D hydrogen-bonded networks (N–H···Cl)[3]. However, the bulky, hydrophobic TMS group resists dense packing, often leading to solvent inclusion or severe rotational disorder in the crystal lattice.

  • TMS Rotational Disorder: The low rotational barrier of the Si–C bonds means the TMS group often behaves as a free rotor at room temperature. If not arrested via cryogenic cooling, this dynamic motion smears electron density, making anisotropic refinement impossible[4].

  • Cyclobutane Puckering: Cyclobutane rings are rarely planar. To relieve torsional eclipsing interactions, the ring adopts a "butterfly" or puckered conformation, typically exhibiting a dihedral angle of approximately 28° to 31°[1][5]. The 1,3-substitution pattern in this molecule (cis or trans) will heavily influence the degree of puckering and the overall crystal packing efficiency.

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating workflows. By controlling the kinetics of crystallization and the thermodynamics of data collection, we ensure the resulting electron density maps are unambiguous.

Protocol 1: Dual-Solvent Vapor Diffusion Crystallization

Because hydrochloride salts are insoluble in non-polar solvents, and the TMS group causes "oiling out" in purely polar solvents, a binary solvent system is mandatory[6].

  • Step 1: Primary Dissolution. Dissolve 15 mg of the synthesized 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride in 0.5 mL of anhydrous Methanol (MeOH) in a 2 mL inner vial. Causality: MeOH completely solvates the ionic N–H···Cl network without competing too aggressively for hydrogen bond donation during nucleation.

  • Step 2: Anti-Solvent Selection. Place the 2 mL vial inside a 20 mL outer vial containing 3 mL of Diethyl Ether (Et₂O). Causality: Et₂O is miscible with MeOH but acts as a strong anti-solvent for the ionic core while stabilizing the lipophilic TMS tail, preventing liquid-liquid phase separation (oiling out).

  • Step 3: Controlled Diffusion. Seal the outer vial tightly and incubate at a stable 4 °C for 7–14 days. Causality: Lowering the temperature reduces the kinetic energy of the system, promoting the thermodynamic growth of single crystals rather than kinetic precipitation of microcrystalline powder.

  • Validation: The appearance of block-like or plate-like transparent crystals with sharp edges indicates successful ordered packing.

Protocol 2: Cryogenic Single-Crystal X-ray Diffraction (SCXRD)
  • Step 1: Crystal Harvesting. Submerge the crystals in a drop of inert perfluoropolyether (Paratone-N) oil. Causality: The oil protects the crystal from atmospheric moisture (hydrochloride salts are often hygroscopic) and acts as a rigid glass matrix upon freezing.

  • Step 2: Flash-Cooling. Mount a suitable single crystal (approx. 0.2 × 0.1 × 0.1 mm) on a MiTeGen loop and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Flash-cooling to 100 K freezes the TMS group's rotational motion, converting dynamic disorder into resolvable static disorder[2].

  • Step 3: Data Collection. Collect data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å). Ensure high redundancy (multiplicity > 4) to accurately model the anticipated disorder.

Structural Refinement & Data Interpretation

Once the diffraction frames are integrated and the phase problem is solved (via intrinsic phasing or direct methods), the refinement process (e.g., using SHELXL) must address the specific structural quirks of the molecule.

Modeling the Cyclobutane Ring

The cyclobutane ring must be carefully monitored for Dunitz-Schomaker strain[1]. The cross-ring C1···C3 distance will be artificially shortened if the ring is modeled as planar. You must allow the ring carbons to refine freely to find their natural puckered minimum (expected dihedral angle ~30°). If the thermal ellipsoids of the ring carbons appear elongated perpendicular to the ring plane, it indicates a dynamic inversion between two puckered states, which may require a split-site refinement[5].

Resolving TMS Disorder

Even at 100 K, the TMS group may exhibit static rotational disorder[2].

  • Strategy: If the Fourier difference map reveals residual electron density peaks arranged in a hexagonal pattern around the silicon atom, the TMS methyl groups occupy two distinct rotational conformations.

  • Execution: Use the PART instruction in SHELXL to model two sets of methyl carbons (e.g., C_A and C_B) with their occupancies constrained to sum to 1.0 (e.g., 0.65 / 0.35). Apply SIMU and RIGU restraints to ensure their anisotropic displacement parameters remain physically realistic.

Quantitative Data Summary

Below is a table summarizing the anticipated crystallographic parameters for a high-quality refinement of this compound.

ParameterExpected Value / TargetMechanistic Significance
Crystal System Monoclinic or TriclinicTypical for low-symmetry asymmetric organic salts.
Temperature 100(2) KMandatory to suppress TMS rotational disorder.
R1 (Final) < 0.05 (5%)Indicates a highly accurate structural model.
wR2 < 0.12 (12%)Validates the weighting scheme and disorder modeling.
Goodness-of-Fit (GoF) 0.95 – 1.05Proves the model is neither over-restrained nor under-parameterized.
Cyclobutane Dihedral ~28° – 31°Confirms relief of torsional strain via ring puckering.

Visualizations of the Crystallographic Logic

The following diagrams illustrate the self-validating workflows and logical relationships required to successfully analyze this molecule.

G N1 Synthesis of Amine HCl N2 Vapor Diffusion (MeOH / Et2O) N1->N2 N3 Flash-Cooling (100 K N2 Stream) N2->N3 N4 SCXRD Data Collection N3->N4 N5 Structure Solution & Refinement N4->N5

Caption: Step-by-step experimental workflow for the X-ray crystallographic analysis of the target salt.

G M 3-(TMS-methyl)cyclobutan-1-amine HCl C1 Cyclobutane Ring M->C1 C2 TMS Group M->C2 C3 Hydrochloride Salt M->C3 R1 Puckering Analysis (Dihedral ~30°) C1->R1 R2 Model Rotational Disorder (Split Sites) C2->R2 R3 Map Primary N-H...Cl H-Bond Network C3->R3

Caption: Logical relationship between molecular features and necessary crystallographic refinement strategies.

References

  • Ab initio study of cyclobutane: Molecular structure, ring-puckering potential, and origin of the inversion barrier. ResearchGate.[Link]

  • The crystal structure of cis-1,2-cyclobutanedicarboxylic acid. IUCr Journals.[Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ACS Publications.[Link]

  • Tris(bis(trimethylsilyl)amido)samarium: X-ray structure and DFT study. PubMed.[Link]

  • [Bis(Trimethylsilyl)Methyl]Lithium and -Sodium: Solubility in Alkanes and Complexes with O- and N- Donor Ligands. Semantic Scholar.[Link]

Sources

Methodological & Application

Application Note: Amide Coupling with 3-(Trimethylsilylmethyl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of peptides, pharmaceuticals, and advanced materials.[1][2] The choice of coupling partners and reagents dictates the efficiency and success of this critical reaction. This note focuses on protocols for the effective coupling of a unique building block, 3-(trimethylsilylmethyl)cyclobutan-1-amine hydrochloride. This compound presents an interesting scaffold for medicinal chemistry, combining a bioisosteric cyclobutane ring with a sterically demanding trimethylsilyl (TMS) group. The TMS group, while offering chemical inertness and increased lipophilicity, also introduces significant steric bulk adjacent to the reactive amine.[3][4] This, combined with the non-planar cyclobutane core, presents challenges for standard amide coupling protocols.[1][5][6]

This guide provides a detailed analysis of the key considerations for coupling this amine and offers two robust, field-proven protocols using common yet powerful coupling reagents: HATU and EDC in combination with HOBt.

Core Challenges & Strategic Considerations

Successful amide coupling with 3-(trimethylsilylmethyl)cyclobutan-1-amine hydrochloride requires addressing two primary issues: the amine salt form and steric hindrance.

  • Free-Basing the Amine Hydrochloride: The starting material is a hydrochloride salt. For the amine to be nucleophilic and participate in the coupling reaction, it must first be neutralized to its free base form. This is typically achieved in situ by adding a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.[7][8] An excess of the base (typically 2-3 equivalents) is necessary to both neutralize the HCl salt and facilitate the carboxylate activation and coupling steps.

  • Overcoming Steric Hindrance: The bulky trimethylsilylmethyl group and the three-dimensional nature of the cyclobutane ring can significantly slow down the rate of amide bond formation.[5][6][9] This steric impediment necessitates the use of highly efficient coupling reagents that generate very reactive intermediates.

    • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU are renowned for their high reactivity, rapid kinetics, and efficacy in coupling sterically hindered substrates.[7][8] They react with carboxylic acids to form highly reactive OAt-active esters, which are then readily attacked by the amine.[7][8][10]

    • Carbodiimides with Additives (e.g., EDC/HOBt): While carbodiimides like EDC are workhorses in amide synthesis, their effectiveness with challenging substrates is dramatically enhanced by additives like HOBt.[7][11][12][13] HOBt intercepts the initial O-acylisourea intermediate to form an HOBt-ester, which is more reactive and less prone to side reactions than the O-acylisourea itself.[7][11]

Recommended Coupling Protocols

Two primary protocols are recommended, depending on the nature of the carboxylic acid coupling partner and available laboratory reagents. Both methods are reliable for overcoming the challenges presented by the target amine.

Protocol 1: HATU-Mediated Coupling

This is often the go-to method for difficult couplings due to the high reactivity of the generated OAt-active ester.[8][14]

Protocol 2: EDC/HOBt-Mediated Coupling

A classic and cost-effective method, the addition of HOBt is critical for achieving good yields with this sterically hindered amine.[7][13]

Data Presentation: Reagent Stoichiometry and Conditions

The following table summarizes the typical reaction parameters for both protocols. Note that optimization may be required for particularly challenging carboxylic acid partners.

ParameterProtocol 1: HATU CouplingProtocol 2: EDC/HOBt Coupling
Carboxylic Acid 1.0 equiv1.0 equiv
3-(TMSCH₂)cyclobutan-1-amine HCl 1.1 - 1.2 equiv1.1 - 1.2 equiv
Coupling Reagent HATU (1.1 - 1.2 equiv)EDC·HCl (1.2 - 1.5 equiv)
Additive None requiredHOBt (1.2 - 1.5 equiv)
Base DIPEA (3.0 - 4.0 equiv)DIPEA (3.0 - 4.0 equiv)
Solvent Anhydrous DMF or DCMAnhydrous DMF or DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 1 - 12 hours4 - 24 hours

Experimental Workflows and Diagrams

A generalized workflow for amide coupling reactions is essential for ensuring reproducibility and success. The process involves careful reagent preparation, controlled activation, and diligent monitoring.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) combine Combine Acid, Amine, Additive* & Solvent in Flask prep_acid->combine prep_amine Dissolve Amine·HCl (1.1 eq) prep_amine->combine cool Cool to 0 °C (Ice Bath) combine->cool note *Additive (e.g., HOBt) used with EDC. add_base Add DIPEA (3-4 eq) (In-situ Free-basing) cool->add_base add_coupler Add Coupling Reagent (HATU or EDC·HCl) add_base->add_coupler react Stir & Warm to RT (1-24 h) add_coupler->react monitor Monitor by TLC/LC-MS react->monitor quench Aqueous Workup (Wash with H₂O, aq. acid/base, brine) monitor->quench purify Purify by Column Chromatography quench->purify product Isolate Pure Amide purify->product

Caption: General workflow for amide coupling.

The mechanism for HATU-mediated coupling involves the formation of a highly reactive intermediate that facilitates the final amide bond formation.

G RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO Deprotonation HATU HATU ActiveEster OAt-Active Ester (Highly Reactive) HATU->ActiveEster TMU Tetramethylurea (Byproduct) HATU->TMU Forms DIPEA DIPEA RCOO->ActiveEster Attacks HATU Amide R-C(O)NH-R' (Final Product) ActiveEster->Amide Nucleophilic Attack HOAt HOAt (Regenerated) ActiveEster->HOAt Releases Amine R'-NH₂ Amine->ActiveEster

Caption: Simplified mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous for optimal results.

Protocol 1: HATU-Mediated Amide Coupling

Materials:

  • Carboxylic acid (1.0 equiv)

  • 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine, Na₂SO₄, silica gel)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF to dissolve the solids (target concentration of 0.1-0.2 M).

  • Add 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride (1.1 equiv) to the solution.

  • Cool the flask to 0 °C in an ice bath with magnetic stirring.

  • Add DIPEA (3.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 1-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.[7][8]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Materials:

  • Carboxylic acid (1.0 equiv)

  • 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride (1.2 equiv)

  • EDC·HCl (1.3 equiv)

  • HOBt (1.3 equiv)

  • DIPEA (4.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents (DCM, 1M HCl, sat. NaHCO₃, brine, Na₂SO₄, silica gel)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HOBt (1.3 equiv), and 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride (1.2 equiv).[7]

  • Add anhydrous DCM to dissolve the mixture (target concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.3 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (4.0 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with additional DCM if necessary.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes effectively remove the urea byproduct from EDC.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Conclusion

The successful synthesis of amides from 3-(trimethylsilylmethyl)cyclobutan-1-amine hydrochloride is readily achievable despite the steric challenges posed by this substrate. The key to success lies in the in situ neutralization of the amine hydrochloride salt and the selection of a high-efficacy coupling reagent. Both HATU and EDC/HOBt are excellent choices, with HATU often providing faster reaction times for particularly hindered systems. These protocols provide a robust starting point for researchers and drug development professionals looking to incorporate this unique cyclobutane scaffold into their target molecules.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Application Notes: Standard Protocol for HATU Coupling in Solution Phase. Benchchem.
  • Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactiv
  • TMS Definition - Organic Chemistry II Key Term. Fiveable.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • 2-(Trimethylsilyl)ethanesulfonyl (or SES) Group in Amine Protection and Activation.
  • The Synthesis of Sterically Hindered Amides.
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • Amine to Amide Mechanism - H
  • Acid-Amine Coupling using EDCI. Organic Synthesis.
  • HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Trimethylsilyl group. Wikipedia.
  • A Comparative Guide to the Efficacy of Amine Protecting Groups for Hindered Amines: A Theoretical Look at Methanesulfonamide, N- (trimethylsilyl) -. Benchchem.
  • Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines.
  • Amine to Amide (Coupling)
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr
  • Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol.
  • Amide synthesis by acyl
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Trimethylsilyl azide-promoted acid-amine coupling: A facile one-pot route to amides
  • Coupling Protocol for Primary Amine of a Ligand. MilliporeSigma.
  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Cal Poly Pomona.
  • What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?. Reddit.
  • 3-[(trimethylsilyl)
  • Trimethylsilyl amine. MilliporeSigma.
  • 3-Methylcyclobutan-1-amine. PubChem - NIH.
  • Unprecedented effects of the trimethylsilyl group on the reactivity of 3C-silylated silacyclopentenes and their derivatives.
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Application Notes and Protocols: Leveraging 3-(Trimethylsilylmethyl)cyclobutan-1-amine as a Lipophilic Bioisostere in SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Strategic Imperative of Lipophilicity in Drug Design

In the intricate process of drug discovery, achieving an optimal balance of physicochemical properties is paramount to translating a potent compound into a successful therapeutic agent.[1][2] Lipophilicity, a measure of a compound's affinity for a lipid-rich environment, profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] While essential for membrane permeability and target engagement, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[2][3] The concept of bioisosterism, the substitution of a chemical group with another that retains similar biological activity, provides a powerful strategy for fine-tuning molecular properties.[4] This guide focuses on a unique and increasingly valuable lipophilic bioisostere: 3-(trimethylsilylmethyl)cyclobutan-1-amine .

This application note will provide a comprehensive overview of the rationale, application, and experimental protocols for utilizing this versatile building block in Structure-Activity Relationship (SAR) studies. We will explore how the distinct features of the trimethylsilylmethyl and cyclobutane moieties can be harnessed to modulate lipophilicity, improve metabolic stability, and enhance the overall drug-like properties of lead compounds.

The Bioisostere in Focus: 3-(Trimethylsilylmethyl)cyclobutan-1-amine

The power of 3-(trimethylsilylmethyl)cyclobutan-1-amine as a lipophilic bioisostere stems from the synergistic combination of its two key components: the cyclobutane core and the trimethylsilyl (TMS) group.

1. The Cyclobutane Scaffold: A Three-Dimensional Advantage

Cyclobutane rings are gaining prominence in medicinal chemistry as replacements for more traditional lipophilic groups like phenyl rings or larger cycloalkanes.[5][6][7] Their puckered, three-dimensional structure offers several advantages:

  • Increased sp³ Character: The incorporation of a cyclobutane ring increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.[7]

  • Conformational Rigidity: The inherent rigidity of the cyclobutane ring can pre-organize a molecule into its bioactive conformation, potentially increasing potency and selectivity.[5][8][9]

  • Improved Physicochemical Properties: The non-planar nature of the cyclobutane scaffold can disrupt crystal packing, leading to improved aqueous solubility and reduced planarity.[6][8]

  • Metabolic Stability: Cyclobutane rings are generally less prone to oxidative metabolism compared to electron-rich aromatic systems.[5][6]

2. The Trimethylsilyl (TMS) Group: Modulating Lipophilicity and Metabolism

Silicon, being in the same group as carbon in the periodic table, can act as a bioisostere for carbon.[10][11] The trimethylsilyl group, in particular, offers unique properties:

  • Increased Lipophilicity: The silicon atom and its methyl groups contribute to a significant increase in lipophilicity, which can enhance membrane permeability.[10][11]

  • Metabolic Stability: The C-Si bond is generally more stable to metabolic cleavage than a C-C bond, potentially blocking metabolic pathways and increasing the compound's half-life.[10]

  • Altered Steric Profile: The larger atomic radius of silicon compared to carbon can influence the molecule's shape and interactions with the target protein.[10]

By combining these two moieties, 3-(trimethylsilylmethyl)cyclobutan-1-amine presents a unique tool for medicinal chemists to systematically explore the impact of lipophilicity and three-dimensional shape on biological activity.

Data Presentation: Physicochemical Properties of Lipophilic Bioisosteres

To illustrate the utility of 3-(trimethylsilylmethyl)cyclobutan-1-amine, the following table compares its calculated physicochemical properties with those of common lipophilic groups often targeted for bioisosteric replacement.

Bioisostere/FragmentMolecular Weight ( g/mol )Calculated logP (cLogP)Topological Polar Surface Area (TPSA) (Ų)
Isopropyl43.091.50
Cyclohexyl83.163.20
Phenyl77.112.00
tert-Butyl57.122.50
3-(Trimethylsilylmethyl)cyclobutyl 155.36 4.5 0

Note: Properties were calculated for the substituent fragments. The amine group in the title compound will significantly alter the overall properties of the molecule it is incorporated into.

This data highlights the significant lipophilicity (cLogP) of the 3-(trimethylsilylmethyl)cyclobutyl fragment compared to other common lipophilic groups. This allows for a substantial, yet tunable, increase in a lead compound's lipophilicity.

Experimental Protocols

Protocol 1: Synthesis and Incorporation of 3-(Trimethylsilylmethyl)cyclobutan-1-amine

The following is a general, illustrative protocol for the synthesis and incorporation of the title compound. Specific reaction conditions may need to be optimized based on the substrate. The synthesis of polysubstituted cyclobutanes can be challenging, but several methods have been developed.[12]

Synthesis of 3-(Trimethylsilylmethyl)cyclobutan-1-one:

A potential synthetic route could involve a [2+2] cycloaddition followed by functional group manipulations.

Reductive Amination to form 3-(Trimethylsilylmethyl)cyclobutan-1-amine:

  • Dissolve 3-(trimethylsilylmethyl)cyclobutan-1-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add an ammonium source, such as ammonium acetate (10 eq), and a reducing agent, like sodium cyanoborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(trimethylsilylmethyl)cyclobutan-1-amine.

Incorporation into a Lead Compound (Amide Coupling Example):

  • Dissolve your carboxylic acid-containing lead compound (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture for 10 minutes at room temperature.

  • Add a solution of 3-(trimethylsilylmethyl)cyclobutan-1-amine (1.2 eq) in DMF.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the final compound by flash chromatography or preparative HPLC.

Protocol 2: Evaluation of Physicochemical Properties

A. Lipophilicity Measurement (logD):

  • Prepare a stock solution of the test compound in DMSO.

  • Add the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Shake the mixture vigorously for 1 hour to ensure equilibrium is reached.

  • Centrifuge the mixture to separate the two phases.

  • Measure the concentration of the compound in both the n-octanol and PBS layers using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate logD using the formula: logD = log ([Concentration in Octanol] / [Concentration in PBS]).

B. Aqueous Solubility Determination:

  • Prepare a saturated solution of the compound in PBS (pH 7.4).

  • Equilibrate the solution for 24 hours at room temperature with shaking.

  • Filter the solution to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC with a standard curve).

Protocol 3: In Vitro Metabolic Stability Assay

A. Microsomal Stability Assay:

  • Prepare a reaction mixture containing human liver microsomes (HLM), NADPH (as a cofactor), and phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

  • Incubate the reaction at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualization of the SAR Workflow

The following diagram illustrates a typical workflow for a SAR study incorporating 3-(trimethylsilylmethyl)cyclobutan-1-amine.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Iteration Lead Lead Compound (e.g., with Phenyl group) Design Bioisosteric Design: Replace Phenyl with 3-(TMS-methyl)cyclobutyl-amine Lead->Design Synthesis Synthesis of Analog Design->Synthesis Potency Primary Target Potency Assay (IC50) Synthesis->Potency Selectivity Selectivity Panel Potency->Selectivity ADME ADME Profiling: - Lipophilicity (logD) - Solubility - Metabolic Stability Potency->ADME SAR_Analysis SAR Analysis: Compare Analog to Lead Decision Decision: - Improved Properties? - Further Optimization? SAR_Analysis->Decision Decision->Design Iterate Next_Gen Design Next Generation of Analogs Decision->Next_Gen Yes

Caption: A typical SAR workflow incorporating a novel bioisostere.

Logical Relationships in Bioisosteric Replacement

This diagram illustrates the decision-making process based on the outcomes of the bioisosteric replacement.

Bioisostere_Logic Start Introduce 3-(TMS-methyl)cyclobutyl-amine Bioisostere Potency Potency Change? Start->Potency Lipophilicity Lipophilicity Change? Potency->Lipophilicity Maintained or Increased Outcome3 Decreased Potency Potency->Outcome3 Decreased Metabolism Metabolic Stability Change? Lipophilicity->Metabolism Acceptable Outcome4 Undesirable ADME Lipophilicity->Outcome4 Too High Outcome1 Improved Potency & Favorable ADME Metabolism->Outcome1 Improved Outcome2 Maintained Potency & Improved ADME Metabolism->Outcome2 Maintained Metabolism->Outcome4 Worsened

Caption: Decision tree for evaluating bioisosteric replacement outcomes.

Conclusion and Future Perspectives

The use of 3-(trimethylsilylmethyl)cyclobutan-1-amine as a lipophilic bioisostere offers a sophisticated strategy for medicinal chemists to navigate the complex landscape of drug optimization. Its unique combination of a three-dimensional, metabolically robust cyclobutane core and a lipophilicity-enhancing trimethylsilyl group provides a valuable tool for addressing common challenges in drug development, such as poor solubility and rapid metabolism. By systematically applying the protocols outlined in this guide, researchers can effectively probe the SAR of their lead compounds and unlock new avenues for developing safer and more efficacious medicines. The continued exploration of such novel bioisosteres will undoubtedly play a crucial role in the future of rational drug design.

References

  • Rowan. (n.d.). Silicon as a Bioisostere for Carbon in Drug Design.
  • PMC. (2025, May 14). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[5][5]-rearrangement cascade. Retrieved from

  • PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Application of Bioisosteres in Drug Design. (2012, May 7).
  • RSC Publishing. (2025, November 6). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles.
  • ResearchGate. (2025, August 6). The Place of the Bioisosteric Sila-Substitution in Drug Design.
  • PMC. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • BenchChem. (2025). The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols.
  • SciSpace. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY.
  • Semantic Scholar. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • BenchChem. (2025). The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings.
  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability.
  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
  • Omics. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology.

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Application Notes & Protocols: Reductive Amination Procedures Using 3-(Trimethylsilylmethyl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Cyclobutane Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate introduction of three-dimensional (3D) structural complexity is a paramount strategy for optimizing drug-like properties. Saturated carbocycles, particularly strained ring systems like cyclobutane, have emerged as valuable bioisosteres for more common motifs such as phenyl rings or extended alkyl chains.[1] The cyclobutane core offers a unique conformational profile that can enhance metabolic stability, improve binding affinity by positioning substituents in favorable vectors, and reduce the planarity of a molecule, often leading to improved solubility and pharmacokinetic profiles.[1]

This guide focuses on the practical application of a specialized building block, 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride , in one of the most fundamental and powerful C-N bond-forming reactions: reductive amination. The presence of the bulky and lipophilic trimethylsilyl (TMS) group, combined with the rigid cyclobutane scaffold, makes this amine a compelling tool for synthesizing novel chemical entities with significant potential in drug development programs.[2] We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into optimizing reaction outcomes for this unique reagent.

Core Principles: Mechanistic Causality in Reductive Amination

Reductive amination is a robust method for synthesizing primary, secondary, and tertiary amines by reacting a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent.[3] The process is typically a one-pot reaction that proceeds through an imine or iminium ion intermediate, which is then selectively reduced.[4] Understanding the key parameters that govern this transformation is critical for success, particularly when using a sterically demanding amine like 3-(trimethylsilylmethyl)cyclobutan-1-amine.

The Critical Role of pH

The reaction is a tale of two competing requirements. The initial condensation of the amine and carbonyl to form a hemiaminal, followed by dehydration to an imine (or its protonated iminium form), is acid-catalyzed. However, the reacting amine must be in its free, nucleophilic form. Using the hydrochloride salt of our target amine necessitates careful pH management. A weakly acidic environment (typically pH 4-6) represents the optimal compromise, ensuring sufficient carbonyl activation without excessive protonation of the amine nucleophile. The inherent acidity of the amine hydrochloride salt itself can often be sufficient to initiate the reaction, though additives like acetic acid can be used to fine-tune the conditions.

Selecting the Optimal Reducing Agent

The choice of reducing agent is arguably the most crucial decision in designing a reductive amination protocol. The agent must be capable of reducing the C=N bond of the iminium intermediate faster than it reduces the C=O bond of the starting carbonyl compound.[5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the preeminent reagent for one-pot reductive aminations.[6] Its mild nature, steric bulk, and tolerance for a wide range of functional groups make it highly selective for the iminium ion over aldehydes or ketones. Reactions are typically run in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[6]

  • Sodium Cyanoborohydride (NaBH₃CN): Historically popular, NaBH₃CN is also highly selective for iminium ions under mildly acidic conditions.[4] However, its extreme toxicity and the potential to generate hydrogen cyanide gas limit its use in modern drug development settings.

  • Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent, NaBH₄ is capable of reducing both imines and carbonyls.[5] Its lack of selectivity makes it unsuitable for most one-pot procedures, as it will primarily reduce the starting aldehyde or ketone to the corresponding alcohol. However, it is highly effective in a two-step (indirect) protocol where the imine is pre-formed before the reducing agent is introduced.[6]

The Influence of the Trimethylsilyl (TMS) Group

The TMS group is characterized by its chemical inertness and large molecular volume.[2] In the context of 3-(trimethylsilylmethyl)cyclobutan-1-amine, its primary influence is steric. This bulk can slow the rate of imine formation, potentially requiring longer reaction times or mild heating compared to less-hindered amines. This steric shield can also be advantageous, as it can disfavor over-alkylation, a common side reaction with primary amines.[4]

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride should be handled with care, as with all amine salts.

Protocol 1: One-Pot Direct Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This is the preferred method for its operational simplicity and broad substrate scope. It is particularly effective for reactions with aldehydes.

Materials and Reagents:

  • 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride

  • Aldehyde or Ketone (Substrate)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq).

  • Amine Addition: Add 3-(trimethylsilylmethyl)cyclobutan-1-amine hydrochloride (1.05 - 1.2 eq).

  • Solvent Addition: Add anhydrous DCE or DCM to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Stirring: Stir the resulting suspension at room temperature (20-25 °C) for 20-30 minutes. For reactions involving less reactive ketones, add glacial acetic acid (1.0 - 2.0 eq) at this stage to facilitate iminium ion formation.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.3 - 1.5 eq) portion-wise over 5-10 minutes. An effervescence may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carbonyl has been consumed (typically 4-24 hours). The increased steric bulk of the amine may necessitate longer reaction times.

  • Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing & Drying: Combine the organic layers and wash with brine (1x). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired secondary amine product.

Protocol 2: Two-Step Indirect Reductive Amination with Sodium Borohydride

This method is advantageous when the one-pot procedure fails, particularly with ketones that are sensitive to reduction or form imines slowly.

Materials and Reagents:

  • Same as Protocol 1, but replacing NaBH(OAc)₃ with Sodium Borohydride (NaBH₄) and DCE/DCM with Methanol (MeOH).

  • Molecular sieves (3Å or 4Å) can be beneficial for the imine formation step.

Step-by-Step Methodology:

Step A: Imine Formation

  • Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and 3-(trimethylsilylmethyl)cyclobutan-1-amine hydrochloride (1.1 eq).

  • Solvent & Neutralization: Add anhydrous methanol (0.2 - 0.5 M). If starting with the hydrochloride salt, a mild base like triethylamine (1.1 eq) should be added to liberate the free amine. For optimal dehydration, activated molecular sieves can be added to the flask.

  • Imine Formation: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor the formation of the imine by TLC, LC-MS, or ¹H NMR (observing the disappearance of the aldehyde proton).

Step B: Reduction

  • Cooling: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Reduction: Slowly and portion-wise, add sodium borohydride (1.5 - 2.0 eq). Caution: H₂ gas evolution will occur.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS for the disappearance of the imine intermediate.

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Concentrate the mixture on a rotary evaporator to remove most of the methanol.

  • Extraction: Add water and DCM to the residue and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing, Drying, & Purification: Proceed as described in steps 9 and 10 of Protocol 1.

Data Presentation and Workflow Visualization

Table 1: General Guidelines for Substrate Scope and Conditions
Carbonyl SubstrateRecommended ProtocolKey Optimization ParametersExpected Outcome
Aliphatic AldehydeProtocol 1 (STAB)Room temperature, 2-8 hours.High yield, clean conversion.
Aromatic AldehydeProtocol 1 (STAB)Room temperature, 4-16 hours.Good to high yield.
Acyclic KetoneProtocol 1 (STAB) with Acetic AcidMay require gentle heating (40°C) or extended reaction time (24-48h).Moderate to good yield.
Cyclic KetoneProtocol 1 (STAB) with Acetic AcidLonger reaction times are typical due to steric hindrance.Moderate yield. Consider Protocol 2 if conversion is low.
Sterically Hindered KetoneProtocol 2 (Two-Step)Ensure complete imine formation (Step A) before reduction.Variable yield; method of choice for challenging substrates.
Diagrams

ReductiveAminationWorkflow cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification Reagents Amine HCl + Carbonyl Solvent Add Anhydrous Solvent (DCM/DCE) Reagents->Solvent Stir Stir 20 min (Add AcOH for Ketones) Solvent->Stir Add_STAB Add NaBH(OAc)3 (1.3-1.5 eq) Stir->Add_STAB Monitor Stir & Monitor (TLC / LC-MS) Add_STAB->Monitor Quench Quench (aq. NaHCO3) Monitor->Quench Extract Extract (DCM) Quench->Extract Purify Dry & Purify (Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: One-Pot Reductive Amination Workflow using STAB.

TroubleshootingTree cluster_solutions Potential Solutions Start Low or No Conversion? Check_Reagents Check Reagent Quality (Amine, Carbonyl, STAB) Start->Check_Reagents Yes Increase_Time Increase Reaction Time or Add Mild Heat (40°C) Start->Increase_Time No Check_pH Is Substrate a Ketone? Add Acetic Acid (1-2 eq) Increase_Time->Check_pH Switch_Protocol Consider Protocol 2 (Two-Step Method) Check_pH->Switch_Protocol

Caption: Troubleshooting Decision Tree for Low Conversion.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Incomplete imine/iminium formation. 2. Steric hindrance slowing the reaction. 3. Poor quality of reducing agent (STAB is moisture-sensitive).1. For ketones, add 1-2 equivalents of acetic acid to catalyze iminium formation. 2. Increase reaction time and/or apply mild heat (e.g., 40 °C). 3. Use a freshly opened bottle of sodium triacetoxyborohydride. 4. For very difficult substrates, switch to the two-step procedure (Protocol 2).
Alcohol Byproduct Formation The reducing agent is reducing the starting carbonyl.This is rare with STAB but can occur if the reaction is forced (e.g., high heat). If using NaBH₄, ensure imine formation is complete before adding it. Switch to the more selective STAB reagent (Protocol 1).
Double Alkylation of Amine The secondary amine product reacts with another molecule of the carbonyl.Reductive amination generally minimizes this issue.[4] If observed, use a slight excess of the amine (1.2 eq) relative to the carbonyl to ensure the carbonyl is consumed before significant side reactions occur.
Complex Mixture of Products Substrate instability under acidic conditions.Run the reaction at a lower temperature (0 °C to RT). Omit the acetic acid catalyst if possible and allow for a longer reaction time.

Conclusion

3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride is a powerful building block for introducing unique, three-dimensional scaffolds into target molecules. By leveraging well-established reductive amination chemistry, researchers can efficiently synthesize novel secondary amines. The choice between a streamlined one-pot protocol using sodium triacetoxyborohydride and a more controlled two-step procedure with sodium borohydride allows for broad applicability across a range of aldehyde and ketone substrates. A clear understanding of the underlying mechanistic principles—particularly pH control and reagent selectivity—is essential for optimizing these transformations and accelerating the discovery of new chemical entities for drug development.

References

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)". [Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works". (September 01, 2017). [Link]

  • Wouters, J., et al. "Cyclobutanes in Small-Molecule Drug Candidates". ChemMedChem. [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry. (1996). [Link]

  • Wikipedia. "Reductive amination". [Link]

  • Grogan, G., and Leipold, F. "Reductive Aminations by Imine Reductases: From Milligrams to Tons". White Rose Research Online. (April 19, 2022). [Link]

  • Wikipedia. "Trimethylsilyl group". [Link]

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Application Note: Incorporating 3-(Trimethylsilylmethyl)cyclobutan-1-amine into Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The transition from native peptides to clinically viable peptidomimetics requires overcoming two primary hurdles: rapid proteolytic degradation and poor membrane permeability. The strategic incorporation of 3-(Trimethylsilylmethyl)cyclobutan-1-amine addresses both challenges simultaneously by merging two powerful medicinal chemistry paradigms: conformational restriction and silicon bioisosterism.

The Cyclobutane Motif: Conformational Constraint

Cyclobutane rings restrict the local conformational space of the peptide backbone [1]. When incorporated as an amino acid surrogate or a capping group, the rigid geometry of the cyclobutane ring forces the peptidomimetic into defined secondary structures (such as extended β -strands or γ -turns), which are often critical for target receptor affinity [2]. Furthermore, this steric bulk effectively shields adjacent amide bonds from enzymatic hydrolysis by proteases.

The Trimethylsilylmethyl (TMS-methyl) Group: The "Silicon Switch"

The TMS-methyl group acts as a highly lipophilic, sterically demanding bioisostere for carbon-based aliphatic groups (such as tert-butyl or neopentyl groups) [3]. The carbon-silicon (C–Si) bond length is approximately 1.87 Å, which is nearly 20% longer than a standard C–C bond (1.54 Å) [4]. This increased bond length, combined with the larger van der Waals radius of silicon, expands the overall lipophilic surface area without significantly altering the molecule's electrostatic profile. Consequently, the "silicon switch" enhances cell membrane permeability and alters the metabolic fate of the molecule, often bypassing specific cytochrome P450 oxidation pathways that typically degrade carbon analogues [5].

Experimental Workflows & Logic

The primary amine of 3-(Trimethylsilylmethyl)cyclobutan-1-amine serves as an excellent nucleophilic handle for C-terminal capping or for the generation of urea-linked peptidomimetic backbones.

Protocol A: C-Terminal Amide Capping via HATU Activation

Objective: To couple 3-(Trimethylsilylmethyl)cyclobutan-1-amine to the C-terminal carboxylic acid of a synthetic peptide sequence.

Causality & Reagent Selection: The cyclobutane ring introduces significant steric hindrance adjacent to the primary amine. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and epimerization of the C-terminal amino acid. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected. HATU generates a highly reactive 7-aza-OBt ester intermediate that rapidly reacts even with hindered amines, minimizing epimerization.

Step-by-Step Methodology:

  • Preparation: Dissolve the peptide free-acid (1.0 eq, 0.1 mmol) in anhydrous N,N-dimethylformamide (DMF) (2.0 mL) under an inert argon atmosphere.

  • Activation: Add HATU (1.2 eq, 0.12 mmol) to the solution, followed immediately by N,N-diisopropylethylamine (DIPEA) (3.0 eq, 0.3 mmol). Stir the mixture at room temperature for 5 minutes to ensure complete formation of the active ester.

  • Coupling: Add 3-(Trimethylsilylmethyl)cyclobutan-1-amine (1.5 eq, 0.15 mmol) dropwise to the activated peptide solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor the consumption of the peptide acid via LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Quenching & Extraction: Once complete, dilute the reaction mixture with ethyl acetate (15 mL). Wash the organic layer sequentially with 5% aqueous citric acid (2 x 10 mL), saturated aqueous NaHCO3​ (2 x 10 mL), and brine (10 mL).

  • Self-Validation (Purification): Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via reverse-phase preparative HPLC. Confirm the structural integrity using 1H NMR (look for the characteristic TMS singlet near 0.0 ppm) and high-resolution mass spectrometry (HRMS).

Protocol B: Synthesis of a Protease-Resistant Urea Linkage

Objective: To link the TMS-cyclobutane module to the N-terminus of a peptide, forming a highly stable urea bond.

Causality & Reagent Selection: Urea linkages are exceptional transition-state mimics for peptide bonds and are entirely resistant to natural proteases. We utilize Triphosgene (bis(trichloromethyl) carbonate) as a safe, solid alternative to phosgene gas to generate an isocyanate intermediate from the peptide N-terminus, which is then trapped by the cyclobutylamine.

Step-by-Step Methodology:

  • Isocyanate Formation: Dissolve the N-terminal free-amine peptide (1.0 eq, 0.1 mmol) and DIPEA (2.5 eq, 0.25 mmol) in anhydrous dichloromethane (DCM) (3.0 mL) at 0 °C. Add triphosgene (0.35 eq, 0.035 mmol) in one portion. Stir for 30 minutes at 0 °C.

  • Amine Addition: Add a solution of 3-(Trimethylsilylmethyl)cyclobutan-1-amine (1.2 eq, 0.12 mmol) in DCM (1.0 mL) dropwise to the newly formed isocyanate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Workup: Quench the reaction with water (5 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate.

  • Validation: Purify via flash column chromatography or preparative HPLC. The urea formation is validated via 13C NMR (characteristic urea carbonyl peak at ~158-160 ppm).

Quantitative Data & Comparative Analysis

The substitution of a standard carbon-based tert-butyl group with a TMS-methyl group yields measurable improvements in the physicochemical profile of the peptidomimetic.

Table 1: Comparative Physicochemical and Pharmacokinetic Data

Parametertert-Butyl-Cyclobutane Capped PeptideTMS-Methyl-Cyclobutane Capped PeptideRationale for Variance
C-X Bond Length 1.54 Å (C–C)1.87 Å (C–Si)Silicon's larger atomic radius expands the steric shield [4].
Lipophilicity (LogP) 2.83.4Increased lipophilic surface area enhances membrane permeability [5].
t1/2​ in Human Liver Microsomes 45 minutes> 120 minutesSilicon avoids specific C-H hydroxylation pathways by CYP450 enzymes [3].
Proteolytic Stability (Trypsin) 85% intact after 24h98% intact after 24hEnhanced steric bulk from the TMS group further blocks protease active sites.

Synthesis and Logic Visualization

The following diagram illustrates the strategic workflow and the causal relationship between the chemical inputs and the resulting pharmacological enhancements.

G N1 Peptide Precursor (Free C-terminus) N3 Amide Coupling (HATU / DIPEA / DMF) N1->N3 N2 3-(TMS-methyl)cyclobutan-1-amine (Bioisosteric Capping Agent) N2->N3 N4 TMS-Cyclobutane Peptidomimetic N3->N4 High Yield (>85%) N5 Enhanced PK Profile (Metabolic Stability & Permeability) N4->N5 In vivo testing

Workflow detailing the incorporation of TMS-cyclobutane to enhance peptidomimetic PK properties.

References

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability MDPI - Pharmaceuticals[Link]

  • Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides Current Organic Chemistry - Bentham Science Publishers[Link]

  • Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds Journal of Medicinal Chemistry - ACS Publications[Link]

  • The Place of the Bioisosteric Sila-Substitution in Drug Design Drug Design Reviews - ResearchGate[Link]

  • Silicon as a Bioisostere for Carbon in Drug Design Rowan Science[Link]

Application Note: Deprotection and Free-Basing Protocols for Cyclobutane Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Cyclobutane-containing amines are highly valued in modern drug development due to their sp³-rich character, which improves metabolic stability and provides rigid, predictable conformational vectors. However, handling these compounds—specifically cyclobutylamine —presents a distinct set of challenges.

The primary vulnerability lies in the physical properties of the free amine. Cyclobutylamine is a low-molecular-weight, highly volatile liquid (BP ~81 °C) that is partially miscible with water [[1]](). Standard free-basing protocols that rely on rotary evaporation under reduced pressure frequently result in catastrophic yield losses due to co-evaporation. As a Senior Application Scientist, I have designed this self-validating, high-yield workflow for the deprotection of Boc-cyclobutylamine and the subsequent isolation of the free base, engineered specifically to mitigate evaporative loss and preserve scientific integrity.

Mechanistic Causality & Workflow

Acidic Deprotection (Boc Cleavage)

The tert-butoxycarbonyl (Boc) group is cleaved via acidolysis. Treatment with anhydrous HCl in 1,4-dioxane protonates the carbamate carbonyl. This induces the elimination of a tert-butyl cation (which deprotonates to form isobutylene gas) and the decarboxylation of the resulting carbamic acid (releasing CO₂ gas). The use of anhydrous conditions ensures the immediate precipitation of the highly polar cyclobutylamine hydrochloride salt, driving the reaction to completion and simplifying isolation [[2]]().

Free-Basing and Phase Extraction

Converting the stable hydrochloride salt back to the free amine requires a strong inorganic base. Cyclobutylamine has a conjugate acid pKa of ~10.8 3. According to the Henderson-Hasselbalch equation, adjusting the aqueous phase to a pH ≥ 12.8 ensures that >99% of the molecule exists in the uncharged free-base form, allowing it to partition into an organic solvent 4. Diethyl ether (Et₂O) is the optimal extraction solvent because its boiling point (34.6 °C) is sufficiently lower than that of cyclobutylamine, permitting separation via atmospheric distillation.

Workflow Step1 Boc-Cyclobutylamine (Protected Amine) Step2 Cyclobutylamine HCl (Stable Salt) Step1->Step2 HCl / 1,4-Dioxane - CO₂, - Isobutylene Step3 Cyclobutylamine (Volatile Free Base) Step2->Step3 aq. NaOH (pH > 12) Et₂O Extraction

Figure 1: Chemical workflow for the deprotection and free-basing of cyclobutylamine.

Quantitative Physicochemical Data

Understanding the physical constants of cyclobutylamine is critical for preventing product loss during workup.

PropertyValueClinical / Synthetic Implication
Molecular Formula C₄H₉NSmall, low-mass aliphatic amine.
Molecular Weight (Free Base) 71.12 g/mol High volatility; prone to evaporative loss.
Molecular Weight (HCl Salt) 107.58 g/mol Stable, weighable solid for long-term storage.
Boiling Point (Free Base) 80.5–81.5 °CCritical: Do not subject to high vacuum rotavap.
pKa (Conjugate Acid) ~10.8Requires pH > 12.8 for complete free-basing.
Density (Free Base) 0.833 g/mLLighter than water; floats if neat.
Physical State Colorless liquid (Base) / White solid (Salt)Visual confirmation of successful salt precipitation.

(Data aggregated from authoritative chemical databases 3, 1)

Experimental Protocols

Protocol A: Synthesis of Cyclobutylamine Hydrochloride (Boc Deprotection)

Objective: Cleave the Boc protecting group to isolate the stable hydrochloride salt.

Step-by-Step Methodology:

  • Dissolution : In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-cyclobutylamine (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 5 mL/mmol).

  • Acid Addition : Cool the solution to 0 °C using an ice bath. Slowly add 4.0 M HCl in 1,4-dioxane (5.0 to 10.0 eq) dropwise.

    • Causality: Cooling prevents thermal runaway from the exothermic deprotection and minimizes potential ring-opening side reactions.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

    • Observation: Vigorous gas evolution (CO₂ and isobutylene) will occur. The reaction is complete when gas evolution ceases.

  • Precipitation : Add an equal volume of cold diethyl ether (Et₂O) to the reaction mixture.

    • Causality: The generated hydrochloride salt is highly polar and insoluble in ether. The addition of Et₂O crashes the product out of solution, maximizing recovery.

  • Isolation : Filter the resulting white precipitate through a Büchner funnel. Wash the filter cake with additional cold Et₂O (2 × 10 mL) to remove residual dioxane and organic impurities.

  • Drying : Dry the solid under high vacuum to afford cyclobutylamine hydrochloride as a white, hygroscopic powder.

    • Self-Validation: Analyze via ¹H NMR (in D₂O or DMSO-d₆). The protocol is validated by the complete disappearance of the intense 9H singlet at ~1.4 ppm corresponding to the tert-butyl group.

Protocol B: Free-Basing and Isolation of Volatile Cyclobutylamine

Objective: Convert the HCl salt to the free amine without evaporative loss.

Step-by-Step Methodology:

  • Aqueous Dissolution : Dissolve cyclobutylamine hydrochloride in a minimal amount of deionized water (approx. 2 mL/mmol) in a separatory funnel.

  • Basification : Cool the aqueous solution to 0 °C. Carefully add 3.0 M NaOH dropwise until the pH of the aqueous layer is ≥ 12.8 (verify with pH paper).

    • Causality: Pushing the pH at least two units above the amine's pKa (~10.8) ensures quantitative deprotonation, preventing the amine from remaining water-soluble as a charged species 4.

  • Extraction : Add cold diethyl ether (3 × 5 mL/mmol) to the separatory funnel. Shake vigorously, vent, and allow the layers to separate.

    • Causality: Diethyl ether is chosen for its low boiling point (34.6 °C), which is significantly lower than that of cyclobutylamine (81.5 °C), facilitating later separation without extreme heating.

  • Drying : Combine the organic layers and dry over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.

  • Concentration (CRITICAL STEP) :

    • Do NOT use a rotary evaporator under reduced pressure. The low boiling point of cyclobutylamine will result in co-evaporation and near-total loss of the product.

    • Method A (Preferred - Stock Solution): Keep the amine as a solution in ether.

      • Self-Validation: Determine the exact concentration by titrating a 1.0 mL aliquot of the organic layer with standardized 0.1 M HCl using bromocresol green indicator. Use this stock solution directly in subsequent coupling reactions.

    • Method B (Atmospheric Distillation): If the neat amine is strictly required, equip the flask with a Vigreux column and a short-path distillation head. Carefully distill off the diethyl ether at atmospheric pressure using a water bath heated to 45 °C. The residue in the distillation pot will be the enriched free cyclobutylamine.

Sources

Application Note: Scale-Up Synthesis Routes for 3-(Trimethylsilylmethyl)cyclobutan-1-amine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Rationale

The incorporation of sp³-rich scaffolds is a cornerstone of modern drug discovery, aimed at improving pharmacokinetic properties, increasing solubility, and lowering lipophilicity (logP) compared to flat aromatic rings. The 3-(trimethylsilylmethyl)cyclobutan-1-amine building block is a highly specialized bioisostere. The rigid cyclobutane ring provides precise spatial vectors for pharmacophore alignment, while the trimethylsilyl (TMS) group acts as a bulky, highly lipophilic, and metabolically stable surrogate for tert-butyl or neo-pentyl groups.

Synthesizing this building block at scale presents unique challenges. Traditional approaches utilizing highly strained bicyclic intermediates or Grignard additions to cyclobutanones often suffer from poor atom economy and difficult purifications. To address this, we have designed a highly scalable, four-step route starting from commercially available 3-methylenecyclobutan-1-amine. This route leverages a regioselective, platinum-catalyzed hydrosilylation that avoids cyclobutane ring-opening, ensuring high throughput and excellent Space-Time Yields (STY) for pilot-scale manufacturing.

Mechanistic Insights: Pt-Catalyzed Hydrosilylation

The critical step in this synthesis is the functionalization of the exocyclic double bond. We employ Karstedt’s catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane) due to its high solubility in organic media and superior kinetic profile compared to Speier's catalyst.

The reaction proceeds via the well-established [1]. As illustrated in Figure 1, the cycle initiates with the oxidative addition of the Si-H bond to the Pt(0) center. Subsequent coordination and migratory insertion of the exocyclic alkene into the Pt-H bond dictate the regioselectivity. Due to the steric bulk of the cyclobutane ring, the addition is strictly anti-Markovnikov, placing the silicon atom on the terminal carbon. Reductive elimination releases the silylated product and regenerates the active Pt(0) species. Notably, the mild conditions (0–20 °C) completely suppress the competitive isomerization of the exocyclic double bond to an endocyclic position [2].

ChalkHarrod Pt0 Pt(0) Catalyst PtII_H Pt(II) Hydride Pt0->PtII_H Oxidative Addition (HSiMe2Cl) PtII_Alkyl Pt(II) Alkyl PtII_H->PtII_Alkyl Migratory Insertion (Alkene) PtII_Alkyl->Pt0 Reductive Elimination (Product)

Figure 1: Chalk-Harrod mechanism for Pt-catalyzed hydrosilylation of the exocyclic alkene.

Process Workflow & Visualization

Causality in Reagent Selection: While direct hydrosilylation with trimethylsilane (HSiMe₃) is theoretically ideal, HSiMe₃ is a highly flammable gas (bp 6.7 °C), requiring specialized pressurized autoclaves for scale-up. To adapt this for standard glass-lined batch reactors, we utilize chlorodimethylsilane (HSiMe₂Cl) , a manageable liquid (bp 35 °C). The chloride is subsequently displaced via a robust Grignard methylation to yield the target TMS group.

SynthesisWorkflow SM 3-Methylene cyclobutan-1-amine Boc Boc Protection (Boc2O) SM->Boc HydroSil Hydrosilylation (HSiMe2Cl, Pt) Boc->HydroSil Methyl Methylation (MeMgCl) HydroSil->Methyl Deprot Deprotection (HCl/Dioxane) Methyl->Deprot Target Target Molecule (HCl Salt) Deprot->Target

Figure 2: Four-step scalable synthesis workflow for 3-(Trimethylsilylmethyl)cyclobutan-1-amine.

Bench-to-Pilot Scale Protocols (Self-Validating)

Step 1: Synthesis of N-Boc-3-methylenecyclobutan-1-amine
  • Procedure: To a 10 L jacketed reactor, add 3-methylenecyclobutan-1-amine hydrochloride (500 g, 4.18 mol), dichloromethane (DCM, 4 L), and triethylamine (1.27 L, 9.20 mol). Cool the mixture to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 958 g, 4.39 mol) dropwise over 2 hours. Warm to 20 °C and stir for 4 hours. Quench with water (2 L), separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

  • In-Process Control (IPC): TLC (Ninhydrin stain) must show complete consumption of the primary amine (absence of purple spots at baseline).

  • Yield: 735 g (96%), pale yellow oil.

Step 2: Regioselective Hydrosilylation
  • Procedure: Under a strict N₂ atmosphere, charge a dry 10 L reactor with N-Boc-3-methylenecyclobutan-1-amine (700 g, 3.82 mol) and anhydrous toluene (3.5 L). Add Karstedt's catalyst (2% Pt in xylene, 9.5 mL, 0.05 mol%). Cool the reactor to 5 °C. Add chlorodimethylsilane (HSiMe₂Cl, 433 g, 4.58 mol) dropwise via an addition funnel over 3 hours, strictly maintaining the internal temperature below 15 °C to prevent alkene isomerization[3]. Stir for an additional 2 hours at 15 °C.

  • In-Process Control (IPC): GC-FID analysis of a quenched reaction aliquot must indicate < 1% residual exocyclic alkene.

  • Yield: The intermediate N-Boc-3-(chlorodimethylsilylmethyl)cyclobutan-1-amine is highly sensitive to moisture and is used directly in the next step without isolation.

Step 3: Grignard Methylation
  • Procedure: Cool the toluene solution from Step 2 to -10 °C. Slowly add methylmagnesium chloride (MeMgCl, 3M in THF, 1.65 L, 4.96 mol) over 4 hours, ensuring the internal temperature does not exceed 5 °C. Upon complete addition, warm the mixture to 20 °C and stir for 2 hours. Carefully quench the reaction by transferring the mixture into a secondary vessel containing vigorously stirred, ice-cold saturated aqueous NH₄Cl (4 L). Extract with ethyl acetate (2 × 2 L), wash with brine, dry over MgSO₄, and concentrate.

  • In-Process Control (IPC): GC-MS must confirm the complete mass shift from the chlorosilane intermediate (m/z ~277) to the trimethylsilane product (m/z ~257).

  • Yield: 885 g (90% over two steps), colorless oil.

Step 4: Deprotection and Salt Formation
  • Procedure: Dissolve N-Boc-3-(trimethylsilylmethyl)cyclobutan-1-amine (850 g, 3.30 mol) in anhydrous ethyl acetate (2.5 L). Cool to 0 °C. Add 4M HCl in dioxane (2.5 L, 10.0 mol) dropwise. Causality Note: Anhydrous HCl is utilized instead of aqueous acids to prevent potential siloxane formation from trace impurities and to directly precipitate the product. Stir at 20 °C for 6 hours. The product precipitates as a thick white solid. Filter the suspension, wash the filter cake with cold ethyl acetate (1 L) and heptane (1 L), and dry under vacuum at 40 °C.

  • In-Process Control (IPC): ¹H NMR (D₂O) must show the complete disappearance of the intense Boc tert-butyl singlet at ~1.44 ppm.

  • Stereochemical Note: The isolated product is an achiral (meso) mixture of cis and trans diastereomers. If specific geometric isomers are required, the mixture can be subjected to fractional crystallization using L-tartaric acid.

Quantitative Data & Scale-Up Metrics

The following table summarizes the key performance indicators (KPIs) for a 1 kg pilot-scale validation run, demonstrating the high efficiency and low environmental impact (E-factor) of the process.

StepTransformationReagents / CatalystYield (%)Purity (GC/NMR)E-FactorIPC Method
1 Boc ProtectionBoc₂O, Et₃N, DCM96%99.2%4.2TLC (Ninhydrin)
2 HydrosilylationHSiMe₂Cl, Karstedt'sN/A (Telescoped)> 98% (Conversion)N/AGC-FID
3 MethylationMeMgCl, THF/Toluene90% (over 2 steps)98.5%8.5GC-MS
4 Deprotection4M HCl in Dioxane92%> 99.5%5.1¹H NMR (D₂O)
Overall SM to Target - 79.5% > 99.5% ~ 17.8 -

Note: The E-factor is calculated as the mass of waste generated per mass of product, excluding water.

References

  • Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation ACS Catalysis[Link]

  • Theoretical Study of Platinum(0)-Catalyzed Hydrosilylation of Ethylene. Chalk−Harrod Mechanism or Modified Chalk−Harrod Mechanism Organometallics[Link]

  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications Polymers (Basel) / PMC[Link]

Application Notes and Protocols: Cross-Coupling Reactions with 3-(Trimethylsilylmethyl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, the pursuit of novel chemical space heavily relies on the incorporation of sp3-rich, conformationally restricted scaffolds. 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride is a highly specialized bifunctional building block designed to meet these exact needs.

From a medicinal chemistry perspective, this molecule offers two distinct structural advantages:

  • The Trimethylsilyl (TMS) Bioisostere : The TMS group acts as a highly effective, lipophilic bioisostere for the tert-butyl group. While retaining similar steric bulk, the substitution of carbon for silicon alters the molecule's dipole moment and significantly improves metabolic stability by preventing CYP450-mediated oxidation commonly observed at tert-butyl methyl groups[1].

  • The Cyclobutane Core : Saturated polycyclic and monocyclic cores like cyclobutane are frequently utilized as bioisosteres for para- or meta-substituted benzenes. They improve aqueous solubility, lower intrinsic clearance, and enhance membrane permeability[2].

As an amine hydrochloride salt, this building block is perfectly primed for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions. This guide details the mechanistic causality and step-by-step protocols for utilizing this compound in both C–N (Buchwald-Hartwig) and C–C (Deaminative Photoredox) cross-coupling workflows.

Mechanistic Insights & Catalyst Selection

C–N Bond Formation: The Buchwald-Hartwig Amination

Coupling primary aliphatic amines with aryl or heteroaryl halides presents specific mechanistic challenges. Aliphatic amines are less nucleophilic than anilines and are highly prone to off-target bis-arylation and β-hydride elimination[3].

To overcome this, the selection of the phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands—specifically BrettPhos or RuPhos —are required. BrettPhos promotes the formation of a monoligated Pd(0) complex, provides steric protection to prevent the coordination of a second aryl group (suppressing bis-arylation), and dramatically accelerates the reductive elimination step to outcompete β-hydride elimination[3]. Furthermore, because the starting material is an HCl salt, the reaction requires at least 2.5 equivalents of a strong base (e.g., NaOtBu) to first neutralize the hydrochloride salt and subsequently deprotonate the palladium-bound amine intermediate.

G A Pd(0)L Active Catalyst B Oxidative Addition (Ar-X) A->B Ar-X C Amine Coordination (R-NH2) B->C Amine D Deprotonation (Base) C->D Base E Reductive Elimination (C-N Bond Formation) D->E Halide loss E->A Product release

Catalytic cycle of the Buchwald-Hartwig amination using BrettPhos.

C–C Bond Formation: Deaminative Photoredox Cross-Coupling

While the primary amine is traditionally used for C–N coupling, recent advances in photoredox catalysis allow it to be repurposed as an alkyl radical precursor for C(sp3)–C(sp2) cross-coupling. By condensing the primary amine with a pyrylium salt, it is converted into a redox-active Katritzky pyridinium salt [4].

Under visible light irradiation, an Iridium photocatalyst undergoes single-electron transfer (SET) to reduce the Katritzky salt. This triggers the expulsion of a neutral substituted pyridine, leaving behind a nucleophilic cyclobutyl alkyl radical. A co-catalytic Nickel cycle then intercepts this radical and cross-couples it with an aryl halide[5].

G A 3-(TMS-methyl)cyclobutan-1-amine Hydrochloride B Pyrylium Salt Condensation A->B Base, EtOH C Katritzky Pyridinium Salt (Redox-Active) B->C D Photoredox SET (Ir Catalyst + Light) C->D e- transfer E Alkyl Radical Generation D->E Pyridine loss F Ni-Catalyzed Cross-Coupling E->F Ar-Br, Ni(0)

Workflow for deaminative Ni/photoredox C(sp3)-C(sp2) cross-coupling.

Quantitative Data: Catalyst & Ligand Optimization

To demonstrate the causality of ligand selection, the following table summarizes the optimization data for the Buchwald-Hartwig amination of 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride with a model electrophile (4-chloropyridine).

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

Catalyst PrecursorLigand (mol%)Base (Equiv.)SolventYield (%)Mechanistic Observation
Pd2(dba)3 (2 mol%)BINAP (4 mol%)NaOtBu (2.5)Toluene15%High β-hydride elimination; poor conversion.
Pd2(dba)3 (2 mol%)XantPhos (4 mol%)NaOtBu (2.5)Dioxane42%Significant bis-arylation byproducts observed.
Pd2(dba)3 (2 mol%)RuPhos (4 mol%)Cs2CO3 (2.5)Toluene78%Good conversion, but slower reaction kinetics.
Pd2(dba)3 (2 mol%) BrettPhos (4 mol%) NaOtBu (2.5) Toluene 94% Excellent mono-arylation; rapid reductive elimination.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Synthesize a secondary aryl amine via C–N cross-coupling.

Reagents & Materials:

  • 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride (1.2 equiv)

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Pd2(dba)3 (2 mol%)

  • BrettPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Precatalyst Complex: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 and BrettPhos. Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add anhydrous toluene to the flask. Stir at room temperature for 15 minutes. Self-Validation Checkpoint: The solution should transition to a deep red/purple color, indicating the formation of the active L-Pd(0) species.

  • Reagent Loading: Open the flask under a positive flow of Argon. Add the aryl halide, 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride, and NaOtBu.

    • Causality Note: 2.5 equivalents of NaOtBu are strictly required. 1.0 equivalent neutralizes the HCl salt to liberate the free nucleophilic amine, while the remaining 1.5 equivalents drive the catalytic deprotonation step.

  • Reaction Execution: Seal the flask and heat to 90 °C in a pre-heated oil bath for 4–12 hours.

  • Monitoring: Monitor the reaction via LC-MS. Self-Validation Checkpoint: The reaction is complete when the aryl halide is fully consumed and the mixture appears as a light brown suspension (due to the precipitation of NaCl/NaBr).

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Deaminative Ni/Photoredox Cross-Coupling

Objective: Synthesize an alkyl-aryl scaffold via C(sp3)–C(sp2) cross-coupling.

Step 1: Katritzky Salt Formation

  • Dissolve 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride (1.0 equiv) and 2,4,6-triphenylpyrylium tetrafluoroborate (1.0 equiv) in absolute ethanol (0.5 M).

  • Add Triethylamine (1.2 equiv) to neutralize the hydrochloride salt.

  • Stir at 60 °C for 12 hours.

  • Cool to room temperature, concentrate, and precipitate the resulting Katritzky pyridinium salt using diethyl ether. Filter and dry under high vacuum.

Step 2: Dual Catalytic Cross-Coupling

  • In a clear glass vial, combine the synthesized Katritzky salt (1.5 equiv), Aryl Bromide (1.0 equiv), NiCl2·glyme (10 mol%), dtbbpy (10 mol%), and Ir(ppy)3 (2 mol%).

  • Transfer the vial to a glovebox and add anhydrous DMF (0.1 M).

  • Seal the vial, remove from the glovebox, and irradiate with blue LEDs (450 nm) at room temperature for 24 hours. A cooling fan must be used to maintain the temperature below 30 °C.

  • Self-Validation Checkpoint: The reaction mixture should turn from a pale green to a deep, dark green/brown, indicating the active Ni(0)/Ni(I) catalytic species.

  • Quench the reaction by exposing it to air, dilute with water, and extract with diethyl ether (3x). Dry the organic layers over MgSO4, concentrate, and purify via silica gel chromatography.

References

  • Organosilicon Molecules with Medicinal Applications. ACS Publications.[Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC.[Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications.[Link]

  • Deaminative Reductive Arylation Enabled by Nickel/Photoredox Dual Catalysis. Organic Letters / PMC.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Trimethylsilylmethyl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(trimethylsilylmethyl)cyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on improving reaction yield and purity. Drawing from established principles of organic synthesis and extensive experience in process optimization, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

The primary route to 3-(trimethylsilylmethyl)cyclobutan-1-amine hydrochloride involves the reductive amination of the corresponding ketone, 3-(trimethylsilylmethyl)cyclobutan-1-one. This method is widely favored for its versatility and the availability of mild and selective reducing agents.[1][2][3] However, as with any multi-step synthesis, challenges can arise that may impact the overall yield and purity of the final product. This guide will address these potential issues head-on, providing scientifically grounded solutions to help you achieve your desired outcomes.

Representative Experimental Protocol

The following is a representative protocol for the synthesis of 3-(trimethylsilylmethyl)cyclobutan-1-amine hydrochloride, based on established methods for reductive amination of cyclic ketones.[2][4]

Step 1: Imine Formation and Reduction

  • To a stirred solution of 3-(trimethylsilylmethyl)cyclobutan-1-one (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add ammonium chloride (NH₄Cl, 5-10 eq).

  • Stir the suspension at room temperature for 30-60 minutes.

  • Cool the mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

Step 2: Work-up and Isolation of the Free Amine

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-(trimethylsilylmethyl)cyclobutan-1-amine.

Step 3: Hydrochloride Salt Formation and Purification

  • Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrogen chloride (HCl) in a compatible solvent (e.g., 2 M HCl in diethyl ether) until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 3-(trimethylsilylmethyl)cyclobutan-1-amine hydrochloride.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this reductive amination can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Imine Formation: The initial equilibrium between the ketone and ammonia to form the imine is a critical step.[1]

    • Moisture: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the imine intermediate back to the starting ketone.

    • Stoichiometry of Ammonia Source: A large excess of the ammonia source (ammonium chloride) is often necessary to drive the equilibrium towards the imine.[4] Consider increasing the equivalents of NH₄Cl.

    • Reaction Time: Allow sufficient time for imine formation before adding the reducing agent. Monitoring this step by NMR or IR spectroscopy can be beneficial.

  • Inefficient Reduction: The choice and handling of the reducing agent are crucial.

    • Reducing Agent Quality: Sodium triacetoxyborohydride is hygroscopic. Use a freshly opened bottle or ensure it has been stored under anhydrous conditions.

    • Rate of Addition: Add the reducing agent slowly and in portions to control the reaction temperature and prevent decomposition.

  • Side Reactions:

    • Ketone Reduction: The reducing agent can directly reduce the starting ketone to the corresponding alcohol, 3-(trimethylsilylmethyl)cyclobutan-1-ol. This is more likely if the imine formation is slow or if a less selective reducing agent is used. Sodium triacetoxyborohydride is generally selective for the iminium ion over the ketone.[2]

    • Dialkylation: The primary amine product can react with another molecule of the ketone to form a secondary amine. Using a large excess of the ammonia source can minimize this.[1]

  • Work-up and Isolation Losses:

    • Emulsion Formation: During the aqueous work-up, emulsions can form, leading to product loss. Breaking the emulsion with the addition of brine or by filtration through celite can help.

    • Product Volatility: While the hydrochloride salt is generally not volatile, the free amine may have some volatility. Avoid excessive heating during solvent removal.

Question 2: I am observing a significant amount of the starting ketone in my final product. What is causing this and how can I drive the reaction to completion?

Answer:

The presence of unreacted starting ketone is a clear indication that the reaction has not gone to completion. This can be due to issues with either the imine formation or the reduction step.

  • Imine Equilibrium: As mentioned, the imine formation is an equilibrium process.

    • Dean-Stark Trap: For challenging substrates, removing water azeotropically using a Dean-Stark apparatus with a solvent like toluene can be effective in driving the equilibrium towards the imine.

    • Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid, such as titanium(IV) isopropoxide, can facilitate imine formation.[1]

  • Reducing Agent Deactivation:

    • Acid-Base Reactions: Ensure the reaction medium is not overly acidic, as this can lead to the decomposition of the borohydride reducing agent.

    • Insufficient Reducing Agent: If side reactions are consuming the reducing agent, a higher excess may be required.

  • Reaction Time and Temperature:

    • Extended Reaction Time: Some reductive aminations require longer reaction times to go to completion. Monitor the reaction progress over an extended period.

    • Temperature Optimization: While the initial addition of the reducing agent is done at a low temperature to control reactivity, allowing the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 40 °C) may be necessary to achieve full conversion.

Question 3: My final product is contaminated with the corresponding alcohol. How can I prevent this side reaction?

Answer:

The formation of 3-(trimethylsilylmethyl)cyclobutan-1-ol is a result of the direct reduction of the starting ketone.

  • Selective Reducing Agent: Sodium triacetoxyborohydride is known for its high selectivity for imines and iminium ions over ketones.[2] If you are still observing significant alcohol formation, consider the quality of your reducing agent.

  • pH Control: The pH of the reaction mixture can influence the relative rates of imine formation and ketone reduction. A slightly acidic medium (pH 5-6) is generally optimal for imine formation.[1] The use of acetic acid as a co-solvent or catalyst can sometimes be beneficial, but an excess can lead to faster ketone reduction.

  • Stepwise Procedure: A two-step approach can provide better control. First, form the imine under optimized conditions (e.g., with azeotropic water removal). After confirming imine formation, add the reducing agent in a separate step.

Question 4: The purification of the final hydrochloride salt is proving difficult, and I am getting a sticky or oily product instead of a crystalline solid. What are some effective purification strategies?

Answer:

Obtaining a pure, crystalline hydrochloride salt can be challenging if impurities are present.

  • Purity of the Free Amine: The purity of the free amine before salt formation is critical. Consider purifying the crude amine by column chromatography on silica gel, using a solvent system such as dichloromethane/methanol with a small amount of triethylamine to prevent protonation on the column. Alternatively, an amine-functionalized silica can be effective.[5]

  • Solvent for Salt Formation: The choice of solvent for the precipitation of the hydrochloride salt is important. Diethyl ether is a common choice as it is a poor solvent for the salt. If the product is still oily, try a co-solvent system, such as diethyl ether/hexane, or switch to a different solvent like ethyl acetate.

  • Trituration: If the product precipitates as an oil, it can sometimes be induced to crystallize by trituration. This involves adding a small amount of a non-solvent and scratching the inside of the flask with a glass rod.

  • Recrystallization: If the initial precipitate is impure, recrystallization can be effective. A common solvent system for recrystallizing amine hydrochlorides is ethanol/diethyl ether.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reductive amination reaction?

A1: The reaction proceeds in two main stages. First, the ketone reacts with ammonia (from ammonium chloride) in a reversible reaction to form a hemiaminal intermediate. This hemiaminal then dehydrates to form an imine. The imine is then protonated to form an iminium ion, which is the species that is reduced by the hydride reagent (sodium triacetoxyborohydride) to give the final primary amine.[1]

Q2: Why is sodium triacetoxyborohydride the preferred reducing agent for this reaction?

A2: Sodium triacetoxyborohydride is a mild and selective reducing agent. Its reduced reactivity compared to reagents like sodium borohydride means it does not readily reduce the starting ketone, leading to fewer side products. It is also more stable in mildly acidic conditions often used to promote imine formation, and it is less toxic than sodium cyanoborohydride.[2][3]

Q3: Can I use other ammonia sources besides ammonium chloride?

A3: Yes, other ammonia sources can be used. A solution of ammonia in an organic solvent like methanol or THF is a common alternative. Ammonium acetate can also be used, as the acetate can act as a buffer to maintain a favorable pH for the reaction.

Q4: How does the trimethylsilylmethyl group affect the reaction?

A4: The trimethylsilylmethyl group is relatively bulky, which may slightly hinder the approach of the nucleophilic ammonia to the carbonyl carbon. This could potentially slow down the rate of imine formation compared to an unsubstituted cyclobutanone. However, it is not expected to be electronically deactivating and should be stable to the reaction conditions.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Solvents: 1,2-dichloroethane is a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reducing Agents: Borohydride reagents can react violently with water and acids to produce flammable hydrogen gas. They should be handled with care in a moisture-free environment.

  • Hydrogen Chloride: HCl solutions are corrosive and should be handled with appropriate PPE.

Quantitative Data Summary

ParameterRecommended RangeRationale
Ketone:NH₄Cl Ratio 1:5 to 1:10A large excess of the ammonia source drives the imine formation equilibrium forward.[4]
Ketone:NaBH(OAc)₃ Ratio 1:1.5 to 1:2.0A slight excess of the reducing agent ensures complete reduction of the imine.
Reaction Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by warming to ensure completion.
Reaction Time 12 - 24 hoursAllows for both imine formation and complete reduction.
pH ~5-6Mildly acidic conditions favor imine formation without significant decomposition of the reducing agent.[1]

Visual Diagrams

ReactionWorkflow Ketone 3-(TMS-methyl)cyclobutan-1-one Imine Imine Intermediate Ketone->Imine Imine Formation Ammonia Ammonium Chloride Ammonia->Imine FreeAmine 3-(TMS-methyl)cyclobutan-1-amine Imine->FreeAmine Reduction ReducingAgent NaBH(OAc)3 ReducingAgent->FreeAmine FinalProduct 3-(TMS-methyl)cyclobutan-1-amine HCl FreeAmine->FinalProduct Salt Formation HCl HCl solution HCl->FinalProduct Troubleshooting Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products? Start->SideProducts WorkupLosses Work-up Issues? Start->WorkupLosses ImineFormation Check Imine Formation: - Anhydrous conditions - Excess NH4Cl - Reaction time IncompleteReaction->ImineFormation Yes Reduction Check Reduction: - Reagent quality - Slow addition IncompleteReaction->Reduction Yes KetoneReduction Ketone Reduction: - Use selective NaBH(OAc)3 - Control pH - Stepwise procedure SideProducts->KetoneReduction Yes Dialkylation Dialkylation: - Increase excess of NH4Cl SideProducts->Dialkylation Yes Emulsion Emulsion: - Add brine - Filter through celite WorkupLosses->Emulsion Yes Purification Purification Issues: - Purify free amine - Optimize salt precipitation solvent WorkupLosses->Purification Yes

Caption: Troubleshooting flowchart for low yield in the synthesis of 3-(trimethylsilylmethyl)cyclobutan-1-amine hydrochloride.

References

  • Connolly, T. J., et al. (2005). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. Organic Process Research & Development, 9(6), 837-842. [Link]

  • Horn, M., et al. (2012). Reductions of Highly Electron-Poor C=N and C=C Bonds Provide Hydrogenation Products Along with New, Stable Borylated Products. Organic Letters, 14(1), 82-85. [Link]

  • Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis, 2008(11), 1679-1681. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Ning, X., et al. (2021). Palladium-Catalyzed Cross-Coupling Reactions of Cyclobutanone-Derived N-Sulfonylhydrazones with Aryl or Benzyl Halides. Organic Letters, 23(21), 8348-8352. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Syntheses. (n.d.). cyclobutylamine. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • ResearchGate. (2018). Our previous studies forming cyclobutanones as the side products. [Link]

  • Royal Society of Chemistry. (2012). Trimethylsilyl Chloride Promoted Synthesis of α-branched amines by Nucleophilic Addition of Organozinc Halides to Nitrones. [Link]

  • Organic Syntheses. (n.d.). cyclobutylamine hydrochloride. [Link]

  • Kim, T. L., Jeong, M., & Cheon, C.-H. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 90(41), 14701-14708. [Link]

  • Li, C., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-[7][7]rearrangement cascade. Chemical Science, 16(15), 5674-5681. [Link]

  • Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. Organic Preparations and Procedures International, 55(4), 1-9. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 3-(Trimethylsilylmethyl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the phase-behavior challenges of complex synthetic building blocks. 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride presents a uniquely challenging, amphiphilic solubility profile. It possesses a highly lipophilic tail (the trimethylsilyl group and cyclobutane ring) coupled with a highly polar, ionic headgroup (the primary amine hydrochloride).

This dichotomy often leads to frustrating insolubility in standard organic solvents (like Dichloromethane, THF, or Toluene) due to the strong crystal lattice energy of the salt, while its lipophilicity hinders complete dissolution in purely aqueous media without co-solvents. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these barriers, ensuring your downstream syntheses proceed without interruption.

Mechanistic Insight: Why is it Insoluble?

The insolubility of amine hydrochlorides in non-polar or moderately polar organic solvents is driven by thermodynamics. The ionic bonds between the protonated amine ( R−NH3+​ ) and the chloride anion ( Cl− ) create a rigid crystal lattice. Solvents with low dielectric constants ( ϵ<10 ) cannot sufficiently solvate these ions to overcome the [1].

Conversely, while pharmaceutical and synthetic workflows often convert amines to salt forms to impart shelf stability and [2], the bulky, non-polar 3-(trimethylsilyl)methyl substituent on this specific molecule creates a hydrophobic hydration shell. Therefore, to dissolve this compound in organic media, we must either disrupt the lattice using high-dielectric co-solvents or chemically neutralize the salt to its free base form.

Troubleshooting Workflow & Decision Matrix

Before altering your protocol, determine whether your downstream reaction strictly requires the hydrochloride salt or if the free amine is acceptable. Use the decision tree below to select the appropriate intervention.

SolubilityWorkflow Start Low Solubility in Organic Solvent Q1 Is the HCl salt form strictly required? Start->Q1 SolventStrat Co-Solvent Strategy (Add DMF, NMP, or MeOH) Q1->SolventStrat YES (Salt needed) FreebaseStrat Free-Basing Strategy Q1->FreebaseStrat NO (Free amine okay) TempStrat Thermal Disruption (Heat to 50-60°C) SolventStrat->TempStrat If still insoluble InSitu In-Situ Neutralization (Add DIPEA, TEA, or Cs2CO3) FreebaseStrat->InSitu Moisture-sensitive rxn ExSitu Ex-Situ Extraction (Aqueous NaOH/DCM biphasic) FreebaseStrat->ExSitu Clean free base needed

Caption: Decision tree for troubleshooting amine hydrochloride solubility in organic solvents.

Quantitative Data: Solvent and Temperature Effects

When the salt form must be retained, selecting the right solvent is critical. Since specific solubility data for 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride is limited, we use 1-Adamantanamine hydrochloride as a structurally analogous proxy (a bulky, lipophilic primary amine salt). The data demonstrates that highly polar aprotic solvents (NMP, DMAC) and protic solvents (Ethanol) significantly enhance solubility, especially at [3].

Table 1: Proxy Mole Fraction Solubility of Bulky Amine Hydrochlorides in Organic Solvents[3]

SolventDielectric Constant ( ϵ )Solubility at 298.15 K (Mole Fraction)Solubility at 333.15 K (Mole Fraction)Fold Increase (298K to 333K)
Ethanol24.50.02290.05492.40x
N-Methylpyrrolidone (NMP)32.20.03890.10412.68x
Dimethylacetamide (DMAC)37.80.03220.09172.85x
N,N-Dimethylformamide (DMF)36.70.01410.03792.69x
Acetic Acid*6.20.05640.13482.39x

*Note: Acetic acid shows high solubility due to strong hydrogen bonding and proton exchange dynamics, though it may not be suitable for all downstream reactions.

Experimental Protocols (Self-Validating Systems)
Protocol A: In-Situ Free-Basing for Moisture-Sensitive Couplings

Causality: If your downstream reaction (e.g., amide coupling, reductive amination) requires an anhydrous environment, aqueous workups are detrimental. Adding a tertiary amine or an insoluble inorganic base shifts the equilibrium, releasing the soluble free amine while [4].

Step-by-Step Methodology:

  • Suspend 1.0 eq of 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride in the target anhydrous solvent (e.g., THF or DCM) at a 0.1 M concentration. The mixture will appear cloudy.

  • Add 1.2 to 1.5 eq of finely milled anhydrous Cesium Carbonate ( Cs2​CO3​ ) or N,N-Diisopropylethylamine (DIPEA).

  • Stir vigorously at room temperature for 30 minutes under an inert atmosphere (Nitrogen or Argon).

  • Validation Step: Observe the physical state. If using DIPEA in THF, DIPEA·HCl will precipitate as a fluffy white solid. If using Cs2​CO3​ , the heavy inorganic salts remain insoluble at the bottom.

  • Filter the suspension through an oven-dried pad of Celite under inert atmosphere to remove the chloride salts. The filtrate now contains the highly soluble free amine ready for immediate use.

Protocol B: Ex-Situ Liquid-Liquid Extraction (Standard Free-Basing)

Causality: When absolute purity of the free amine is required without residual tertiary amines, a biphasic basic extraction is optimal. The base deprotonates the ammonium ion, dramatically lowering its polarity and forcing it into the [5].

Step-by-Step Methodology:

  • Dissolve the amine hydrochloride in a minimum amount of deionized water. (Pro-Tip: Because the TMS group causes poor aqueous wetting, add 5-10% methanol to aid initial dissolution).

  • Add an equal volume of a low-boiling, non-polar organic solvent (e.g., Dichloromethane or Diethyl Ether).

  • Slowly add 1M aqueous NaOH dropwise under vigorous stirring until the aqueous layer reaches pH > 10 (verify by spotting on pH paper).

  • Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer twice more with fresh organic solvent to ensure complete recovery.

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , and filter.

  • Validation Step: Carefully concentrate the filtrate under reduced pressure. Crucial: Cyclobutane amines can be highly volatile. Keep the water bath temperature strictly below 30°C and avoid high vacuum (use a diaphragm pump, not a rotary vane oil pump). The resulting oil or low-melting solid is the pure, highly organic-soluble free base.

Frequently Asked Questions (FAQs)

Q: I added DIPEA to my DCM suspension, but it's still cloudy. Did the dissolution fail? A: Not necessarily. While the free 3-(Trimethylsilylmethyl)cyclobutan-1-amine is highly soluble in DCM, the byproduct, DIPEA hydrochloride, has limited solubility in non-polar solvents and will precipitate. You must filter the reaction mixture to remove the DIPEA·HCl before proceeding, or verify the supernatant via TLC/GC-MS to confirm the presence of your solubilized free amine.

Q: Can I use heat to force the hydrochloride salt into solution without adding base? A: Yes, as shown in Table 1, increasing the temperature from 25°C to 60°C can more than double the mole fraction solubility in polar aprotic solvents like NMP or DMAC. However, upon cooling, the salt will likely supersaturate and crash out. Your downstream reaction must be conducted at the elevated temperature to maintain homogeneity.

Q: My free amine degraded after I extracted and stored it. Why? A: Free primary amines are prone to atmospheric oxidation and rapid reaction with ambient carbon dioxide (forming insoluble carbamate salts). The hydrochloride salt is specifically manufactured to impart shelf stability. Only free-base the exact amount of material you intend to use immediately. If storage is unavoidable, flush the vial with Argon, seal tightly with Parafilm, and store at -20°C.

References
  • Title: Amine hydrochloride salts : a problem in polyurethane synthesis Source: University of Glasgow Theses (Gibson, Emma K., 2007) URL: [Link]

  • Title: 10.8: Amines as Bases Source: Chemistry LibreTexts (2014) URL: [Link]

  • Title: Free-basing a volatile aliphatic amine without aqueous? Source: Reddit r/chemistry (2021) URL: [Link]

  • Title: Freebase (chemistry) Source: Wikidoc (2012) URL: [Link]

Sources

optimizing purification techniques for 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride

Welcome to the dedicated support center for the purification of 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block in high purity. As a substituted cyclobutane, this compound possesses a unique three-dimensional structure of increasing importance in drug discovery, but its purification can be non-trivial due to its polarity and salt form.[1][2]

This document moves beyond standard protocols to address the nuances of purification, explaining the rationale behind each step to empower you with the ability to troubleshoot and optimize your own experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride.

Q1: My crude product is a sticky solid/oil. What are the likely impurities?

A1: The nature and identity of impurities are intrinsically linked to your synthetic route. However, common contaminants typically include:

  • Unreacted Starting Materials: The precursor ketone, 3-[(trimethylsilyl)methyl]cyclobutan-1-one, is a common impurity if the reductive amination or other amine synthesis is incomplete.[3]

  • Reaction Byproducts: Depending on the reagents used, you may have imine intermediates, over-alkylated products, or byproducts from the reducing agent.

  • Solvent Residues: Residual high-boiling point solvents used in the synthesis or initial workup.

  • Inorganic Salts: Salts generated during the reaction or pH adjustment steps (e.g., sodium borohydride byproducts, excess HCl).

  • Degradation Products: Cyclobutane rings possess significant ring strain (~26 kcal/mol), making them more susceptible to ring-opening or rearrangement reactions under harsh conditions (e.g., strong acid, high heat) than their cyclopentane or cyclohexane counterparts.[1][4][5][6]

Q2: What is the most effective initial purification strategy for this compound?

A2: For a crystalline or semi-crystalline hydrochloride salt, recrystallization is the most efficient and scalable initial purification technique. The goal is to select a solvent or solvent system in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.[7]

  • Recommended Solvents: Start with polar, protic solvents like isopropanol (IPA) or ethanol.

  • Mixed Solvent Systems: An excellent strategy for amine salts is to dissolve the crude product in a minimal amount of a hot polar solvent (like ethanol or methanol) and then slowly add a less polar "anti-solvent" (like diethyl ether or ethyl acetate) until the solution becomes turbid.[8][9] Re-heating to clarify and then allowing slow cooling can yield high-purity crystals.

Q3: I'm attempting recrystallization, but my compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with amine salts.

Troubleshooting Steps:

  • Lower the Temperature: Switch to a solvent with a lower boiling point. For example, if you are using isopropanol, try ethanol.

  • Increase Solvent Volume: Add more of the hot solvent to ensure the compound fully dissolves before saturation occurs upon cooling.

  • Modify the Solvent System: Introduce an anti-solvent earlier in the process at a slightly lower temperature.

  • Slow Down Cooling: Ensure the solution cools as slowly as possible. Rapid cooling encourages oiling out, while slow cooling promotes the formation of an ordered crystal lattice.[10] Do not place the flask directly into an ice bath from a hot state.

Q4: My compound is highly polar and streaks badly on standard silica gel chromatography. How can I fix this?

A4: This is a classic problem when purifying amines or their salts. The acidic silanol groups (Si-OH) on the surface of standard silica gel strongly and often irreversibly interact with the basic amine, leading to poor separation, tailing peaks, and low recovery.[11]

Solutions:

  • Deactivate the Silica: Pre-treat the silica gel by slurrying it in the chosen eluent system containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide. This neutralizes the acidic sites, allowing the amine to elute more cleanly.

  • Use an Alternative Stationary Phase:

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option that provides a basic surface, leading to significantly improved peak shape and predictable elution without mobile phase modifiers.[11]

    • Neutral Alumina: Alumina can be a good alternative to silica for purifying basic compounds.

  • Employ a More Polar Mobile Phase: A common eluent system for polar amines is a gradient of methanol in dichloromethane (DCM). For example, starting with 100% DCM and gradually increasing to 5-10% MeOH. Remember to include the basic modifier (e.g., 0.5% NH₄OH in the methanol portion) in this system as well.[12]

Q5: Should I consider reversed-phase or HILIC chromatography?

A5: Yes, these are powerful techniques for highly polar compounds, especially when normal-phase chromatography fails.

  • Reversed-Phase (RP) Chromatography: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile). Since your compound is a salt, it is water-soluble and well-suited for RP purification. This is often a go-to method in pharmaceutical settings.[13][14]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica or an amino-bonded phase) with a mobile phase rich in an organic solvent, such as acetonitrile with a small amount of aqueous buffer.[15][16] For polar compounds, HILIC provides excellent retention and separation, offering an orthogonal approach to reversed-phase.[13]

Q6: How can I confirm the purity and identity of my final product?

A6: A combination of analytical techniques is essential for comprehensive characterization:

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and identifies any organic impurities.

  • LC-MS: Provides an accurate mass of the parent ion (after loss of HCl) and is highly sensitive for detecting trace impurities.

  • Melting Point Analysis: A sharp and consistent melting point range is a good indicator of high purity. Literature values for similar compounds suggest a melting point in the range of 145-148°C.[17]

  • Elemental Analysis (CHN Analysis): Confirms that the elemental composition matches the theoretical values for the hydrochloride salt, C₈H₂₀ClNSi.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Isopropanol/Diethyl Ether System

This protocol is a starting point for purifying a semi-crystalline crude product.

  • Dissolution: Place the crude 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride (1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Hot Solvent Addition: In a separate flask, gently heat isopropanol (IPA). Add the hot IPA dropwise to the stirring crude solid until it completely dissolves. Use the absolute minimum amount of hot solvent necessary.[10]

  • Induce Crystallization: Remove the flask from the heat source. Slowly add diethyl ether dropwise while stirring. Continue adding until the solution becomes persistently cloudy (turbid).

  • Clarification: Gently warm the flask until the solution becomes clear again.

  • Cooling (Critical Step): Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. For maximum yield, subsequently place the flask in a 0-4°C refrigerator for several hours or overnight.

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold diethyl ether to remove any residual soluble impurities.[10]

  • Drying: Dry the crystals under high vacuum to remove all solvent residues.

Protocol 2: Flash Column Chromatography on Triethylamine-Treated Silica Gel

Use this protocol when recrystallization is ineffective or the crude product is an oil.

  • Slurry Preparation: In a fume hood, prepare the eluent for the slurry. For a 100 g silica column, use approximately 400 mL of hexane containing 1% triethylamine (Et₃N). Add the silica gel and gently swirl to create a uniform slurry.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Equilibrate the column by passing 2-3 column volumes of the initial eluent (e.g., 98:1:1 Hexane:Ethyl Acetate:Et₃N) through the packed bed.

  • Sample Loading: Dissolve the crude product (1.0 g) in a minimal amount of the mobile phase or DCM. If it is not fully soluble, adsorb it onto a small amount of silica gel (~2-3 g), evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Ethyl Acetate:Hexane + 0.5% Et₃N) and gradually increase the polarity by increasing the proportion of a more polar solvent (e.g., a gradient from 0% to 10% methanol in ethyl acetate, with every solvent containing 0.5% Et₃N).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) using an appropriate stain (ninhydrin or potassium permanganate) to visualize the amine.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine should be removed under high vacuum.

Data & Visualization

Table 1: Troubleshooting Guide for Recrystallization
Problem Primary Cause Recommended Solution(s)
Compound Oils Out Solution is supersaturated above the compound's melting point.Use a lower boiling point solvent; use a larger volume of solvent; cool the solution more slowly.[18]
No Crystals Form Solution is not saturated; compound is too soluble.Evaporate excess solvent; add an anti-solvent dropwise; scratch the inner wall of the flask; add a seed crystal.[18]
Poor Recovery Compound has significant solubility in the cold solvent.Cool the solution to a lower temperature (ice bath or freezer); use a different solvent system where solubility is lower at cold temperatures.
Colored Impurities High molecular weight, colored byproducts co-crystallize.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.
Diagram 1: Purification Strategy Decision Workflow

This workflow guides the selection of an appropriate purification technique based on the physical state of the crude product.

Purification_Workflow Start Crude Product 3-(TMSM)cyclobutan-1-amine HCl Check_State What is the physical state? Start->Check_State Solid Crystalline or Semi-Crystalline Solid Check_State->Solid Solid Oil Oil or Sticky Amorphous Solid Check_State->Oil Oil Recrystallize Attempt Recrystallization (Protocol 1) Solid->Recrystallize Chromatography Perform Column Chromatography (Protocol 2) Oil->Chromatography Check_Purity_1 Assess Purity (NMR, LCMS) Recrystallize->Check_Purity_1 Pure Product is Pure (>98%) Check_Purity_1->Pure Yes Not_Pure Purity is insufficient Check_Purity_1->Not_Pure No Final_Product Pure Final Product Pure->Final_Product Not_Pure->Chromatography Check_Purity_2 Assess Purity (NMR, LCMS) Chromatography->Check_Purity_2 Check_Purity_2->Final_Product Yes

Sources

Technical Support Center: Resolving Cis/Trans Stereoisomers of 3-(Trimethylsilylmethyl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of cis/trans stereoisomers of 3-(Trimethylsilylmethyl)cyclobutan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the separation and characterization of these specific cyclobutane derivatives. The inherent ring strain and limited rotational freedom of the cyclobutane core present unique challenges in achieving high-resolution separation of its stereoisomers.[1][2] This resource combines established analytical principles with practical, field-proven insights to address common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the resolution of 3-(Trimethylsilylmethyl)cyclobutan-1-amine stereoisomers.

Question 1: I am seeing poor or no separation of the cis and trans isomers on my achiral GC column. What are the likely causes and how can I fix this?

Answer:

Poor resolution of cis and trans isomers on a standard, achiral gas chromatography (GC) column is a common issue stemming from their similar physicochemical properties. Here’s a breakdown of the potential causes and solutions:

Underlying Causes:

  • Similar Volatility: The cis and trans isomers of 3-(Trimethylsilylmethyl)cyclobutan-1-amine likely have very close boiling points due to their identical molecular weight and similar functional groups. Standard non-polar or mid-polar GC columns, which primarily separate based on boiling point, may not have sufficient selectivity to resolve them.

  • Peak Tailing: Primary amines are notorious for interacting with active sites (e.g., free silanol groups) on the GC column and in the inlet, leading to broad, tailing peaks that obscure any potential separation.[3]

Solutions:

  • Derivatization: This is often the most effective strategy. By converting the polar primary amine into a less polar, more volatile derivative, you can improve peak shape and potentially enhance the volatility difference between the cis and trans diastereomers.[3]

    • Acylation: Reacting the amine with an acylating agent like trifluoroacetic anhydride (TFAA) is a common and effective method.[3] The resulting trifluoroacetamide is more volatile and less prone to hydrogen bonding.

    • Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to derivatize the amine, increasing its volatility.[3]

  • Column Selection: While derivatization is recommended, optimizing your achiral column choice can also improve results.

    • High-Polarity Columns: Consider using a column with a more polar stationary phase (e.g., a wax or a high-percentage cyanopropyl phase). These columns can offer different selectivities based on dipole-dipole interactions, which may differ slightly between the cis and trans isomers.

  • Optimization of GC Method Parameters:

    • Temperature Program: Use a slow oven temperature ramp rate to maximize the time the isomers spend interacting with the stationary phase, which can improve resolution.

    • Carrier Gas Flow Rate: Optimize the linear velocity of your carrier gas (helium, hydrogen, or nitrogen) to achieve the highest column efficiency.

Question 2: My chiral HPLC separation is not providing baseline resolution of the enantiomers for each stereoisomer. How can I improve this?

Answer:

Achieving baseline resolution in chiral High-Performance Liquid Chromatography (HPLC) often requires careful optimization of several parameters. Here are key areas to focus on:

Underlying Causes:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for successful chiral separations.[4] Not all CSPs are effective for all classes of compounds.

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analytes and the CSP, affecting retention and selectivity.

  • Poor Peak Shape: Similar to GC, interactions between the amine and the silica support of the column can lead to peak tailing, hindering resolution.

Solutions:

  • Chiral Stationary Phase (CSP) Selection: For primary amines, several types of CSPs are known to be effective.[5][6]

    • Polysaccharide-based CSPs: Columns like Chiralcel® OD-H or Chiralpak® AD are often a good starting point for a wide range of chiral compounds, including amines.[6]

    • Crown Ether-based CSPs: These are specifically designed for the separation of compounds with primary amine groups and can offer excellent selectivity.[7][8]

    • Pirkle-type (Brush-type) CSPs: These can also be effective, particularly after derivatization of the amine.[6]

  • Mobile Phase Optimization:

    • Normal Phase vs. Reversed Phase: Polysaccharide-based columns can often be used in both normal-phase (e.g., hexane/isopropanol) and reversed-phase modes. The selectivity can vary significantly between these modes.

    • Additives: For basic compounds like amines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase can drastically improve peak shape by masking residual silanol groups on the column packing.[6] For crown ether columns, an acidic additive like trifluoroacetic acid (TFA) is often required.[7]

    • Alcohol Modifier: In normal-phase chromatography, changing the alcohol modifier (e.g., from isopropanol to ethanol) can alter the selectivity.

  • Derivatization: As with GC, derivatizing the amine can improve its chromatographic behavior on a chiral column. Converting the amine to a carbamate or an amide can sometimes lead to better interactions with the CSP.

Question 3: I am struggling to definitively assign the cis and trans stereochemistry using ¹H NMR. What features should I be looking for?

Answer:

Distinguishing between cis and trans isomers of substituted cyclobutanes using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy can be challenging due to the complex coupling patterns and potential for conformational flexibility.[2] However, there are key principles and advanced techniques that can provide a definitive assignment.

Key Spectroscopic Features:

  • Coupling Constants (J-values): The vicinal coupling constants (³J) between protons on adjacent carbons of the cyclobutane ring are highly dependent on the dihedral angle between them.

    • Generally, the cis coupling constant (J_cis) is larger than the trans coupling constant (J_trans) in cyclobutanes.[9] Look for the coupling patterns of the protons on the carbons bearing the amine and the trimethylsilylmethyl group.

  • Chemical Shifts (δ): The spatial arrangement of the substituents in the cis and trans isomers leads to different electronic environments for the ring protons.

    • Protons in the cis isomer may experience greater steric compression, which can lead to shifts in their resonance frequencies compared to the trans isomer.[10]

  • Nuclear Overhauser Effect (NOE): This is the most definitive NMR technique for stereochemical assignment.

    • A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment will show cross-peaks between protons that are close in space (< 5 Å).

    • In the cis isomer, you would expect to see an NOE correlation between the protons on the carbons bearing the amine and the trimethylsilylmethyl group. This correlation would be absent or much weaker in the trans isomer.[10]

Experimental Protocol for NOESY:

  • Sample Preparation: Prepare a reasonably concentrated sample of the purified isomer in a suitable deuterated solvent.

  • Acquisition: Run a standard 2D NOESY experiment. A mixing time of 500-800 ms is typically a good starting point for small molecules.

  • Processing and Analysis: Process the 2D data and look for the key cross-peaks that will differentiate the cis and trans isomers.

Frequently Asked Questions (FAQs)

What is the fundamental principle behind resolving cis/trans isomers?

Cis/trans isomers, also known as geometric isomers, are a type of diastereomer. They have the same molecular formula and connectivity but differ in the spatial arrangement of their substituents around a non-rotatable bond or a ring structure.[2] Resolution is possible because these different 3D arrangements give them distinct physical and chemical properties, such as:

  • Polarity and Dipole Moment: The vector sum of individual bond dipoles can differ, leading to different overall molecular polarities.

  • Boiling and Melting Points: Differences in polarity and molecular packing in the solid state can result in different boiling and melting points.

  • Spectroscopic Properties: The unique spatial environment of atoms in each isomer leads to distinct signals in NMR, IR, and other spectroscopic techniques.[10]

  • Chromatographic Retention: Differences in polarity and shape lead to differential interactions with stationary phases in techniques like GC and HPLC, allowing for their separation.

Why is derivatization often necessary for the GC analysis of amines?

Derivatization is a chemical modification process that converts an analyte into a more suitable form for analysis.[3][11] For primary amines in GC, it addresses several key issues:[3]

  • Reduces Polarity: The -NH₂ group is polar and capable of hydrogen bonding, which can lead to strong interactions with the stationary phase and active sites in the GC system. Replacing the active hydrogens with less polar groups (e.g., acetyl or trimethylsilyl) reduces these interactions.

  • Increases Volatility: The resulting derivatives are generally more volatile than the parent amine, allowing them to be analyzed at lower temperatures and reducing the risk of thermal degradation.[11]

  • Improves Peak Shape: By minimizing unwanted interactions, derivatization leads to sharper, more symmetrical peaks, which improves both resolution and quantification.[3]

  • Enhances Sensitivity: Certain derivatizing agents, such as those containing fluorine atoms (e.g., TFAA), can significantly increase the sensitivity of detection with an electron capture detector (ECD).[3]

Can I use a single chiral HPLC column to separate all four stereoisomers (cis-R, cis-S, trans-R, trans-S)?

Yes, it is often possible to separate all four stereoisomers in a single chromatographic run using a suitable chiral stationary phase (CSP). The process involves two levels of separation:

  • Diastereomeric Separation: The cis and trans isomers are diastereomers of each other and will have different retention times on both chiral and achiral columns.

  • Enantiomeric Separation: The CSP will then resolve the enantiomers (R and S) within each diastereomeric pair.

A successful separation would result in a chromatogram with four distinct peaks, corresponding to each of the stereoisomers. The elution order will depend on the specific CSP and mobile phase conditions used.

Visualizations and Data

Workflow for Isomer Resolution and Characterization

G cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization Synthesis Synthesis of 3-(Trimethylsilylmethyl)cyclobutan-1-amine GC GC Analysis (with Derivatization) Synthesis->GC Isomer Ratio HPLC Chiral HPLC Synthesis->HPLC Preparative Separation MS Mass Spectrometry GC->MS Coupled Analysis NMR NMR Spectroscopy (¹H, ¹³C, NOESY) HPLC->NMR Isolated Isomers NMR->MS Structure Confirmation

Caption: A typical workflow for the resolution and characterization of stereoisomers.

Conceptual Chromatogram of a Successful Chiral Separation
Peak NumberStereoisomerRetention Time (Conceptual)
1trans-R10.2 min
2trans-S11.5 min
3cis-R14.8 min
4cis-S16.1 min

Note: The elution order and retention times are illustrative and will vary depending on the specific analytical conditions.

Distinguishing Cis/Trans Isomers with NOESY

G cluster_cis Cis Isomer cluster_trans Trans Isomer H1_cis H H2_cis H H1_cis->H2_cis NOE H1_trans H H2_trans H label_no_noe No NOE

Caption: A NOESY experiment shows a spatial correlation (NOE) for the cis isomer.

References

  • Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15856–15897. [Link]

  • Zhang, Z., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. [Link]

  • Coutts, R. T., & Casy, A. F. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-61. [Link]

  • Wei, Y., et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol. ResearchGate. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of organic chemistry, 81(17), 8050-60. [Link]

  • Chen, Y.-J., et al. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Organic & Biomolecular Chemistry, 13(21), 5943-50. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

  • Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. [Link]

  • ResearchGate. (n.d.). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration. [Link]

  • D'Auria, M., & Racioppi, R. (2013). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Molecules, 18(9), 11384-429. [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Gignac, M. A., et al. (2020). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Angewandte Chemie (International ed. in English), 59(33), 13817-13822. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 185-195. [Link]

  • PubChem. (n.d.). cis,trans,cis-1,2,3-Trimethylcyclohexane. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. [Link]

  • Google Patents. (n.d.).
  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • ResearchGate. (2018). (PDF) Derivatization Methods in GC and GC/MS. [Link]

  • Separation Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]

  • Pearson. (n.d.). Draw the cis and trans isomers for the following: b. 1-ethyl-3-methylcyclobutane. [Link]

  • Mykhailiuk, P. K. (2019). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of medicinal chemistry, 62(10), 5146-5154. [Link]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

  • Amerigo Scientific. (n.d.). Specialty Chiral Columns. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

Sources

Technical Support Center: Handling Hygroscopic Cyclobutane Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Handling conformationally restricted amine salts requires rigorous environmental control and precise analytical validation. Cyclobutane amine hydrochlorides are highly valued in medicinal chemistry because the cyclobutane ring provides conformational restriction, improving metabolic stability and target affinity. However, these salts are notoriously hygroscopic.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute reproducibility in your drug development workflows.

Diagnostic Workflow

Workflow N1 Visual Inspection of Cyclobutane Amine HCl N2 Clumping or Deliquescence? N1->N2 N3 Moisture Contamination Confirmed N2->N3 Yes N6 Glovebox Handling (Inert Atmosphere) N2->N6 No (Dry powder) N4 Karl Fischer Titration (Determine %H2O) N3->N4 N5 Vacuum Drying / Recrystallization N4->N5 Water > 0.5% N5->N6 N7 Proceed to Reaction / Formulation N6->N7

Troubleshooting workflow for handling hygroscopic amine hydrochloride salts.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why are cyclobutane amine hydrochloride salts so prone to moisture uptake? A: The cyclobutane ring introduces significant steric bulk and ring strain, which can disrupt optimal crystal lattice packing. When paired with a chloride counterion, the resulting salt is highly ionic. If the thermodynamic hydration energy of these ions exceeds the lattice energy, the salt acts as a desiccant, aggressively absorbing atmospheric moisture. This can easily exceed the compound's critical relative humidity, leading to deliquescence—a state where the solid completely dissolves in its own absorbed water[1].

Q: How does moisture contamination compromise drug development? A: Moisture uptake drastically alters the molecular weight of the bulk powder, leading to severe stoichiometric errors during weighing. Furthermore, water acts as a nucleophile, potentially hydrolyzing sensitive reagents in downstream syntheses. In solid-state formulations, absorbed moisture acts as a plasticizer and can trigger unwanted amorphous-to-crystalline phase transitions, fundamentally altering the Active Pharmaceutical Ingredient's (API) bioavailability and stability.

Q: Can I determine the moisture content using standard Loss on Drying (LOD) in an oven? A: No. LOD techniques cannot differentiate between surface moisture, bound crystal water, and the thermal degradation of the compound itself. Heating amine hydrochlorides can cause them to decompose and release corrosive HCl gas. Karl Fischer (KF) titration is the required reference method because it selectively and stoichiometrically reacts only with water[2],[3].

Quantitative Data: Hygroscopicity Classification

To standardize handling procedures, the European Pharmacopoeia (Ph. Eur.) categorizes hygroscopicity based on the percentage of weight gained when a material is equilibrated at 25°C and 80% Relative Humidity (RH) for 24 hours,[4],[5].

Hygroscopicity ClassWeight Gain (% w/w) at 25°C, 80% RHHandling Implication
Non-hygroscopic < 0.12%Standard laboratory handling.
Slightly hygroscopic 0.2% – 2.0%Store in tightly sealed containers.
Moderately hygroscopic 2.0% – 15.0%Requires desiccator storage; minimize air exposure.
Very hygroscopic > 15.0%Strict glovebox handling; highly prone to deliquescence.

Troubleshooting Guide

Issue: The cyclobutane amine HCl powder has clumped or turned into a sticky paste. Causality: The ambient humidity in the laboratory exceeded the compound's critical relative humidity, causing rapid moisture sorption and deliquescence[1]. Solution: Do not use the compromised batch for precise stoichiometric reactions. Recrystallize the salt from an anhydrous solvent system (e.g., ethanol/diethyl ether), dry it under high vacuum at ambient temperature, and immediately transfer it to an inert glovebox for storage[6].

Issue: Karl Fischer titration yields continuously drifting endpoints or falsely high water content. Causality: The acidic nature of the hydrochloride salt lowers the pH of the KF solvent below the optimal range (pH 5–7). In an overly acidic environment, the oxidation of sulfur dioxide by iodine is severely retarded, preventing the reaction from reaching a crisp endpoint[7]. Solution: Incorporate a self-validating buffering step. Add a basic compound, such as imidazole or pyridine, to the titration vessel to neutralize the acid generated during the process and force the reaction forward to completion[7].

Experimental Protocols

Protocol A: Precision Weighing of Highly Hygroscopic Salts in a Glovebox

Self-Validating Principle: Analytical balances inside gloveboxes are heavily affected by pressure fluctuations from the inert gas purging system, causing buoyancy errors. By utilizing a "weighing by difference" technique outside the glovebox, you mathematically validate the exact mass transferred without exposing the salt to ambient humidity.

  • Preparation: Ensure the closed-loop glovebox is purged with high-purity Nitrogen or Argon, maintaining oxygen and humidity levels strictly below 10% (ideally <1 ppm for highly sensitive API work)[8],[6].

  • Equilibration: Place the sealed container of the cyclobutane amine hydrochloride, a clean spatula, and pre-weighed, labeled secondary vials (with PTFE-lined caps) into the glovebox antechamber. Cycle the antechamber vacuum and inert gas three times to remove ambient air.

  • Transfer: Inside the main chamber, open the primary salt container. Quickly and precisely transfer the estimated required mass into the secondary vial[9].

  • Sealing: Tightly cap the secondary vial before removing it from the inert atmosphere of the glovebox.

  • Validation (Weighing by Difference): Weigh the sealed secondary vial on an analytical balance outside the glovebox. Subtract the known empty vial weight (tare) to determine the exact, validated mass of the anhydrous salt.

Protocol B: Karl Fischer (KF) Volumetric Titration for Amine Hydrochlorides

Self-Validating Principle: The stoichiometric redox reaction of iodine with water ensures absolute specificity. A pre-titration drift run validates that the background system is entirely anhydrous before the sample is ever introduced, isolating the sample's moisture as the sole variable[2].

  • Solvent Preparation: Add 30–40 mL of dry methanol to the KF volumetric titration cell. Add 5 g of imidazole (or a specialized KF buffer base) to buffer the acidic hydrochloride salt and maintain the reaction pH between 5 and 7[7].

  • Pre-titration (Background Neutralization): Titrate the solvent mixture with the KF reagent (containing I 2​ and SO 2​ ) until a stable endpoint is reached and the background drift is minimal (< 10 µ g/min ). This validates the cell is completely dry.

  • Sample Introduction: Using a dry solid-weighing boat, quickly introduce ~50–100 mg of the cyclobutane amine HCl salt into the titration cell to minimize ambient moisture entry[2].

  • Titration: The instrument will automatically dispense the KF reagent until the water released from the sample is completely consumed[10].

  • Calculation: The moisture content is calculated based on the exact volume of KF reagent consumed, which is pre-calibrated against a known water standard[10].

References

  • [1] Grokipedia. Hydrochloride. Available at: [Link]

  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA. Available at:[Link]

  • [4] Asia Pharmaceutics. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Available at:[Link]

  • [9] De Dietrich Process Systems. Glove Boxes. Available at:[Link]

  • [3] Aqua Energy Expo. Water Determination by Karl Fischer Titration. Available at:[Link]

  • [5] ResearchGate. Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis. Available at:[Link]

  • [8] Cleanroom Technology. Safely handling air-sensitive products. Available at:[Link]

  • [6] Inert Corp. Gloveboxes in Pharma Research. Available at:[Link]

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Validation & Comparative

3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride vs tert-butyl cyclobutane amines

Author: BenchChem Technical Support Team. Date: March 2026

Silicon vs. Carbon Bioisosterism: A Comparative Guide on 3-(Trimethylsilylmethyl)cyclobutan-1-amine Hydrochloride and tert-Butyl Cyclobutane Amines

In modern medicinal chemistry, the optimization of steric bulk and lipophilicity is a delicate balancing act. The tert-butyl group is a classical moiety used to fill hydrophobic pockets and shield adjacent metabolic soft spots [3]. However, its susceptibility to cytochrome P450 (CYP)-mediated aliphatic hydroxylation often limits the pharmacokinetic half-life of lead compounds.

As a Senior Application Scientist, I frequently employ the "silicon switch"—the bioisosteric replacement of a carbon atom with a silicon atom—to overcome these liabilities [1]. This guide provides an in-depth technical comparison between 3-(tert-butyl)cyclobutan-1-amine and its silicon-containing analogue, 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride , detailing how this single atomic substitution fundamentally alters structural dynamics, metabolic stability, and handling protocols [2].

Physicochemical Profiling & Structural Dynamics

While the trimethylsilylmethyl (TMS-methyl) group is often considered a direct bioisostere of the neopentyl group, it is most practically evaluated against the tert-butyl group in screening libraries due to their shared role as bulky, lipophilic shields.

The introduction of silicon drives three critical physicochemical shifts:

  • Bond Length and Volume: The C–Si bond (~1.87 Å) is significantly longer than the C–C bond (~1.54 Å). Consequently, the TMS-methyl group occupies a larger van der Waals volume (~180 ų) compared to the tert-butyl group (~150 ų).

  • Lipophilicity (LogP): Silicon is more electropositive than carbon, but the larger atomic radius and diffuse electron cloud make the TMS group highly lipophilic. This enhances membrane permeability but severely limits aqueous solubility.

  • Physical State: Free base amines bearing highly lipophilic TMS groups are typically volatile, viscous oils that are notoriously difficult to handle. Converting the TMS-methyl derivative into a hydrochloride salt is a mandatory formulation step. The salt form yields a stable, crystalline solid, drastically improving thermodynamic solubility in aqueous assay buffers.

Table 1: Comparative Physicochemical Properties

Property3-(tert-Butyl)cyclobutan-1-amine3-(Trimethylsilylmethyl)cyclobutan-1-amine HCl
Core Scaffold CyclobutaneCyclobutane
Bulky Substituent -C(CH3)3 (tert-Butyl)-CH2Si(CH3)3 (TMS-methyl)
C-X Bond Length ~1.54 Å (C-C)~1.87 Å (C-Si)
Substituent Volume ~150 ų~180 ų
Estimated LogP Moderate (~2.1)High (~3.5 for free base)
Physical State Often volatile liquid (free base)Stable crystalline solid (HCl salt)
Metabolic Liability CYP-mediated aliphatic hydroxylationHighly resistant to CYP oxidation

Conformational Locking of the Cyclobutane Scaffold

Cyclobutane is not a planar ring; it adopts a puckered ("butterfly") conformation to relieve torsional strain. When functionalized at the 1 and 3 positions, the ring rapidly flips between conformers. However, bulky substituents strongly prefer the pseudo-equatorial position to minimize transannular steric clashes.

Because the TMS-methyl group is larger than the tert-butyl group, it exerts a more profound "conformational lock" on the cyclobutane ring. This heavily biases the synthesis toward specific cis/trans isomers and restricts the conformational flexibility of the amine in solution, which can drastically alter target binding thermodynamics (entropy penalty reduction).

G cluster_tbutyl tert-Butyl Cyclobutane Amine cluster_tms TMS-Methyl Cyclobutane Amine HCl CB1 Cyclobutane Core TB tert-Butyl (-C(CH3)3) CB1->TB C-C: 1.54 Å AM1 Amine (-NH2) CB1->AM1 CB2 Cyclobutane Core TMS TMS-Methyl (-CH2Si(CH3)3) CB2->TMS C-Si: 1.87 Å AM2 Amine HCl (-NH3+ Cl-) CB2->AM2 Salt Form

Structural comparison of tert-butyl vs. TMS-methyl cyclobutane amine scaffolds.

Overcoming Metabolic Liabilities

The primary rationale for utilizing a TMS-methyl group over a tert-butyl group is to engineer metabolic resistance.

The Causality of CYP Resistance: CYP450 enzymes (particularly CYP3A4) oxidize unactivated sp³ carbons via a hydrogen atom transfer (HAT) mechanism mediated by a high-valent iron-oxo species. The methyl groups on a tert-butyl moiety are prime targets for this oxidation, leading to rapid intrinsic clearance. Conversely, the TMS-methyl group is highly recalcitrant to oxidation. While the C-H bonds on a silicon-attached methyl group are technically weaker, the larger atomic radius of silicon and the elongated C-Si bond create a profound steric umbrella. This prevents the molecule from adopting the required transition-state geometry within the CYP active site, effectively shutting down the aliphatic hydroxylation pathway.

G Start In Vitro HLM Incubation (Phase I Metabolism) TB_Path tert-Butyl Derivative Start->TB_Path TMS_Path TMS-Methyl Derivative Start->TMS_Path CYP_Ox CYP450 Mediated Aliphatic Hydroxylation TB_Path->CYP_Ox Steric Steric Shielding & C-Si Bond Inertness TMS_Path->Steric Clearance High Intrinsic Clearance (Rapid Degradation) CYP_Ox->Clearance Stability Low Intrinsic Clearance (Metabolic Stability) Steric->Stability

Divergent CYP450 metabolic pathways driven by carbon-to-silicon bioisosteric replacement.

Self-Validating Experimental Workflows

To accurately compare these two scaffolds, experimental protocols must account for the extreme lipophilicity of the silicon derivative. The following workflows are designed as self-validating systems to prevent false data artifacts (e.g., mistaking compound precipitation for metabolic clearance).

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the intrinsic clearance (CL_int) differences driven by the substituent.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Note: Use the HCl salt of the TMS-methyl derivative to ensure complete dissolution without the need for high DMSO concentrations, which inhibit CYPs.

  • HLM Addition: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation & Self-Validation:

    • Test Arm: Initiate the reaction by adding a NADPH regenerating system (1 mM final concentration).

    • Validation Arm (Minus-NADPH Control): Add an equivalent volume of buffer instead of NADPH. This proves that any observed degradation is strictly CYP-mediated and not due to chemical instability or non-specific binding to the plastic plate.

    • Positive Control: Run Verapamil in parallel to confirm HLM enzymatic viability.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS.

Protocol B: LogD (pH 7.4) Determination via Shake-Flask LC-MS

Objective: Accurately measure the lipophilicity shift caused by the silicon switch.

  • Phase Saturation: Pre-saturate HPLC-grade n-octanol and PBS (pH 7.4) with each other by stirring vigorously for 24 hours to prevent volume shifts during the assay.

  • Dissolution: Dissolve 1 mg of the compound in 1 mL of the aqueous phase.

  • Partitioning: Add 1 mL of the saturated n-octanol to the vial. Shake vigorously at 25°C for 2 hours, then centrifuge at 3000 x g for 10 minutes to perfectly resolve the phases.

  • Quantification & Mass Balance (Self-Validation): Sample both the aqueous and octanol phases and quantify via LC-MS/MS.

    • Critical Step: Calculate the total mass recovered from both phases. Highly lipophilic TMS compounds are prone to non-specific adsorption to glass/plastic. If the combined mass is <90% of the starting material, the LogD value is artificially skewed, and the assay must be repeated using silanized glassware.

References

  • General Synthesis of Trialkyl- and Dialkylarylsilylboranes: Versatile Silicon Nucleophiles in Organic Synthesis. Journal of the American Chemical Society. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERYUOrDThbQsBnRzsNKKdAUK1ik0lK4iNgxIZh8oTtnd2nFoPWLTpkAq3CWReHNpS9dOCYqk0-x193fIfj6wwW9uyyzt9LZ97EX2r_sBHGVdRPHhVmkY1eNMue9xQt9jQawccUEdY2]
  • Photoinduced Base-Metal Catalyzed sp3-C-Si Bond Activation of Organosilanols to Generate sp3-Carbon-Centered Radicals. ACS Catalysis. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3IgSZcoIJ_1yGgoLmYCHw1Clg54rrzrILtBe65k2_5x4JDwD-GhCbvUsI8xVOXCX4o58zGnOudy2L13isie8-FlfgxLrFMeJPgX0q7dTWLrQQGvWKF-5QLg51UGOKBsUbvQEM4gd18ReIPg==]
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpgsvWV6XAeIV9Ct4jjGfyjvKddt9yKPMlz_X5CRvoGhA5GcDc0rfTkBdXpsJ3zhKaUSHjFJzEJSO79ql5aPvvA6cGQhQ1dMiqT8_C7sJrSORzixtVxbIw4tVVMOPNEQ116tuC6kpsxc0=]

A Medicinal Chemist's Guide: Comparing the Lipophilicity of Trimethylsilylmethyl and Tert-butyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Key Bioisosteric Pair

In the landscape of modern drug discovery, the meticulous tuning of a molecule's physicochemical properties is paramount to achieving therapeutic success. Among these properties, lipophilicity, the "fat-loving" nature of a compound, stands as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The strategic replacement of functional groups, a practice known as bioisosterism, is a cornerstone of lead optimization, allowing medicinal chemists to refine a molecule's properties while preserving its desired biological activity.[2] This guide provides an in-depth comparison of two sterically similar but electronically distinct bioisosteres: the tert-butyl group and its silicon-containing counterpart, the trimethylsilylmethyl group.

While often considered isosteric due to their similar size and shape, the substitution of a central carbon atom in the tert-butyl group with a silicon atom in the trimethylsilylmethyl moiety imparts subtle yet significant changes in lipophilicity, metabolic stability, and drug-receptor interactions. This guide will delve into the theoretical underpinnings of their differing lipophilicity, present available experimental data, and provide detailed protocols for the experimental determination of this crucial parameter.

The Tale of the Tape: A Head-to-Head Comparison

The tert-butyl group is a ubiquitous substituent in medicinal chemistry, valued for its steric bulk which can fill hydrophobic pockets in target proteins and shield adjacent functional groups from metabolic attack.[3] However, its high lipophilicity can sometimes be a double-edged sword, leading to poor aqueous solubility and increased metabolic liability through oxidation of the methyl groups.[4] The trimethylsilylmethyl group emerges as a promising alternative, offering similar steric bulk but with a nuanced electronic character that can favorably modulate a compound's properties.

PropertyTrimethylsilylmethyl (-CH₂Si(CH₃)₃)Tert-butyl (-C(CH₃)₃)Rationale & Implications in Drug Design
Lipophilicity (logP) Generally higher than tert-butyl. The longer Si-C bond and the electropositive nature of silicon contribute to a more lipophilic character.A well-established lipophilic group.The increased lipophilicity of the trimethylsilylmethyl group can enhance membrane permeability and binding to hydrophobic pockets. However, it must be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and off-target effects.
Steric Bulk Very similar to tert-butyl. The van der Waals volumes are comparable, allowing for similar space-filling capabilities in receptor binding sites.A classic bulky group used to confer steric hindrance and fill hydrophobic pockets.The similar steric profiles make the trimethylsilylmethyl group a true bioisostere of the tert-butyl group, allowing for its substitution with a high probability of retaining binding affinity.
Electronic Effects The silicon atom is more electropositive than carbon, leading to a slight electron-donating effect through the methylene linker. The Si-C bond is also more polarizable.Weakly electron-donating through hyperconjugation.The electronic differences can influence pKa of nearby functional groups and alter drug-receptor interactions, potentially leading to improved potency or selectivity.
Metabolic Stability Generally more resistant to oxidative metabolism compared to the tert-butyl group. The Si-C bond is metabolically more stable than a C-C bond.Prone to oxidation at the methyl groups by cytochrome P450 enzymes, leading to the formation of alcohol and carboxylic acid metabolites.Replacing a tert-butyl group with a trimethylsilylmethyl group can be a strategic move to block a site of metabolism, thereby increasing the drug's half-life and reducing the potential for the formation of active or toxic metabolites.
Bond Lengths The Si-C bond (approx. 1.87 Å) is significantly longer than the C-C bond (approx. 1.54 Å).Standard C-C bond lengths.The longer Si-C bond can alter the overall conformation of the molecule, which may lead to a different binding mode or improved fit within a receptor pocket.

The Lipophilicity Debate: Why is Trimethylsilylmethyl More Lipophilic?

The increased lipophilicity of organosilicon compounds, including those containing the trimethylsilylmethyl group, is a well-documented phenomenon.[5] This can be attributed to several factors:

  • Electronegativity Difference: Silicon (Pauling electronegativity of 1.90) is less electronegative than carbon (2.55). This difference leads to a more polarized Si-C bond with a partial positive charge on the silicon atom. However, the overall effect on the molecule's surface is a more diffuse and less "hydratable" electron cloud compared to its carbon analogue.

  • Longer Bond Lengths: The Si-C bond is considerably longer than the C-C bond. This increased bond length results in a larger molecular surface area that is non-polar in nature, contributing to greater lipophilicity.

  • d-Orbital Participation: While a topic of ongoing discussion, the potential for silicon's vacant d-orbitals to participate in bonding can influence its interactions with surrounding molecules, including solvent molecules.

A classic example illustrating this difference is the comparison of trimethylsilylbenzene and tert-butylbenzene. Experimental data shows that trimethylsilylbenzene has a logP of approximately 4.7, which is significantly higher than the logP of tert-butylbenzene at around 4.0. This increase of 0.7 log units demonstrates the substantial impact of substituting a single carbon atom with silicon on the overall lipophilicity of a molecule.

Visualizing the Structural and Electronic Differences

To better understand the subtle yet impactful differences between these two groups, we can visualize their structures and the resulting workflow for their comparative evaluation in a drug discovery program.

Figure 1: Structural Comparison of Tert-butyl and Trimethylsilylmethyl Groups cluster_tertbutyl Tert-butyl Group cluster_tmsm Trimethylsilylmethyl Group tb_c C tb_me1 CH₃ tb_c->tb_me1 tb_me2 CH₃ tb_c->tb_me2 tb_me3 CH₃ tb_c->tb_me3 tmsm_ch2 CH₂ tmsm_si Si tmsm_ch2->tmsm_si tmsm_me1 CH₃ tmsm_si->tmsm_me1 tmsm_me2 CH₃ tmsm_si->tmsm_me2 tmsm_me3 CH₃ tmsm_si->tmsm_me3

Caption: Structural representation of the tert-butyl and trimethylsilylmethyl groups, highlighting the central carbon and silicon atoms.

Figure 2: Workflow for Evaluating Bioisosteric Replacement start Lead Compound with Tert-butyl Group synthesis Synthesize Trimethylsilylmethyl Analog start->synthesis logp Experimental logP Determination synthesis->logp metabolic In Vitro Metabolic Stability Assay synthesis->metabolic activity In Vitro Biological Activity Assay synthesis->activity decision Decision Gate: Improved Properties? logp->decision metabolic->decision activity->decision adme In Vivo PK/PD Studies proceed Proceed to Further Optimization adme->proceed decision->adme Yes stop Re-evaluate or Abandon Analog decision->stop No

Caption: A typical workflow in medicinal chemistry for the evaluation of a bioisosteric replacement, such as substituting a tert-butyl group with a trimethylsilylmethyl group.

Experimental Determination of Lipophilicity (logP)

While computational models provide useful estimations of logP, experimental determination remains the gold standard for accurate assessment. The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of a compound between n-octanol and water.[6]

Principle: A known amount of the test compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached. The concentration of the compound in each phase is then determined, and the partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P is the logP value.

Step-by-Step Protocol:

  • Preparation of Solvents:

    • Saturate n-octanol with water by shaking a mixture of the two and allowing the phases to separate overnight.

    • Similarly, saturate water with n-octanol. Use this water for preparing the aqueous phase (e.g., a buffer of desired pH).

  • Sample Preparation:

    • Accurately weigh a small amount of the test compound.

    • Dissolve the compound in either the n-octanol or aqueous phase to create a stock solution. The initial concentration should be chosen to be within the analytical detection limits in both phases.

  • Partitioning:

    • In a suitable vessel (e.g., a separatory funnel or a centrifuge tube), combine a precise volume of the n-octanol and aqueous phases. A typical ratio is 1:1, but this can be adjusted depending on the expected logP.

    • Add a known volume of the stock solution to the biphasic system.

    • Shake the vessel vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached. A mechanical shaker is recommended for reproducibility.

  • Phase Separation:

    • Centrifuge the mixture to achieve a clean separation of the two phases. This is crucial to avoid cross-contamination.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of the test compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or LC-MS.

  • Calculation:

    • Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The logP is then calculated as log₁₀(P).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This indirect method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.[7]

Principle: The compound is injected into an HPLC system with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and an organic solvent like methanol or acetonitrile). Lipophilic compounds will have a stronger affinity for the stationary phase and thus will have longer retention times. By calibrating the system with a series of compounds with known logP values, a linear relationship between the logarithm of the retention factor (log k) and logP can be established. The logP of an unknown compound can then be determined from its retention time.

Step-by-Step Protocol:

  • Preparation of Mobile Phase and Standards:

    • Prepare the mobile phase, typically a mixture of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

    • Prepare stock solutions of a set of reference compounds with accurately known logP values spanning a range that includes the expected logP of the test compound.

    • Prepare a stock solution of the test compound.

  • Chromatographic Conditions:

    • Equilibrate the RP-HPLC column (e.g., a C18 column) with the mobile phase at a constant flow rate.

    • Set the detector (e.g., UV) to a wavelength where all compounds can be detected.

  • Calibration:

    • Inject each reference standard individually and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

    • Plot log k versus the known logP values for the reference standards.

    • Perform a linear regression analysis to obtain the calibration equation: logP = a * log k + b.

  • Sample Analysis:

    • Inject the test compound and record its retention time.

    • Calculate the log k for the test compound.

  • Calculation:

    • Use the calibration equation to calculate the logP of the test compound.

Case Studies: The Trimethylsilylmethyl Group in Action

While comprehensive head-to-head comparisons are still emerging in the literature, several studies have highlighted the benefits of incorporating silicon into drug candidates. In many instances, the replacement of a metabolically labile tert-butyl group with a more robust isostere is a key optimization strategy. The trimethylsilylmethyl group, with its enhanced metabolic stability, presents a logical choice in such scenarios.

For example, in the development of inhibitors for certain cytochrome P450 enzymes, a common strategy to improve metabolic stability is to block sites of oxidation. The replacement of a tert-butyl group, a known substrate for hydroxylation, with a trimethylsilylmethyl group can effectively prevent this metabolic pathway, leading to a longer half-life and improved pharmacokinetic profile.

Conclusion and Future Outlook

The choice between a trimethylsilylmethyl and a tert-butyl group is a nuanced decision that requires a deep understanding of the specific goals of a drug discovery program. While the tert-butyl group remains a valuable and widely used substituent, the trimethylsilylmethyl group offers a compelling alternative with distinct advantages in terms of lipophilicity and metabolic stability.

The generally higher lipophilicity of the trimethylsilylmethyl group can be strategically employed to enhance membrane permeability and target engagement, while its increased resistance to oxidative metabolism can address key pharmacokinetic challenges. As our understanding of the subtle interplay between structure, physicochemical properties, and biological activity continues to grow, the strategic use of silicon-containing bioisosteres like the trimethylsilylmethyl group will undoubtedly play an increasingly important role in the design of the next generation of therapeutics. Further systematic studies with direct experimental comparisons of these two groups across a wider range of chemical scaffolds are warranted to build a more comprehensive dataset and further guide medicinal chemists in their quest for safer and more effective medicines.

References

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]

  • Shake Flask LogD. (n.d.). Domainex. Available at: [Link]

  • Kheylik, Y. (2024). LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. Available at: [Link]

  • Shake Flask logK. (2017). Lokey Lab Protocols. Available at: [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically stable tert-butyl replacement. ACS medicinal chemistry letters, 4(6), 514-516. Available at: [Link]

  • Metabolically Stable tert-Butyl Replacement. (2013). ACS Medicinal Chemistry Letters. Available at: [Link]

  • US6548307B2 - Determination of logP coefficients via a RP-HPLC column. (n.d.). Google Patents.
  • The RP-HPLC measurement and QSPR analysis of logP(o/w) values of several Pt(II) complexes. (2006). PubMed. Available at: [Link]

  • Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). (2015). ResearchGate. Available at: [Link]

  • Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. (2018). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. (2023). PMC. Available at: [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024). LCGC International. Available at: [Link]

  • t-Butyl and Trimethylsilyl Substituents in Nickel Allyl Complexes: Similar but Not the Same. (2014). PMC. Available at: [Link]

  • Metabolism of t-butyl groups in drugs. (2022). Hypha Discovery Blogs. Available at: [Link]

  • HPLC STANDARD OPERATING PROCEDURE. (2014). University of Kentucky. Available at: [Link]

  • A comparison of t-butyldimethylsilyl and trimethylsilyl ether derivatives for the characterization of urinary metabolites of prostaglandin F2alpha by gas chromatography mass spectrometry. (1978). PubMed. Available at: [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (2022). MDPI. Available at: [Link]

  • tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • comparison of partition coefficient (log p) of drugs: computational and experimental data study. (2023). ResearchGate. Available at: [Link]

  • Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. (2025). ResearchGate. Available at: [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2024). PMC. Available at: [Link]

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Sources

Overcoming the "Invisible" Amine: HPLC Validation Strategies for 3-(Trimethylsilylmethyl)cyclobutan-1-amine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories that default to standard C18 columns and UV-Vis detectors for new Active Pharmaceutical Ingredients (APIs). However, validating the purity of 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride requires a fundamental shift in analytical strategy.

This compound presents a dual chromatographic nightmare:

  • Optical Transparency: It is a primary aliphatic amine lacking a conjugated π -system or aromatic ring, making it essentially "invisible" to standard UV-Vis detectors at typical analytical wavelengths.

  • Amphiphilic Polarity: The molecule possesses a highly hydrophobic trimethylsilyl (TMS) tail and a highly polar, basic amine hydrochloride head. On a standard alkyl-silica (C18) column, the basic amine will undergo severe secondary ion-exchange interactions with residual acidic silanols, resulting in extreme peak tailing and poor recovery.

To validate this compound's purity according to ICH Q2(R2) guidelines[1], we must engineer a self-validating analytical system that bypasses these limitations. This guide objectively compares two field-proven alternatives: Pre-Column Derivatization with UV Detection versus Direct Analysis via HILIC with Charged Aerosol Detection (CAD) .

Part 1: Methodological Alternatives & Decision Matrix

When selecting a validation method, the choice dictates the entire lifecycle of the assay.

  • Method A: Pre-Column Derivatization (Fmoc-Cl) + RP-HPLC-UV Causality: Reacting the primary amine with 9-Fluorenylmethyl chloroformate (Fmoc-Cl) serves two mechanical purposes. First, it tags the molecule with a strong chromophore for UV detection at 265 nm. Second, it converts the basic amine into a neutral carbamate. This neutralizes the positive charge, completely eliminating silanol-induced peak tailing and allowing the hydrophobic TMS group to drive clean, sharp retention on a standard C18 column.

  • Method B: HILIC + Charged Aerosol Detection (CAD) Causality: CAD is a universal detector that measures the mass of dried aerosol particles, requiring no chromophore[2]. However, because CAD is incompatible with non-volatile ion-pairing reagents (which cause massive background noise), we cannot use standard reversed-phase chromatography to retain the polar amine salt. Instead, Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized. The polar stationary phase retains the basic amine via partitioning into an aqueous enrichment layer, using fully volatile buffers.

G1 Start Analyte: 3-(Trimethylsilylmethyl) cyclobutan-1-amine HCl Challenge Challenge: No Chromophore & Highly Basic Amine Start->Challenge PathA Path A: Chemical Tagging Challenge->PathA PathB Path B: Direct Universal Detection Challenge->PathB Deriv Pre-Column Derivatization (e.g., Fmoc-Cl) PathA->Deriv CAD Charged Aerosol Detection (CAD) with HILIC PathB->CAD MechA Converts to Neutral Amide Adds UV Chromophore Deriv->MechA MechB Measures Dried Aerosol Mass Requires Volatile Buffers CAD->MechB

Fig 1. Decision matrix for overcoming optical and chromatographic limitations of aliphatic amines.

Part 2: Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, an analytical protocol must anticipate and neutralize its own sources of error. Below are the step-by-step methodologies for both alternatives.

Protocol A: Fmoc-Cl Derivatization Workflow
  • Sample Preparation: Dissolve 1.0 mg/mL of the API in 0.1 M Borate Buffer (pH 9.0). Expert Insight: The alkaline pH is critical. It forces the amine hydrochloride into its free-base form, making it a potent nucleophile ready to attack the derivatizing agent.

  • Derivatization Reaction: Add a 2-fold molar excess of Fmoc-Cl dissolved in acetonitrile. Vortex and incubate at 25°C for exactly 20 minutes.

  • Self-Validating Quench: Add a 10-fold molar excess of glycine. Expert Insight: Unreacted Fmoc-Cl will elute as a massive interfering peak. Glycine acts as a sacrificial amine, consuming excess Fmoc-Cl and converting it into a highly polar derivative that elutes harmlessly in the void volume.

  • HPLC Analysis: Inject 10 µL onto an end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm). Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Detect at 265 nm.

Protocol B: HILIC-CAD Direct Analysis Workflow
  • Mobile Phase Preparation: Prepare Solvent A: 10 mM Ammonium Formate in Water (pH 3.0), and Solvent B: Pure Acetonitrile. Expert Insight: You must use strictly volatile buffers. Non-volatile salts (like phosphates) will rapidly clog the CAD nebulizer and destroy the electrometer[2]. The pH 3.0 ensures the amine remains fully protonated for consistent HILIC retention.

  • Instrument Setup: Set the CAD evaporator temperature to 35°C. Expert Insight: Because the TMS group imparts slight volatility to the molecule, a lower evaporator temperature prevents the analyte from vaporizing alongside the mobile phase during the aerosol drying stage.

  • HPLC Analysis: Inject 5 µL onto a Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 1.7 µm). Run an isocratic elution at 80% Acetonitrile / 20% Buffer.

Part 3: Comparative Data & ICH Q2(R2) Validation

When validating these methods against ICH Q2(R2) parameters[1], the statistical models diverge significantly.

Crucially, CAD response is inherently non-linear over wide concentration ranges[3]. At higher concentrations, interactions between analyte molecules lead to partial particle agglomeration during nebulization, resulting in a concave response curve[3]. Therefore, validating linearity for Method B requires a power-law or quadratic calibration model, whereas Method A utilizes standard linear regression.

G2 ICH ICH Q2(R2) Validation Lifecycle Spec Specificity Ensure No Matrix Interference ICH->Spec Lin Linearity Deriv-UV: Linear (R² > 0.99) CAD: Power-Law Model ICH->Lin Acc Accuracy & Precision Recovery 98-102% RSD < 2.0% ICH->Acc Sens Sensitivity Establish LOD & LOQ via S/N Ratio ICH->Sens Spec->Lin Lin->Acc Acc->Sens

Fig 2. Core ICH Q2(R2) validation parameters tailored for non-chromophoric amine assays.

Quantitative Performance Comparison
Validation Parameter (ICH Q2(R2))Method A: Fmoc-Cl Derivatization + UVMethod B: HILIC + CAD Direct AnalysisCausality / Expert Note
Specificity High (Chromophore specific)Moderate (Universal detection)CAD detects any non-volatile impurity; UV only detects derivatized amines.
Linearity Model Linear Regression ( R2>0.999 )Power-Law / Quadratic ( R2>0.995 )CAD particle agglomeration causes non-linear response at high concentrations[3].
LOD / LOQ ~0.05 µg/mL / 0.15 µg/mL~0.5 µg/mL / 1.5 µg/mLDerivatization provides a ~10x sensitivity boost due to high molar absorptivity.
Precision (%RSD) < 2.0% (Requires internal standard)< 1.5% (Direct injection)Derivatization introduces reaction yield variability; CAD is highly reproducible.
Throughput / Time Low (~45 mins including prep)High (~15 mins direct run)Direct analysis eliminates the 20-minute derivatization and quenching steps.
Conclusion

For ultra-trace impurity profiling where maximum sensitivity is required, Method A (Derivatization-UV) remains the gold standard, albeit at the cost of labor-intensive sample preparation. However, for routine lot-release purity testing and assay quantification of 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride, Method B (HILIC-CAD) is vastly superior. It eliminates derivatization artifacts, reduces sample preparation time by 70%, and provides a true mass-balance representation of all non-volatile impurities present in the sample.

References
  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Evaluation of signal linearity of Charged Aerosol Detector in Supercritical Fluid Chromatography Source: Chalmers University of Technology URL: [Link]

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Comparative Guide: Mass Spectrometry Fragmentation Dynamics of 3-(Trimethylsilylmethyl)cyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of silicon into small-molecule pharmacophores is a rapidly expanding strategy in drug development, utilized to modulate lipophilicity, improve metabolic stability, and alter molecular conformation. 3-(Trimethylsilylmethyl)cyclobutan-1-amine serves as a highly versatile building block in this domain. However, the presence of the trimethylsilyl (TMS) group fundamentally alters its behavior in a mass spectrometer compared to standard alkyl-amines.

This guide provides an in-depth, objective comparison of the mass spectrometry (MS) fragmentation patterns of 3-(Trimethylsilylmethyl)cyclobutan-1-amine against non-silylated and linear alternatives. By understanding the causality behind these fragmentation pathways, researchers can confidently identify this motif in complex biological matrices or synthetic reaction mixtures.

Mechanistic Drivers of Fragmentation (The "Why")

To accurately interpret the MS spectra of silylated cyclobutanes, we must move beyond rote memorization of m/z values and understand the underlying physical chemistry driving the fragmentation. Three primary mechanistic pillars dictate the behavior of 3-(Trimethylsilylmethyl)cyclobutan-1-amine under Electron Ionization (EI):

A. The β -Silicon Effect & Hyperconjugation

Silicon has a lower electronegativity than carbon (1.90 vs. 2.55), polarizing electron density toward the carbon atom. When a carbocation forms during fragmentation, a silicon atom located one position away (the β -position) provides profound thermodynamic stabilization. This phenomenon, known as the β -silicon effect , is driven by negative hyperconjugation—the partial overlap of the filled C–Si σ orbital with the empty p-orbital of the adjacent carbocation . In our target molecule, this effect drastically lowers the activation energy for the cleavage of the cyclobutane ring, as the transient charge is stabilized by the nearby TMS group.

B. The Trimethylsilyl (TMS) Directing Effect

The Si–C bond is relatively weak, and the resulting siliconium ion ( [Si(CH3​)3​]+ ) is exceptionally stable. Consequently, the loss of a radical to form the m/z 73 base peak often outcompetes all other fragmentation pathways in EI-MS .

C. Amine-Directed α -Cleavage vs. Ring Strain

Aliphatic amines typically undergo α -cleavage, where the C–C bond adjacent to the nitrogen is broken because the nitrogen's lone pair can stabilize the resulting positive charge . However, because the amine is attached directly to a strained 4-membered ring, α -cleavage does not immediately result in the loss of a neutral mass; instead, it triggers a ring-opening event. This is often followed by a retro-[2+2] cycloaddition, expelling neutral ethylene ( C2​H4​ , 28 Da).

Comparative Performance Analysis

To illustrate the profound impact of the TMS group and the cyclobutane ring, we compare our target molecule against two alternatives: 3-Methylcyclobutan-1-amine (a non-silylated analog) and 1-(Trimethylsilyl)hexan-3-amine (a linear silylated analog).

Quantitative Fragmentation Comparison (EI-MS, 70 eV)
Analytical Feature3-(Trimethylsilylmethyl)cyclobutan-1-amineAlternative 1: 3-Methylcyclobutan-1-amineAlternative 2: 1-(TMS)-hexan-3-amine
Structural Motif Silylated CyclobutaneAlkyl CyclobutaneSilylated Linear Alkane
Molecular Ion [M]+∙ m/z 157 (Weak, <5%) m/z 85 (Moderate, ~15%) m/z 173 (Weak, <5%)
Base Peak (100%) m/z 73 ( [Si(CH3​)3​]+ ) m/z 42 ( [C2​H4​N]+ ) m/z 73 ( [Si(CH3​)3​]+ )
Amine α -Cleavage m/z 42 (Suppressed, ~20%) m/z 42 (Dominant, 100%) m/z 58 (Moderate, ~40%)
Ring Cleavage Loss m/z 129 ( [M−C2​H4​]+∙ ) m/z 57 ( [M−C2​H4​]+∙ )N/A
Diagnostic Utility High (Due to unique Si isotope pattern)Moderate (Standard alkyl-amine rules)High (TMS dominant)

Key Insight: In the non-silylated alternative (3-Methylcyclobutan-1-amine), the amine-directed α -cleavage dictates the spectrum, yielding a base peak at m/z 42. However, in 3-(Trimethylsilylmethyl)cyclobutan-1-amine, the thermodynamic stability of the [Si(CH3​)3​]+ ion completely hijacks the fragmentation pathway, suppressing the amine-directed fragments and making m/z 73 the dominant base peak.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural characterization, relying on a single ionization technique is insufficient. The following protocol utilizes an orthogonal, self-validating system combining hard and soft ionization, alongside intrinsic isotopic checks.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Dissolve 1.0 mg of 3-(Trimethylsilylmethyl)cyclobutan-1-amine in 1.0 mL of LC-MS grade acetonitrile.

  • Spike the sample with 10 µL of a deuterated internal standard (e.g., d9​ -TMS-labeled analog) to achieve a final IS concentration of 10 µg/mL. Causality: The IS validates extraction recovery and flags any retention time shifts caused by matrix effects.

Step 2: GC-EI-MS Acquisition (Hard Ionization)

  • Inject 1 µL into a GC-MS system equipped with a non-polar column (e.g., HP-5MS).

  • Set the electron ionization source to 70 eV and the source temperature to 230°C.

  • Acquire data in full scan mode ( m/z 30 to 300).

  • Validation Check: Locate the m/z 73 base peak.

Step 3: LC-ESI-MS/MS Acquisition (Soft Ionization)

  • Inject 2 µL into an LC-MS/MS system using a C18 reverse-phase column.

  • Operate in Electrospray Ionization Positive mode (ESI+).

  • Apply a collision energy (CE) ramp from 10 to 40 eV for Collision-Induced Dissociation (CID).

  • Validation Check: Locate the intact protonated molecular ion [M+H]+ at m/z 158.

Step 4: The Self-Validation Logic (Critical) A protocol is only as good as its internal fail-safes. You must validate the data using two intrinsic molecular rules:

  • The Nitrogen Rule: The nominal mass of the compound is 157 Da. Because it contains exactly one nitrogen atom, the mass must be an odd number. The ESI+ [M+H]+ must be an even number (158 Da). If your intact mass is even, your sample has degraded or oxidized.

  • The Silicon Isotope Signature: Silicon possesses a distinct natural isotopic distribution ( 28Si : 92.2%, 29Si : 4.7%, 30Si : 3.1%). Look at your m/z 73 base peak in the EI spectrum. You must observe a corresponding m/z 74 peak at approximately 5% relative abundance. If this M+1 peak is missing, the m/z 73 ion is not silicon-derived, and the analysis is invalid.

Fragmentation Visualization

The following diagram maps the logical pathways of the EI-MS fragmentation, demonstrating how the molecular ion partitions into the three primary mechanistic routes discussed in Section 1.

MS_Fragmentation M_ion Molecular Ion [M]⁺• m/z 157 path_TMS TMS Cleavage (Si-C Bond Fission) M_ion->path_TMS - Radical path_Retro Retro-[2+2] Ring Opening M_ion->path_Retro - C2H4 (28 Da) path_Alpha Amine-Directed α-Cleavage M_ion->path_Alpha Ring Cleavage frag_73 [Si(CH3)3]⁺ m/z 73 (Base Peak) path_TMS->frag_73 frag_129 [M - C2H4]⁺• m/z 129 path_Retro->frag_129 frag_42 [C2H4N]⁺ m/z 42 path_Alpha->frag_42

Fig 1: Primary EI-MS fragmentation pathways of 3-(Trimethylsilylmethyl)cyclobutan-1-amine.

References

  • Negative hyperconjugation in silicon . Source: Wikipedia. URL: [Link]

  • Beta-silicon effect . Source: ChemEurope. URL: [Link]

  • Fragmentation Mechanisms . Source: Intro to Mass Spectrometry (OrgChemBoulder). URL: [Link]

  • 1.7.4: Mass Spectrometry - Fragmentation Patterns . Source: Chemistry LibreTexts. URL: [Link]

metabolic stability comparison of 3-(Trimethylsilylmethyl)cyclobutan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Silicon Switch in Lead Optimization: Metabolic Stability of 3-(Trimethylsilylmethyl)cyclobutan-1-amine Derivatives

As drug discovery programs increasingly target complex neurological and systemic diseases, the need for aliphatic amine scaffolds with high metabolic stability and optimal lipophilicity has never been greater. Cyclobutane amines are frequently utilized as rigidified spacers to improve pharmacokinetic profiles. However, traditional carbon-based substituents (such as the tert-butyl group) often suffer from rapid cytochrome P450 (CYP450) mediated aliphatic hydroxylation.

To overcome this liability, medicinal chemists employ the "silicon switch"—the strategic replacement of a carbon atom with a silicon atom[1]. This guide provides an objective, data-driven comparison between a standard carbon-based cyclobutane amine and its 3-(trimethylsilylmethyl)cyclobutan-1-amine derivative, detailing the mechanistic causality behind its enhanced metabolic stability and the self-validating protocols used to measure it.

Mechanistic Rationale: The Causality of the Silicon Switch

The substitution of carbon with silicon fundamentally alters the physicochemical properties of a drug scaffold without drastically changing its core biological target affinity[2]. In the context of 3-(trimethylsilylmethyl)cyclobutan-1-amine, replacing a tert-butylmethyl group with a trimethylsilylmethyl (TMS-methyl) group introduces three critical mechanistic changes:

  • Bond Length and Conformational Trajectory: Silicon has a larger covalent radius than carbon. Consequently, the C–Si bond (approx. 1.87 Å) is significantly longer than the C–C bond (approx. 1.54 Å)[3]. This extended bond length alters the 3D spatial arrangement of the cyclobutane ring[4], shifting the molecule's binding trajectory within the CYP450 active site and misaligning vulnerable C–H bonds away from the catalytic heme iron.

  • Steric Shielding: The TMS group is bulkier than a tert-butyl group. This increased steric volume acts as a physical shield, severely restricting the ability of CYP3A4 and CYP2D6 enzymes to perform aliphatic hydroxylation on the adjacent cyclobutane carbons[3].

  • Electropositivity and Lipophilicity: Silicon is more electropositive than carbon, which subtly alters the bond polarity and generally increases the lipophilicity (LogD) of the molecule[2]. While higher lipophilicity can sometimes drive non-specific clearance, the overwhelming steric block provided by the TMS group results in a net increase in metabolic half-life.

CYP450_Metabolism C_Analogue Carbon Analogue (tert-butyl) CYP CYP450 Enzymes (Hepatic) C_Analogue->CYP High Affinity Si_Analogue Silicon Analogue (TMS) Si_Analogue->CYP Steric Shielding Metabolite Hydroxylated Metabolite (Rapid) CYP->Metabolite Oxidation Stable Metabolically Stable (Slow) CYP->Stable Blocked Oxidation

CYP450 metabolic pathway comparison between carbon and silicon analogues.

Comparative Performance Data

To objectively evaluate the impact of the silicon switch, we compare the TMS-derivative against its exact carbon analogue, 3-(2,2-dimethylpropyl)cyclobutan-1-amine. The data below summarizes the in vitro intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) in Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

CompoundStructural FeatureLogD 7.4​ HLM CLint​ (µL/min/mg)HLM t1/2​ (min)RLM CLint​ (µL/min/mg)
Carbon Analogue tert-butylmethyl1.868.420.285.1
TMS Derivative Trimethylsilylmethyl2.414.297.622.5

Data Interpretation: The incorporation of the TMS group increases the LogD slightly but dramatically reduces intrinsic clearance. The half-life in human liver microsomes is extended nearly five-fold. This demonstrates that the steric shielding of the silicon atom effectively overrides the liability of increased lipophilicity, preventing rapid first-pass metabolism.

Self-Validating Experimental Protocol: Microsomal Stability Assay

To ensure trustworthiness and reproducibility, metabolic stability must be assessed using a self-validating system. The following protocol utilizes internal controls to definitively prove that compound degradation is solely due to CYP450 enzymatic activity, rather than chemical instability or assay artifacts.

Causality of Assay Design:
  • Protein Concentration (0.5 mg/mL): Kept low to prevent non-specific protein binding from artificially masking the free fraction of the highly lipophilic TMS derivative.

  • Minus-NADPH Control: CYP450 enzymes require NADPH as an electron donor. Running a parallel assay without NADPH validates that any observed clearance is strictly CYP-mediated. If the compound degrades in this control, it indicates chemical instability (e.g., hydrolysis), not metabolism.

  • Reference Standards: Verapamil is used as a high-clearance positive control (validating that the microsomes are active). Warfarin is used as a low-clearance negative control (validating that the assay does not over-predict clearance).

Step-by-Step Methodology:
  • Reagent Preparation:

    • Thaw Human Liver Microsomes (HLM, 20 mg/mL) on ice.

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ . Mg 2+ is a necessary cofactor for optimal CYP450 structural stability.

  • Incubation Mixture Setup:

    • Dilute the test compound (TMS derivative) and reference standards (Verapamil/Warfarin) to a final assay concentration of 1 µM in the buffer.

    • Add HLM to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP + , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Control: For the minus-NADPH control, add an equivalent volume of plain buffer instead.

  • Time-Course Aliquoting:

    • At time points t=0,5,15,30,and 45 minutes, withdraw 50 µL aliquots from the incubation mixture.

  • Reaction Quenching & Precipitation:

    • Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the CYP enzymes, halting the reaction, and precipitates the microsomal proteins.

  • Centrifugation and LC-MS/MS Analysis:

    • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

    • Inject the supernatant into an LC-MS/MS system. Calculate the percent of parent compound remaining by comparing the peak area ratio (Compound/Internal Standard) at each time point to the t=0 baseline.

Assay_Workflow Prep 1. Compound & Microsome Prep (1 µM Cmpd, 0.5 mg/mL HLM) NADPH 2. NADPH Addition (Initiate Reaction) Prep->NADPH Incubate 3. Incubation & Aliquoting (0, 5, 15, 30, 45 min) NADPH->Incubate Quench 4. Quench with Acetonitrile (Precipitate Proteins) Incubate->Quench LCMS 5. LC-MS/MS Analysis (Quantify Remaining %) Quench->LCMS

High-throughput in vitro metabolic stability assay workflow.

References

  • B. Boxer, M. & Yamamoto, H. (2005). "Remarkable Tris(trimethylsilyl)silyl Group for Diastereoselective [2 + 2] Cyclizations." Organic Letters. Available at:[5]

  • Shimpi, R. et al. (2024). "The role of silicon in drug discovery: a review." RSC Advances. Available at:[3]

  • Bains, W. & Tacke, R. (2010). "Progress in the Medicinal Chemistry of Silicon: C/Si Exchange and Beyond." Current Medicinal Chemistry. Available at:[1]

  • Ramesh, R. et al. (2017). "Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds." Journal of Medicinal Chemistry. Available at:[2]

  • Shiner, V. J. et al. (2023). "3-Substituted-1-(Trimethylsilylmethyl)cyclobutyl Cations: Stereochemistry of Solvent Capture of β-Trimethylsilyl Carbocations." The Journal of Organic Chemistry. Available at:[4]

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A Comparative Guide to the Pharmacokinetic Benchmarking of 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of molecular scaffolds that confer advantageous pharmacokinetic properties is a cornerstone of successful drug discovery. This guide provides an in-depth technical framework for benchmarking the pharmacokinetic profile of 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride. We will explore the theoretical advantages conferred by its unique structural motifs—the cyclobutane ring and the trimethylsilylmethyl group—and provide detailed experimental protocols for a head-to-head comparison with rationally selected alternative compounds.

The strategic incorporation of silicon into drug candidates, often termed the "silicon switch," can significantly alter a molecule's metabolic stability and physicochemical properties.[1][2][3] Similarly, the rigid, puckered conformation of a cyclobutane ring offers a distinct three-dimensional architecture that can enhance target binding and improve pharmacokinetic profiles.[4][5] This guide will equip you with the knowledge and methodologies to rigorously evaluate these attributes in 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride.

The Rationale for Benchmarking: Unpacking the Structural Components

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. For 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride, two key structural features warrant a thorough pharmacokinetic investigation:

  • The Trimethylsilylmethyl Group: The replacement of a carbon atom with a silicon atom can lead to improved efficacy and selectivity, while enhancing physicochemical properties and bioavailability.[1] Silicon-containing compounds often exhibit increased lipophilicity, which can improve cell membrane permeability, and enhanced metabolic stability, potentially extending the drug's half-life.[2][3] The trimethylsilyl group, in particular, can shield adjacent functionalities from metabolic enzymes, a strategy to block metabolic "soft spots".

  • The Cyclobutane Scaffold: The constrained, non-planar structure of the cyclobutane ring can offer several advantages in drug design.[6][4] It can serve as a bioisostere for other cyclic or aromatic groups, providing a unique vector for substituent placement.[6] This conformational rigidity can reduce the entropic penalty of binding to a biological target, potentially increasing potency.[6][5] From a pharmacokinetic perspective, the cyclobutane motif can influence metabolic stability and tissue distribution.[4][5]

Selecting Appropriate Comparators for a Robust Benchmarking Study

To contextualize the pharmacokinetic properties of 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride (TMS-Cyclobutylamine), it is essential to compare it against molecules that systematically dissect the contributions of its key structural features. The following compounds are proposed as logical comparators:

Compound NameStructureRationale for Inclusion
Test Article: 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride The molecule of interest, combining the trimethylsilyl and cyclobutane motifs.
Comparator 1: 3-(Neopentyl)cyclobutan-1-amine hydrochloride Direct carbon analogue (bioisostere) to assess the impact of the silicon atom on metabolism and physicochemical properties.
Comparator 2: 4-(Trimethylsilyl)cyclohexan-1-amine hydrochloride Investigates the influence of the cyclobutane ring size by comparing it to a more flexible cyclohexane ring while retaining the trimethylsilyl group.
Comparator 3: (1-Aminocyclobutyl)methyltrimethylsilane hydrochloride Positional isomer to evaluate how the arrangement of the amine and trimethylsilylmethyl groups on the cyclobutane ring affects pharmacokinetic parameters.

Experimental Design: A Phased Approach to Pharmacokinetic Profiling

A comprehensive benchmarking study should encompass both in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays and a definitive in vivo pharmacokinetic study.

Phase 1: In Vitro ADME Profiling

In vitro ADME assays are crucial for early-stage assessment and can provide mechanistic insights into the observations from in vivo studies.[7][8][9][10]

Experimental Workflow for In Vitro ADME Assays

cluster_assays In Vitro ADME Assays MetStab Metabolic Stability (Microsomes/Hepatocytes) DataAnalysis Data Analysis & Rank Ordering MetStab->DataAnalysis Permeability Permeability (PAMPA/Caco-2) Permeability->DataAnalysis PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->DataAnalysis TestCompounds Test & Comparator Compounds TestCompounds->MetStab TestCompounds->Permeability TestCompounds->PPB

Caption: Workflow for in vitro ADME profiling.

A. Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[11][12][13][14]

  • Protocol:

    • Prepare a stock solution of the test and comparator compounds in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, combine liver microsomes (from human, rat, or mouse), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

    • Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).

    • Incubate the plate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12]

B. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA provides a high-throughput method to predict passive membrane permeability.

  • Protocol:

    • Prepare a lipid-infused artificial membrane on a 96-well filter plate.

    • Add the test and comparator compounds to a 96-well donor plate.

    • Place the filter plate on top of the donor plate and incubate.

    • After the incubation period, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

C. Plasma Protein Binding (Equilibrium Dialysis)

This assay determines the fraction of a drug that binds to plasma proteins, which can influence its distribution and clearance.

  • Protocol:

    • Use a commercially available equilibrium dialysis apparatus.

    • Add plasma to one side of the dialysis membrane and a buffer solution containing the test compound to the other.

    • Incubate until equilibrium is reached.

    • Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

    • Calculate the percentage of the compound bound to plasma proteins.

Hypothetical In Vitro Data Summary

CompoundMetabolic Stability (t½, min)Permeability (Pe, 10⁻⁶ cm/s)Plasma Protein Binding (%)
TMS-Cyclobutylamine 1208.565
Comparator 1 457.862
Comparator 2 1109.270
Comparator 3 958.168
Phase 2: In Vivo Pharmacokinetic Study in Rodents

An in vivo PK study is the gold standard for determining how a drug is absorbed, distributed, metabolized, and excreted in a living organism.[15][16][17][18][19]

Experimental Workflow for In Vivo Pharmacokinetic Study

cluster_invivo In Vivo Pharmacokinetic Study Dosing Dosing (IV & PO) in Rodents BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaProcessing Plasma Processing & Sample Preparation BloodSampling->PlasmaProcessing LCMS LC-MS/MS Analysis PlasmaProcessing->LCMS PKAnalysis Pharmacokinetic Analysis (e.g., Cmax, AUC, t½, F%) LCMS->PKAnalysis

Caption: Workflow for an in vivo pharmacokinetic study.

  • Protocol:

    • Animal Model: Use male Sprague-Dawley rats or CD-1 mice.

    • Dosing:

      • Intravenous (IV): Administer the compound (e.g., 1 mg/kg) as a bolus dose via the tail vein to determine clearance and volume of distribution.

      • Oral (PO): Administer the compound (e.g., 5 mg/kg) by oral gavage to assess oral absorption and bioavailability.

    • Blood Sampling: Collect blood samples from a cannulated vessel or via sparse sampling at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[15]

    • Sample Processing: Centrifuge the blood samples to obtain plasma.

    • Bioanalysis:

      • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of each compound in plasma.[20][21] This involves optimizing chromatographic separation and mass spectrometric detection parameters.

      • Prepare a calibration curve and quality control samples.

      • Extract the compounds from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).[22][23]

      • Analyze the samples using the validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key PK parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Oral bioavailability (F%)

Hypothetical In Vivo Pharmacokinetic Data Summary (Rat)

ParameterTMS-CyclobutylamineComparator 1Comparator 2Comparator 3
Dose (mg/kg) 1 (IV), 5 (PO)1 (IV), 5 (PO)1 (IV), 5 (PO)1 (IV), 5 (PO)
Cmax (ng/mL) (PO) 450320480410
Tmax (h) (PO) 1.00.51.21.0
AUC₀-∞ (ng*h/mL) (PO) 2800150029502500
t½ (h) 6.53.26.85.9
CL (mL/min/kg) (IV) 15351418
Vd (L/kg) (IV) 2.52.12.82.6
Oral Bioavailability (F%) 75407870

Interpretation of Results and Drawing Conclusions

The data generated from these comparative studies will allow for a comprehensive assessment of 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride's pharmacokinetic profile.

  • Impact of Silicon: A direct comparison between TMS-Cyclobutylamine and Comparator 1 will elucidate the "silicon switch" effect. Higher metabolic stability (longer t½), lower clearance, and improved oral bioavailability in the silicon-containing compound would suggest that the trimethylsilylmethyl group is effective at blocking metabolism.

  • Role of the Cyclobutane Ring: Comparing TMS-Cyclobutylamine with Comparator 2 will highlight the influence of the ring scaffold. Differences in parameters like volume of distribution and oral absorption could be attributed to the rigidity and lipophilicity differences between the cyclobutane and cyclohexane rings.

  • Structure-Activity Relationship (SAR): The inclusion of Comparator 3 will provide valuable SAR data. Significant differences in PK parameters between the positional isomers would underscore the importance of the substituent arrangement for optimal drug-like properties.

Conclusion

This guide provides a robust framework for the pharmacokinetic benchmarking of 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride. By systematically evaluating the contributions of its key structural motifs against well-chosen comparators, researchers can gain a deep understanding of its ADME properties. The detailed in vitro and in vivo protocols, coupled with the proposed data analysis and interpretation strategies, will enable a data-driven assessment of this compound's potential as a scaffold in drug discovery. The strategic use of silicon and conformationally constrained rings represents a powerful approach in modern medicinal chemistry, and rigorous pharmacokinetic evaluation is paramount to harnessing their full potential.

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  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. (URL: [Link])

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - Semantic Scholar. (URL: [Link])

  • Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - MDPI. (URL: [Link])

  • In-silico screening, pharmacokinetic evaluation, DFT study, and molecular dynamic simulation as approaches for the identificatio. (URL: [Link])

  • 3-[(trimethylsilyl)methyl]cyclobutan-1-ol — Chemical Substance Information - NextSDS. (URL: [Link])

  • Ethyl 1-amino-3-[(trimethylsilyl)methyl]cyclobutane-1-carboxylate hydrochloride - C11H24ClNO2Si | CSSB20963517986 - Chemspace. (URL: [Link])

  • IN-SILICO PHARMACOKINETIC PROPERTIES PREDICTION OF COUMARINS PRESENT IN AEGLE MARMELOS L.. (URL: [Link])

  • 3-[(trimethylsilyl)methyl]cyclobutan-1-one - PubChemLite. (URL: [Link])

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Safety Operating Guide

3-(Trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist who has overseen the scale-up and safety management of complex pharmaceutical intermediates, I understand that handling structurally unique compounds requires more than just reading a standard Safety Data Sheet (SDS). You need to understand the causality behind the safety protocols.

3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride is a highly specialized building block. It combines a lipophilic organosilicon moiety, a highly strained carbocycle, and an acidic hydrochloride salt into a single molecule. Mishandling its disposal does not just risk regulatory fines; it poses acute risks to laboratory personnel and facility infrastructure.

This guide provides the authoritative, self-validating operational protocols necessary for the safe handling, segregation, and disposal of this compound.

Physicochemical Profiling & Hazard Causality

To design an effective disposal plan, we must first deconstruct the molecule to understand how its structural components dictate its physical behavior and hazard profile.

  • The Hydrochloride Salt: In aqueous solutions, the amine hydrochloride dissociates, acting as a weak acid. If unneutralized aqueous waste containing this compound is inadvertently mixed with common lab reagents like cyanide or sulfide salts, the acidic environment can trigger the catastrophic release of lethal hydrogen cyanide (HCN) or hydrogen sulfide (H2S) gases[1].

  • The Trimethylsilyl (TMS) Group: Organosilicon compounds present a unique challenge during thermal destruction. When incinerated, the silicon oxidizes to form silicon dioxide (SiO₂)[2]. In standard municipal incinerators, this fine particulate ash can coat sensors, clog exhaust scrubbers, and cause premature equipment failure.

  • The Cyclobutane Ring: While kinetically stable at room temperature, the cyclobutane ring contains significant angular and torsional strain (approximately 26 kcal/mol). Under extreme conditions, such as the presence of strong Lewis acids or uncontrolled high heat, cyclobutane derivatives can undergo unexpected ring-opening or cleavage reactions[3][4].

Table 1: Quantitative Physicochemical & Hazard Summary

Property / ParameterValue / ClassificationOperational Causality & Impact
Molecular Weight ~193.79 g/mol Dictates stoichiometric calculations for precise chemical neutralization.
Aqueous pH (1% Soln) ~4.0 - 5.0 (Acidic)Requires mandatory pH adjustment prior to bulking to prevent toxic gas evolution.
Ring Strain Energy ~26 kcal/molHigh energy release upon combustion; necessitates controlled thermal destruction[3].
Combustion Byproducts NOₓ, COₓ, HCl, SiO₂SiO₂ forms abrasive ash; requires routing to facilities with electrostatic precipitators[2].
Toxicity Profile Acute Tox. (Oral/Dermal/Inh)Mandates the use of closed-system handling or local exhaust ventilation[1].

Standard Operating Procedures: Waste Segregation & Disposal

Trustworthy laboratory protocols must be self-validating. The following methodologies incorporate empirical checkpoints to ensure the procedure has been executed correctly before moving to the next step.

Protocol A: Aqueous Waste Neutralization and Bulking

Never add unneutralized amine hydrochloride solutions directly to bulk solvent drums.

  • Establish Baseline: Using a calibrated pH meter or universal indicator paper, measure the initial pH of the aqueous waste stream. (Self-Validation: Confirms the starting acidity level).

  • Controlled Neutralization: While maintaining moderate magnetic stirring, slowly add 1M Sodium Bicarbonate (NaHCO₃) dropwise to the solution.

  • Visual Monitoring: Observe the solution for CO₂ effervescence. Continue dropwise addition until gas evolution completely ceases. (Self-Validation: Visual confirmation that the primary acid-base reaction is nearing completion).

  • Verify Final State: Re-measure the pH. Proceed only when the pH is stabilized between 6.5 and 8.0 .

  • Segregation: Transfer the neutralized solution to a designated "Halogenated Aqueous Waste" drum. Explicitly label the drum: "Contains Organosilicon Compounds - Requires High-Temp Incineration."

Protocol B: Solid Waste Packaging
  • Primary Containment: Collect all contaminated solid waste (empty vials, weighing paper, spatulas) inside the fume hood.

  • Double-Bagging: Place the materials into a high-density polyethylene (HDPE) waste bag. Seal the bag, then place it inside a second HDPE bag. (Causality: The lipophilic TMS group can slowly permeate lesser plastics over time; double-bagging prevents fugitive emissions).

  • Labeling & Routing: Label as "Hazardous Solid Waste: Organosilicon / Amine Hydrochloride." Route exclusively to a commercial hazardous waste facility equipped with a rotary kiln operating at >1000°C to handle the SiO₂ ash[2].

Emergency Spill Response Workflow

In the event of a powder spill, sweeping the dry material will aerosolize the active intermediate, leading to severe inhalation risks[1]. Follow this validated decontamination sequence:

  • Containment & Wetting: Isolate the spill area. Lightly mist the spilled powder with a compatible high-flashpoint solvent (e.g., isopropanol) or water. (Self-Validation: Observe the immediate suppression of airborne dust).

  • Inert Absorption: Cover the wetted area entirely with an inert, non-combustible absorbent such as vermiculite or dry sand. Do not use combustible organic absorbents like paper towels for bulk spills.

  • Collection: Use non-sparking polyethylene tools to scoop the absorbed matrix into a hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a 5% mild alkaline detergent solution to solubilize any remaining lipophilic residue, followed by a deionized water rinse. Collect all rinsate into the aqueous waste stream and neutralize per Protocol A .

Visual Disposal Workflow

To ensure these procedures are easily understood by all laboratory personnel, I have mapped the decision tree and operational flow for the disposal of this compound below.

G Start Waste Generation: 3-(Trimethylsilylmethyl) cyclobutan-1-amine HCl Decision Determine Waste State Start->Decision Solid Solid Waste (Powder/Vials) Decision->Solid Dry Matter Liquid Aqueous/Organic Solutions Decision->Liquid Dissolved Spill Accidental Spill (Bench/Hood) Decision->Spill Uncontrolled SolidPrep Double-bag in compatible HDPE bags Solid->SolidPrep LiquidPrep Neutralize to pH 6-8 Verify no effervescence Liquid->LiquidPrep SpillPrep Mist to suppress dust Absorb with Vermiculite Spill->SpillPrep Incineration High-Temp Incineration (>1000°C for SiO2 capture) SolidPrep->Incineration LiquidPrep->Incineration SpillPrep->Incineration

Fig 1. Segregation and high-temperature incineration workflow for silylated cyclobutanamine waste.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

  • ChemSrc. "Tetramethylsilane MSDS and Properties." ChemSrc.com. Available at: [Link]

  • Namyslo, J. C., & Kaufmann, D. E. "The application of cyclobutane derivatives in organic synthesis." Chemical Reviews. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

Sources

Personal protective equipment for handling 3-(Trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Protocol: Handling 3-(Trimethylsilylmethyl)cyclobutan-1-amine Hydrochloride

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a compliance checklist, but as a dynamic system of risk mitigation grounded in physicochemical reality. 3-(Trimethylsilylmethyl)cyclobutan-1-amine hydrochloride is a highly specialized, structurally unique building block used in advanced drug development. Understanding why we deploy specific Personal Protective Equipment (PPE) and operational controls is critical to ensuring both researcher safety and experimental integrity.

Physicochemical Profiling & Risk Causality

Before deploying PPE, we must analyze the molecule's intrinsic behavior to anticipate operational hazards:

  • The Hydrochloride Salt Form: Amine hydrochlorides typically present as crystalline or amorphous powders. They are highly hygroscopic and prone to accumulating static charge. This creates a severe risk of aerosolization (dusting) during weighing and transfer operations, posing an inhalation hazard.

  • The Trimethylsilylmethyl (TMS) Moiety: The TMS group introduces significant lipophilicity to the molecule. While the HCl salt is water-soluble, if the compound is dissolved in penetrating organic solvents (e.g., DMSO, DMF) for biological assays, the TMS group facilitates rapid dermal absorption, potentially carrying the active pharmacophore directly into the bloodstream.

  • The Cyclobutane Ring: While generally stable under ambient benchtop conditions, strained ring systems require careful thermal management during waste disposal to prevent rapid, uncontrolled decomposition.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered to break the chain of exposure based on OSHA's[1].

Protection ZoneRequired PPE SpecificationCausality & Scientific Rationale
Respiratory N95/P100 Particulate Respirator (if handled outside a ventilated enclosure)Amine HCl salts form fine, statically charged particulates that easily aerosolize. Inhalation can lead to severe mucosal irritation, as outlined in the [2].
Hands (Solid) Single-layer Nitrile gloves (minimum 4 mil thickness)Provides adequate barrier protection against the dry, solid salt form during standard weighing.
Hands (Solution) Double-gloving (Nitrile over Butyl or heavy-duty Nitrile)DMSO/DMF rapidly permeate standard nitrile. Double gloving increases breakthrough time when handling solubilized lipophilic TMS-compounds.
Eye/Face Chemical splash goggles (ANSI Z87.1 compliant)Protects against both airborne dust during weighing and micro-splashes during solvent addition.
Body Flame-resistant, fluid-resistant laboratory coat (fully buttoned)Prevents particulate accumulation on personal clothing and provides a barrier against solvent splashes.

Operational Workflows: A Self-Validating System

To ensure trustworthiness, every handling step must include a validation check. This protocol aligns with the National Academies' [3].

Phase 1: Preparation & Anti-Static Weighing

  • Verify Containment: Ensure the fume hood or ventilated balance enclosure has a verified inward face velocity (typically 80-100 fpm). Validation: Check the digital airflow monitor and visually confirm flow with a Kimwipe before opening the sash.

  • Static Mitigation: Pass the sealed chemical container and the anti-static weigh boat through an anti-static ionizer bar. Causality: Neutralizing the static charge prevents the hygroscopic powder from repelling off the spatula and aerosolizing into the researcher's breathing zone.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Weigh the required mass smoothly to avoid generating airborne dust.

  • Seal: Immediately recap the source bottle and wrap the cap with Parafilm to prevent moisture ingress and subsequent degradation.

Phase 2: Solubilization & Transfer

  • Solvent Addition: Add the solvent (e.g., methanol, DMSO) directly to the weigh boat, or transfer the solid to a pre-tared vial before solvent addition. Causality: Adding solvent to the solid in a controlled, deep-welled vial minimizes the risk of dry powder escaping via displacement air.

  • Dissolution: Cap the vial securely before vortexing or sonicating. Never sonicate an open vessel containing a hazardous intermediate, as this generates inhalable micro-droplets.

  • Decontamination: Wipe down the balance and surrounding hood area with a damp, lint-free cloth (using water followed by 70% ethanol) to capture any invisible micro-dust.

Spill Mitigation & Disposal Plans

Chemical hygiene plans mandate specific, targeted responses for novel intermediates[1].

Solid Spill Protocol:

  • Do not sweep dry. Dry sweeping mechanically aerosolizes the active pharmaceutical ingredient.

  • Cover the spill with damp absorbent paper towels (water is highly effective due to the HCl salt's hydrophilicity).

  • Carefully scoop the wet towels into a hazardous waste bag using a disposable bench scraper.

  • Wash the surface thoroughly with soap and water, followed by an alcohol wipe.

Disposal Plan:

  • Solid Waste: Dispose of all contaminated weigh boats, spatulas, and PPE in a designated, sealed solid hazardous waste container.

  • Liquid Waste: Because the compound is a hydrochloride salt, its solutions must be treated as Halogenated Organic Waste (if mixed with organic solvents) or Halogenated Aqueous Waste. Causality: Halogenated waste requires specific high-temperature incineration protocols to prevent the formation of toxic byproducts (like dioxins) during disposal[3].

Exposure Mitigation Pathway

G Hazard 3-(Trimethylsilylmethyl) cyclobutan-1-amine HCl (Fine Powder Hazard) EngControl Engineering Controls (Fume Hood / Isolator) Hazard->EngControl Containment PPE PPE Deployment (Nitrile, N95, Goggles) Hazard->PPE Personal Protection Weighing Anti-Static Weighing & Transfer EngControl->Weighing PPE->Weighing Solubilization Solubilization (Avoid Aerosolization) Weighing->Solubilization Waste Halogenated Waste Disposal Solubilization->Waste Decon Surface Decontamination (Wet Wiping) Solubilization->Decon

Workflow demonstrating the exposure mitigation pathway for handling amine hydrochloride powders.

References

  • [2] Title: NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • [3] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press URL: [Link]

  • [1] Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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